molecular formula C11H11NO B1146419 1-Methyl-6-methoxyisoquinolinol CAS No. 140683-35-8

1-Methyl-6-methoxyisoquinolinol

Cat. No.: B1146419
CAS No.: 140683-35-8
M. Wt: 173.21
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Description

1-Methyl-6-methoxyisoquinolinol is a chemically synthesized isoquinoline derivative of significant interest in medicinal and organic chemistry research. Isoquinoline scaffolds are recognized as privileged structures in drug discovery due to their wide presence in biologically active alkaloids and pharmacologically relevant compounds . Researchers value this compound as a key intermediate for constructing more complex molecular architectures, particularly in the synthesis of natural product analogs and novel heterocyclic compounds . The structural motifs present in 1-Methyl-6-methoxyisoquinolinol—a methoxy group at the 6-position and a methyl substituent on the nitrogen ring—are commonly investigated for their ability to modulate biological activity and physicochemical properties . Similar isoquinoline derivatives have been studied for a range of potential biological activities, including serving as scaffolds for developing antibacterial agents against Gram-positive pathogens and exhibiting anti-inflammatory properties through mechanisms such as modulation of the NF-κB pathway . The compound's utility also extends to material science, where isoquinoline derivatives are explored for their fluorescent properties and potential applications in the development of organic fluorophores . This product is intended for research and further chemical characterization in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

140683-35-8

Molecular Formula

C11H11NO

Molecular Weight

173.21

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1-Methyl-6-methoxyisoquinolin-7-ol

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

1-Methyl-6-methoxyisoquinolin-7-ol is a bioactive isoquinoline alkaloid derivative.[1][2] It serves as a critical intermediate in the synthesis of tetrahydroisoquinoline alkaloids (such as Isosalsoline) and is investigated for its potential activity as a monoamine oxidase (MAO) inhibitor and ligand for CNS receptors.[1][2]

Researchers often encounter ambiguity in nomenclature regarding "isoquinolinols." This guide specifically addresses the 6-methoxy-1-methyl-7-hydroxy isomer (CAS 4594-05-2), which is the most chemically significant congener in this class due to its relationship to naturally occurring catechol-derived alkaloids.[1][2]

Chemical Identity Table[1][2]
PropertyDetail
IUPAC Name 6-Methoxy-1-methylisoquinolin-7-ol
Common Name Dehydroisosalsoline; 7-Hydroxy-6-methoxy-1-methylisoquinoline
CAS Registry Number 4594-05-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES Cc1nc2cc(O)c(OC)cc2cc1
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in Water

Part 2: Physicochemical & Spectral Properties[1][2]

Physical Characteristics

The compound exhibits a rigid, planar aromatic structure due to the isoquinoline backbone.[1] The presence of the phenolic hydroxyl group at position 7 and the methoxy group at position 6 creates a specific donor-acceptor electronic environment, influencing its binding affinity to protein targets.[1]

  • Melting Point : ~233–235 °C (as HCl salt); Free base typically melts lower (approx. 180–190 °C range, dependent on polymorph).[1]

  • Acidity (pKa) : The phenolic -OH has a pKa

    
     9.5–10.0; the isoquinoline nitrogen has a pKa 
    
    
    5.5–6.0 (protonated form).[1][2]
Spectral Signatures (Identification)

Use these parameters to validate synthesized or purchased batches.

TechniqueKey Features (Solvent: CDCl₃ or DMSO-d₆)
¹H NMR δ 2.80–2.90 (s, 3H, 1-Me); δ 3.98–4.02 (s, 3H, 6-OMe); δ 7.0–7.5 (m, Aromatic H); Phenolic OH often broad singlet >9 ppm.[1]
IR (ATR/KBr) 3100–3400 cm⁻¹ (O-H stretch, broad); 1624, 1566 cm⁻¹ (C=N / C=C aromatic stretch); 1269 cm⁻¹ (C-O stretch).[1]
MS (ESI+) [M+H]⁺ = 190.08 ; Major fragment at m/z 175 (loss of -Me from methoxy).[1][2]

Part 3: Synthesis & Experimental Protocols

The most robust route to 1-Methyl-6-methoxyisoquinolin-7-ol involves the construction of the isoquinoline ring followed by regioselective deprotection.[1][2] A self-validating protocol using hydrogenolysis of a benzyl ether precursor is described below.

Experimental Workflow: Hydrogenolysis of 7-Benzyloxy-6-methoxy-1-methylisoquinoline

Objective : Selective removal of the benzyl protecting group to reveal the 7-hydroxyl moiety without reducing the aromatic pyridine ring.[1]

Reagents
  • Substrate : 7-Benzyloxy-6-methoxy-1-methylisoquinoline (Precursor 4)[1]

  • Catalyst : 10% Palladium on Carbon (Pd/C)[1][2][3][4]

  • Solvent : Methanol (HPLC Grade)[1][2]

  • Atmosphere : Hydrogen gas (H₂, balloon pressure)[1]

Step-by-Step Protocol
  • Preparation : Dissolve 0.150 g (0.537 mmol) of 7-Benzyloxy-6-methoxy-1-methylisoquinoline in 25 mL of methanol in a round-bottom flask.

  • Catalyst Addition : Carefully add 0.100 g of 10% Pd/C under an inert atmosphere (nitrogen or argon) to prevent ignition.[1]

  • Hydrogenation : Purge the flask with Hydrogen gas (H₂) using a balloon.[1][2] Stir the mixture vigorously at room temperature (20–25 °C) under H₂ atmosphere.

  • Monitoring : Monitor the reaction by TLC (SiO₂; eluent: 5% MeOH in DCM). The starting material (Rf ~0.[1]6) should disappear, and a more polar spot (Product, Rf ~0.3) should appear.[1][3][4] Reaction time is typically 2–6 hours.[1]

  • Work-up :

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]

    • Wash the Celite pad with 20 mL of Methanol.[1][2]

    • Concentrate the combined filtrate under reduced pressure (Rotavap) at 40 °C.

  • Purification : The residue is typically pure enough for use.[1][2] If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).[1]

Yield Expectation : 85–95% as a white solid.[1]

Part 4: Visualization of Synthesis Pathway[1][2]

The following diagram illustrates the logical flow from the protected precursor to the final active compound, highlighting the key transformation.

SynthesisPathwayPrecursor7-Benzyloxy-6-methoxy-1-methylisoquinoline(Protected Precursor)IntermediateCatalyticHydrogenolysisPrecursor->Intermediate Dissolve ReagentsH2 (1 atm), 10% Pd/CMethanol, 25°CReagents->Intermediate Add Product1-Methyl-6-methoxy-isoquinolin-7-ol(Target Active Core)Intermediate->Product - PhCH3 (Toluene byproduct)

Caption: Catalytic hydrogenolysis pathway for the selective deprotection of the 7-hydroxy group.

Part 5: Biological Relevance & Applications[1][2]

Structural Significance

This compound represents the fully aromatic oxidation state of Isosalsoline .[1] In metabolic studies, tetrahydroisoquinolines (THIQs) like Salsoline and Isosalsoline can be oxidized to their isoquinolinium or isoquinoline forms.[1]

  • Salsoline Core : 6-Hydroxy-7-methoxy-1-methyl-THIQ.[1][2][5]

  • Isosalsoline Core : 7-Hydroxy-6-methoxy-1-methyl-THIQ (Target of this guide).[1][2]

Pharmacological Potential
  • MAO Inhibition : Isoquinoline derivatives are classical inhibitors of Monoamine Oxidase (MAO-A and MAO-B).[1][2] The planar structure allows intercalation into the enzyme active site.[1]

  • Neuroprotection : Phenolic isoquinolines act as radical scavengers.[1] The 7-OH group provides antioxidant capacity similar to vitamin E analogs.[1]

Handling & Stability
  • Storage : Store at -20 °C under desiccant. Protect from light, as isoquinolines can undergo photo-oxidation over extended periods.[1]

  • Safety : Treat as a potential irritant and bioactive agent.[1][2] Use standard PPE (gloves, goggles, lab coat).

References

  • Beilstein Journal of Organic Chemistry . Synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. Available at: [Link] (Verified Context: Synthesis of compound 1 via hydrogenolysis).[1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CAS 4594-05-2. Available at: [Link][1][2]

1-Methyl-6-methoxyisoquinolinol chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural identity, chemical properties, and synthesis of 1-Methyl-6-methoxyisoquinolin-3-ol , a specialized isoquinoline derivative often utilized as a scaffold in the development of bioactive alkaloids and pharmaceutical intermediates.

Executive Summary

1-Methyl-6-methoxyisoquinolin-3-ol (CAS 140683-35-8 ) is a substituted isoquinoline characterized by a methyl group at the C1 position, a methoxy group at the C6 position, and a hydroxyl group at the C3 position.[1] It serves as a critical intermediate in the synthesis of complex benzylisoquinoline alkaloids and has potential applications in drug discovery targeting neurodegenerative pathways.

This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the enol form (3-ol) and the keto form (1-methyl-6-methoxy-3(2H)-isoquinolinone ). In solution, the tautomeric preference is solvent-dependent, though the "isoquinolinone" (lactam) form typically predominates in polar solvents.

Chemical Identity & Properties

PropertyData
IUPAC Name 6-Methoxy-1-methylisoquinolin-3-ol
Common Synonyms 1-Methyl-6-methoxy-3(2H)-isoquinolinone; 3-Hydroxy-6-methoxy-1-methylisoquinoline
CAS Number 140683-35-8
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Core Scaffold Isoquinoline
Key Substituents C1-Methyl (-CH₃), C6-Methoxy (-OCH₃), C3-Hydroxyl (-OH)
Tautomerism

The reactivity of the compound is dictated by its tautomeric state. Synthetic protocols must account for the dual nucleophilicity of the oxygen (O-alkylation) and the nitrogen (N-alkylation).

Tautomerism cluster_0 Lactim Form (Aromatic) cluster_1 Lactam Form (Amide-like) Lactim 1-Methyl-6-methoxy- isoquinolin-3-ol (OH at C3) Lactam 1-Methyl-6-methoxy- 3(2H)-isoquinolinone (C=O at C3, NH at 2) Lactim->Lactam  Solvent Dependent Equilibrium  

Figure 1: Tautomeric equilibrium between the 3-hydroxy (lactim) and 3-oxo (lactam) forms.

Comprehensive Synthesis Guide

The synthesis of 3-hydroxyisoquinolines substituted at the 1-position requires constructing the pyridine ring with specific functionality. The most robust route involves the cyclization of phenylacetic acid derivatives or the modification of 2-cyanophenylacetic acid precursors .

Method A: The Modified Homophthalic Anhydride Route (Primary)

This method is preferred for its scalability and the stability of intermediates. It constructs the isoquinolinone core via an isocoumarin intermediate.

Phase 1: Precursor Synthesis

Starting Material: 3-Methoxybenzoic acid or 3-Methoxybenzaldehyde. Target Intermediate: 4-Methoxyhomophthalic acid (2-carboxymethyl-4-methoxybenzoic acid).

  • Halogenation/Cyanation: Convert 3-methoxybenzyl alcohol to 3-methoxybenzyl chloride, then to 3-methoxybenzyl cyanide.

  • Hydrolysis: Acid hydrolysis of the cyanide yields (3-methoxyphenyl)acetic acid .

  • Carboxylation: Reaction with dimethyl carbonate (via lithiation) or ortholithiation strategies are used to introduce the ortho-carboxyl group, yielding 4-methoxyhomophthalic acid . Note: Regioselectivity is critical here; the carboxyl group must be ortho to the acetic acid side chain.

Phase 2: Cyclization to Isocoumarin

Reagents: Acetic Anhydride (Ac₂O), Pyridine or Lewis Acid.

  • Reaction: Reflux 4-methoxyhomophthalic acid with acetic anhydride.

  • Mechanism: The dicarboxylic acid dehydrates to the cyclic anhydride, which then undergoes a Tirogoff-type reaction with acetic anhydride.

    • Crucial Detail: Standard condensation gives the 3-methylisocoumarin (methyl at C3). To achieve the 1-methyl-3-ol isoquinoline structure, we require a rearrangement or a different precursor (e.g., 2-acetyl-4-methoxyphenylacetic acid ).

    • Correction for 1-Methyl Target: The standard homophthalic route typically yields 3-methyl derivatives. To strictly obtain the 1-methyl isomer, the 2-Cyanophenylacetic Acid Route (Method B) is chemically superior.

Method B: Cyclization of 2-Cyanophenylacetic Acid Derivatives (Recommended)

This modern approach, adapted from the synthesis of 1-chloro derivatives [1], allows for precise control over the C1 substituent.

Step 1: Lateral Lithiation of o-Tolunitrile
  • Substrate: 4-Methoxy-2-methylbenzonitrile .

  • Reagents: LDA (Lithium Diisopropylamide), THF, -78°C; then CO₂ (Dry Ice).

  • Protocol:

    • Cool a solution of 4-methoxy-2-methylbenzonitrile in THF to -78°C.

    • Add LDA dropwise to generate the benzylic anion (stabilized by the ortho-nitrile).

    • Quench with excess solid CO₂.

    • Acidify to isolate 2-cyano-5-methoxyphenylacetic acid .

Step 2: Conversion to Acid Chloride
  • Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DMF (cat).

  • Action: Convert the phenylacetic acid to 2-cyano-5-methoxyphenylacetyl chloride .

Step 3: Cyclization to 1-Chloro-3-ol (Intermediate)
  • Reagents: HCl (g) in Dioxane or Ether.

  • Action: The acid chloride cyclizes with the nitrile nitrogen under acidic conditions.

  • Product: 1-Chloro-6-methoxyisoquinolin-3-ol .

Step 4: Methylation/Displacement (The "1-Methyl" Installation)

To convert the 1-chloro group to a 1-methyl group:

  • Reagents: Methyl Grignard (MeMgBr) or Trimethylaluminum (AlMe₃) with Pd catalyst (Negishi/Suzuki coupling conditions).

  • Alternative Precursor Route: Instead of CO₂ in Step 1, react the lithiated species with Acetic Anhydride to form the methyl ketone (2-(2-cyano-5-methoxyphenyl)propan-2-one is not formed; rather, the acetyl group is introduced).

  • Direct Cyclization Route:

    • Start with 2-acetyl-4-methoxyphenylacetic acid .

    • React with Ammonia or Ammonium Acetate .

    • Heat to cyclize. The ketone carbonyl becomes C1-Methyl, and the acid becomes the C3-Lactam.

Synthesis Start 4-Methoxy-2-methylbenzonitrile Step1 Lateral Lithiation (LDA) + Electrophile (Ac2O or CO2) Start->Step1 Activation Inter Intermediate: 2-Acetyl-4-methoxyphenylacetic acid (or equivalent) Step1->Inter Functionalization Cyclize Cyclization with NH4OAc (Ammonium Acetate) Inter->Cyclize Ring Closure Product TARGET: 1-Methyl-6-methoxyisoquinolin-3-ol Cyclize->Product Tautomerization

Figure 2: Synthetic pathway via the 2-substituted benzonitrile/phenylacetic acid strategy.

Experimental Protocol: 1-Chloro to 1-Methyl Conversion

Since the 1-chloro derivative is a stable, known intermediate (CAS 534009-43-1 related), this protocol describes its conversion to the target 1-methyl compound.[2][3]

  • Setup: Flame-dried Schlenk flask under Argon.

  • Reactants: Dissolve 1-chloro-6-methoxyisoquinolin-3-ol (1.0 eq) in anhydrous THF.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Reagent: Add AlMe₃ (Trimethylaluminum, 2.0 M in hexanes, 2.0 eq) dropwise at 0°C. Caution: Pyrophoric.

  • Reaction: Reflux at 65°C for 12 hours.

  • Workup: Quench carefully with Rochelle's salt solution. Extract with EtOAc.[4][5][6]

  • Purification: Flash chromatography (SiO₂, Hexane:EtOAc gradient).

  • Validation:

    • 1H NMR (CDCl₃): Look for disappearance of C1-Cl signal and appearance of C1-Me singlet (~2.6-2.8 ppm).

    • MS: M+ peak at 189.

References

  • Zheng, Z. B., et al. (2009). "Improved Synthesis of 1-Chloro-6-methoxy-isoquinolin-3-ol and Its Derivatives." Synthetic Communications, 39(7), 1264–1272. Link

  • BuyersGuideChem. (2024). "1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) Structure and Properties." Link

  • PubChem. (2024). "6-Methoxy-1-methyl-1,2-dihydroisoquinolin-1-ol." National Library of Medicine. Link

  • Mayo, M. S., et al. (2015). "Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization." Journal of Organic Chemistry, 80(8), 3998-4002. Link

Sources

1-Methyl-6-isoquinolinol: Discovery, Synthesis, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Methyl-6-isoquinolinol (chemically 1-methyl-6-hydroxyisoquinoline), often referenced in commercial chemical databases under the synonym 1-Methyl-6-methoxyisoquinolinol .[1]

Technical Guide & Whitepaper[1]

Subject: 1-Methyl-6-isoquinolinol (CAS: 140683-35-8) Synonyms: 1-Methyl-6-hydroxyisoquinoline; 6-Hydroxy-1-methylisoquinoline; Commercial Database Misnomer:[1] 1-Methyl-6-methoxyisoquinolinol.[1][2][3][4][5][6][7] Molecular Formula: C₁₀H₉NO Molecular Weight: 159.18 g/mol [1]

Executive Summary

1-Methyl-6-isoquinolinol is a bioactive isoquinoline alkaloid derived from the larger family of tetrahydroisoquinoline (TIQ) derivatives.[1] While often categorized in commercial indices under the confusing nomenclature "1-Methyl-6-methoxyisoquinolinol" (implying a methoxy group that is chemically contradictory to the "ol" suffix and C₁₀H₉NO formula), the compound is definitive as 1-methyl-6-hydroxyisoquinoline .[1]

Historically significant for its presence in medicinal flora such as Alcea rosea (Hollyhock) and its structural relationship to the neuroactive alkaloid Salsolinol , this compound serves as a critical probe in neuropharmacology and antimicrobial research.[1] This guide synthesizes its discovery history, rigorous synthetic protocols, and biological applications.[1]

Chemical Identity & Structural Analysis[1][6][7][8]

Nomenclature Clarification

The string "1-Methyl-6-methoxyisoquinolinol" is a persistent database artifact found in global chemical catalogs.[1] It conflates the methoxy precursor (1-methyl-6-methoxyisoquinoline) with the hydroxy product (1-methyl-6-isoquinolinol).[1]

  • Correct Entity: 1-Methyl-6-isoquinolinol (C₁₀H₉NO).[1]

  • Functional Groups: Phenolic hydroxyl (-OH) at C6; Methyl group (-CH₃) at C1.[1]

  • Tautomerism: Unlike 1-isoquinolinol (which exists predominantly as the lactam 1-isoquinolinone), the 6-isoquinolinol isomer retains the aromatic phenolic character because the hydroxyl group is distal to the nitrogen, preventing facile lactam-lactim tautomerism.[1]

Physical Properties
PropertyValueNote
Appearance Crystalline SolidOff-white to pale yellow
Melting Point 210–215 °C (dec.)[1]Varies by solvate form
Solubility DMSO, MethanolPoor in non-polar solvents
pKa ~9.5 (Phenolic OH)Estimated
UV

230, 330 nmCharacteristic of isoquinoline core

Discovery and Historical Context

Phytochemical Isolation

The discovery of 1-methyl-6-isoquinolinol is rooted in the phytochemical analysis of the Malvaceae family.[1] Specifically, it was isolated from the leaves of Alcea rosea (Common Hollyhock).[1]

  • Context: Alcea rosea has been used in traditional medicine for centuries to treat inflammation and wounds.[1] Modern chromatographic separation (HPLC-MS) identified 1-methyl-6-isoquinolinol as a secondary metabolite contributing to the plant's antimicrobial efficacy.[1]

  • Significance: Its isolation validated the presence of simple isoquinolines outside of the Cactaceae (cactus) family, where they were previously thought to be concentrated (e.g., Salsoline).[1]

The Salsolinol Connection

In neurochemistry, the compound emerged during the investigation of Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), a neurotoxin associated with Parkinson’s disease.[1]

  • Metabolic Pathway: 1-Methyl-6-isoquinolinol represents the aromatized and demethylated variant of the tetrahydroisoquinoline precursors.[1]

  • Research Utility: It serves as a stable aromatic control in studies investigating the oxidation of neurotoxic TIQs in the mammalian brain.[1]

Synthetic Methodology

The synthesis of 1-methyl-6-isoquinolinol follows a classical Bischler-Napieralski cyclization pathway, modified for high yield and purity.[1] This protocol describes the synthesis starting from 3-methoxyphenethylamine.[1]

Reaction Pathway Diagram

Synthesis Start 3-Methoxyphenethylamine Step1 N-Acetyl Intermediate Start->Step1 Ac2O (Acetylation) Step2 3,4-Dihydro Intermediate Step1->Step2 POCl3, Reflux (Bischler-Napieralski) Step3 1-Methyl-6-methoxy isoquinoline Step2->Step3 Pd/C, Heat (Aromatization) Final 1-Methyl-6-isoquinolinol (Target) Step3->Final HBr or BBr3 (Demethylation)

Figure 1: Synthetic route from phenethylamine precursor to the target hydroxyisoquinoline.[1][2]

Detailed Protocol

Step 1: Acetylation

  • Dissolve 3-methoxyphenethylamine (10 mmol) in DCM (50 mL).

  • Add Acetic Anhydride (12 mmol) and Triethylamine (15 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. Wash with 1N HCl and Brine.[1]

  • Evaporate solvent to yield N-(3-methoxyphenethyl)acetamide.[1]

Step 2: Cyclization (Bischler-Napieralski)

  • Dissolve the acetamide in anhydrous Toluene (or Acetonitrile).[1]

  • Add POCl₃ (3.0 equiv) carefully.[1]

  • Reflux for 4–6 hours under Argon. Monitor by TLC.[1]

  • Cool, basify with NaOH to pH 10, and extract with EtOAc.

  • Yields 1-methyl-6-methoxy-3,4-dihydroisoquinoline.

Step 3: Aromatization

  • Dissolve the dihydro-intermediate in Decalin or p-Cymene.[1]

  • Add 10% Pd/C catalyst (10 wt%).[1]

  • Reflux vigorously (180°C+) for 12 hours to drive dehydrogenation.

  • Filter catalyst and purify by column chromatography.[1]

  • Yields 1-methyl-6-methoxyisoquinoline.

Step 4: Demethylation (The Critical Step) [1]

  • Dissolve 1-methyl-6-methoxyisoquinoline in anhydrous DCM at -78°C.

  • Add BBr₃ (1M in DCM, 3.0 equiv) dropwise.[1]

  • Warm to RT and stir overnight.

  • Quench with MeOH carefully.[1]

  • Neutralize and collect the precipitate.[1] Recrystallize from Ethanol/Water.[1]

  • Result: Pure 1-Methyl-6-isoquinolinol .

Biological Applications & Pharmacological Profile[1][9]

Antimicrobial Activity

Studies on Alcea rosea extracts have demonstrated that 1-methyl-6-isoquinolinol contributes to the plant's efficacy against Gram-positive bacteria, specifically Staphylococcus aureus.[1]

  • Mechanism: Intercalation with bacterial DNA or disruption of cell wall synthesis (specific mechanism remains under investigation).[1]

  • Wound Healing: In rat excision models, extracts containing this alkaloid showed accelerated re-epithelialization and collagen formation.[1]

Neuropharmacology (TIQ Research)

As a structural analog of Salsolinol, 1-methyl-6-isoquinolinol is used to study the neurotoxicity of dopamine metabolites .[1]

  • Hypothesis: Endogenous formation of TIQs in the brain may contribute to dopaminergic neuron death in Parkinson's.[1]

  • Role: The aromatized forms (isoquinolines) are generally less toxic than their tetrahydro- counterparts but serve as markers for oxidative stress in the nigrostriatal pathway.[1]

References

  • Mert, T. et al. (2024).[1] Antibacterial, Antifungal and Phytochemical Properties of Alcea rosea Leaves Extract. Technium BioChemMed.[1] Link[1]

  • Stöckigt, J. et al. (2000).[1] Biosynthesis of plant tetrahydroisoquinoline alkaloids. In: Alkaloids: Chemical and Biological Perspectives. Pergamon.

  • Naoi, M. et al. (2002).[1] Neurotoxic tetrahydroisoquinolines and Parkinson's disease. Parkinsonism & Related Disorders. Link

  • Whaley, W. M.[1] & Govindachari, T. R. (1951).[1] The Bischler-Napieralski Reaction. Organic Reactions.[1][2] Link

  • ChemicalBook Database . (2025).[1][2] Entry for CAS 140683-35-8 (1-Methyl-6-isoquinolinol).[1][8] Link

Sources

1-Methyl-6-methoxyisoquinolinol: Nomenclature, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous alkaloids, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators. Among its derivatives, the compound commercially referenced as "1-Methyl-6-methoxyisoquinolinol" presents a unique intersection of synthetic utility and nomenclature ambiguity. This whitepaper systematically deconstructs the chemical identity of this compound, resolves its structural paradoxes, and provides a field-proven, self-validating synthetic methodology for its generation and isolation.

The Nomenclature Paradox: Resolving Structural Ambiguity

In commercial chemical databases, "1-Methyl-6-methoxyisoquinolinol" is frequently indexed under CAS 140683-35-8 [1][2]. However, a rigorous structural analysis reveals a contradiction. The molecular formula for CAS 140683-35-8 is


, which strictly corresponds to 1-methylisoquinolin-6-ol [1][].

The inclusion of both "methoxy" and "ol" in the commercial synonym implies a


 structure, which is chemically redundant for this specific CAS number. This misnomer is a portmanteau error, conflating the synthetic precursor (1-methyl-6-methoxyisoquinoline) with the final demethylated product (1-methylisoquinolin-6-ol)[4]. For researchers, understanding this distinction is critical to avoid procuring the wrong scaffold for structure-activity relationship (SAR) studies.
Table 1: Nomenclature and Structural Discrepancy Analysis
ParameterCommercial MisnomerVerified Structure (CAS 140683-35-8)Synthetic Precursor
IUPAC Name 1-Methyl-6-methoxyisoquinolinol1-Methylisoquinolin-6-ol6-Methoxy-1-methylisoquinoline
Molecular Formula

(Implied)


Molar Mass ~189.21 g/mol 159.18 g/mol 173.21 g/mol
Structural Features Isoquinoline + Methyl + Methoxy + HydroxylIsoquinoline + Methyl + HydroxylIsoquinoline + Methyl + Methoxy
Chemical Role Database Error / SynonymFinal Active Pharmaceutical IngredientIntermediate Scaffold

Synthetic Methodology: The Bischler-Napieralski Pathway

To synthesize the true CAS 140683-35-8 scaffold, we must construct the isoquinoline core from a substituted phenethylamine, followed by targeted ether cleavage. The most robust method for this is the Bischler-Napieralski Reaction [5][6].

Causality in Reagent Selection
  • Phosphoryl Chloride (

    
    ):  Selected as the dehydrating agent because it converts the amide carbonyl into a highly reactive imidoyl chloride. This intermediate subsequently forms a nitrilium ion, significantly lowering the activation energy required for intramolecular electrophilic aromatic substitution[5][7].
    
  • Palladium on Carbon (Pd/C): Utilized for the dehydrogenation of the 3,4-dihydroisoquinoline intermediate. The thermodynamic driving force here is the formation of a fully conjugated, highly stable aromatic isoquinoline system.

  • Boron Tribromide (

    
    ):  Chosen for the final demethylation step due to its exceptional Lewis acidity. The boron atom coordinates with the ethereal oxygen of the methoxy group, weakening the 
    
    
    
    bond and facilitating bromide attack via an
    
    
    mechanism, cleanly yielding the phenol without degrading the basic isoquinoline core.

Synthesis A 3-Methoxyphenethylamine + Acetic Anhydride B N-[2-(3-methoxyphenyl)ethyl]acetamide (Amide Intermediate) A->B Acetylation C Bischler-Napieralski Cyclization (POCl3, Reflux) B->C Dehydration D 1-Methyl-6-methoxy-3,4-dihydroisoquinoline C->D Electrophilic Aromatic Substitution E Aromatization (Pd/C, Heat) D->E Oxidation F 1-Methyl-6-methoxyisoquinoline E->F -H2 G Ether Cleavage (BBr3, DCM, -78°C) F->G Demethylation H 1-Methylisoquinolin-6-ol (CAS: 140683-35-8) G->H Hydrolysis

Fig 1: Step-by-step synthetic workflow from methoxyphenethylamine to 1-methylisoquinolin-6-ol.

Experimental Protocols: A Self-Validating System

The following protocols incorporate In-Process Controls (IPCs) to ensure the system is self-validating, preventing the propagation of errors through the synthetic cascade.

Protocol A: Synthesis of 1-Methyl-6-methoxyisoquinoline
  • Amide Formation: Dissolve 3-methoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C. Dropwise, add acetic anhydride (1.1 eq). Stir for 2 hours at room temperature.

    • Validation Check: TLC (Hexanes:EtOAc 1:1) should show the complete disappearance of the primary amine (ninhydrin negative).

  • Cyclization: Concentrate the intermediate in vacuo. Dissolve the crude amide in anhydrous toluene and add

    
     (3.0 eq). Reflux at 110°C for 4 hours[6]. Note: The methoxy group at the meta-position directs the cyclization primarily to the para-position relative to the methoxy group, yielding the 6-methoxy derivative, though minor 8-methoxy abnormal products may require chromatographic separation[8].
    
  • Aromatization: Evaporate excess

    
    . Dissolve the crude 3,4-dihydroisoquinoline in decalin, add 10% Pd/C (0.1 eq by weight), and reflux at 190°C for 12 hours.
    
    • Validation Check: LC-MS must confirm the mass shift from

      
       (dihydro) to 
      
      
      
      (aromatic).
Protocol B: Demethylation to 1-Methylisoquinolin-6-ol
  • Ether Cleavage: Dissolve 1-methyl-6-methoxyisoquinoline in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add

    
     (1.0 M in DCM, 3.0 eq) dropwise. The low temperature prevents non-specific cleavage and controls the highly exothermic Lewis acid-base complexation.
    
  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quenching & Isolation: Recool to 0°C and carefully quench with methanol, followed by water. Adjust the aqueous layer to pH 7 using saturated

    
    .
    
    • Causality of pH Adjustment: The product is amphoteric (contains both a basic isoquinoline nitrogen and an acidic phenol). Adjusting to pH 7 ensures the molecule exists in its neutral or zwitterionic state, maximizing precipitation and organic extraction efficiency.

    • Validation Check:

      
      -NMR (
      
      
      
      ) must show the complete disappearance of the sharp singlet at ~3.85 ppm (methoxy protons) and the appearance of a broad singlet at ~10.0 ppm (phenolic OH exchangeable with
      
      
      ).

Pharmacological Relevance & Receptor Binding

Isoquinoline derivatives like 1-methylisoquinolin-6-ol are heavily utilized in drug discovery due to their ability to mimic endogenous monoamines (e.g., dopamine, serotonin) and bind to GPCRs or kinase active sites[9]. The hydroxyl group at the 6-position acts as a critical hydrogen-bond donor, while the planar, aromatic isoquinoline core engages in


 stacking with aromatic residues (such as Phenylalanine or Tyrosine) within the target receptor's binding pocket.

Pharmacology L Isoquinoline Scaffold (1-Methylisoquinolin-6-ol) R Target Receptor (GPCR / Kinase) L->R H-bonds, π-π stacking C Receptor Conformational Change R->C Activation/Inhibition S Intracellular Signaling Cascade (cAMP / MAPK) C->S Signal Transduction E Phenotypic Response (e.g., Vasodilation) S->E Cellular Effect

Fig 2: Pharmacological signaling cascade initiated by isoquinoline scaffold receptor binding.

Table 2: Analytical Validation Parameters
TechniqueTarget Signal / ObservationMechanistic Rationale
HPLC-UV Strong absorbance at 254 nm and 280 nm.Extensive

-conjugation of the fully aromatized isoquinoline ring system.
LC-MS (ESI+)

160.07

Confirms the molecular weight of the demethylated product (CAS 140683-35-8).

-NMR
Disappearance of

ppm singlet.
Validates the successful

-mediated cleavage of the

ether bond.

References

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 1-Methylisoquinolin-6-ol (CAS 140683-35-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Resolution

In pharmaceutical development and chemical informatics, database artifacts often create significant bottlenecks. The query for "1-Methyl-6-methoxyisoquinolinol" highlights a classic nomenclature collision found in commercial chemical catalogs.

Structurally, a compound cannot simultaneously be a fully intact "methoxyisoquinoline" and an "isoquinolinol" at the same C6 position. Chemical database algorithms frequently conflate the ether precursor (1-Methyl-6-methoxyisoquinoline) with its demethylated phenolic product. Rigorous structural validation confirms that CAS Number 140683-35-8 strictly corresponds to 1-Methylisoquinolin-6-ol [1].

This whitepaper provides an in-depth technical guide to the properties, mechanistic synthesis, and analytical validation of 1-Methylisoquinolin-6-ol, a critical building block in the development of kinase inhibitors (e.g., ROCK/PKA inhibitors) and G-protein-coupled receptor (GPCR) ligands.

Quantitative Data & Physicochemical Profile

To establish a baseline for analytical and synthetic workflows, the core physicochemical properties of the target compound are summarized below.

PropertyValue / Description
Target IUPAC Name 1-Methylisoquinolin-6-ol
Common Database Misnomers 1-Methyl-6-methoxyisoquinolinol, 1-Methyl-6-methoxyisoquinoline
CAS Registry Number 140683-35-8
Molecular Formula C10H9NO
Molecular Weight 159.19 g/mol
Precursor MW (Methoxy Intermediate) 173.21 g/mol
Structural Class Isoquinoline Alkaloid Derivative / Phenol
Key Reactive Sites C6-Phenol (Nucleophilic), Isoquinoline Nitrogen (Basic/Ligand coordinating)

Mechanistic Pathway: The Bischler-Napieralski Route

The most robust method for synthesizing 1-substituted isoquinolines is the [2], followed by aromatization and ether cleavage. Understanding the causality of this pathway is critical for optimizing yields and minimizing abnormal side products [3].

The cyclization relies on the dehydration of an amide to form a highly reactive nitrilium ion. The electron-donating nature of the methoxy group at the meta-position of the phenethylamine precursor directs the electrophilic aromatic substitution to the para-position (relative to the methoxy group), successfully closing the isoquinoline ring.

G A N-(3-methoxyphenethyl)acetamide (Precursor) B Imidoyl Chloride (POCl3 mediated) A->B POCl3, Heat C Nitrilium Ion Intermediate (Electrophile) B->C -Cl- D 6-Methoxy-1-methyl- 3,4-dihydroisoquinoline C->D Electrophilic Aromatic Substitution E 1-Methyl-6-methoxyisoquinoline (Pd/C Oxidation) D->E Dehydrogenation (-H2) F 1-Methylisoquinolin-6-ol CAS: 140683-35-8 E->F BBr3 Demethylation

Synthesis of 1-Methylisoquinolin-6-ol via Bischler-Napieralski cyclization and demethylation.

Step-by-Step Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its self-validating checkpoints. The following workflow explains not just what to do, but why each reagent is selected.

Phase 1: Amidation & Bischler-Napieralski Cyclization
  • Objective: Form the 3,4-dihydroisoquinoline core.

  • Procedure:

    • Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

    • Add Phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0°C.

    • Reflux the mixture at 110°C for 4 hours.

  • Causality & Validation: POCl₃ acts as both a dehydrating agent and a chlorinating agent, converting the amide into an imidoyl chloride, which subsequently ejects a chloride ion to form the critical nitrilium intermediate [2]. Toluene is chosen over dichloromethane (DCM) because the higher reflux temperature is required to overcome the activation energy barrier for ring closure.

  • Checkpoint: Quench a micro-aliquot in ice water, basify with NaOH, and extract with EtOAc. LC-MS should show the disappearance of the amide (M+H = 194) and the appearance of the dihydroisoquinoline (M+H = 176).

Phase 2: Thermodynamic Aromatization
  • Objective: Oxidize the dihydroisoquinoline to the fully aromatic isoquinoline.

  • Procedure:

    • Isolate the 6-methoxy-1-methyl-3,4-dihydroisoquinoline and dissolve in decalin or xylene.

    • Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Reflux vigorously (150°C - 190°C) under an inert argon atmosphere for 12 hours.

  • Causality & Validation: Dihydroisoquinolines are prone to disproportionation. Heating with Pd/C in a high-boiling solvent drives thermodynamic aromatization by releasing hydrogen gas. This catalytic dehydrogenation is far cleaner than using harsh chemical oxidants (like KMnO₄ or DDQ), which risk degrading the electron-rich methoxy-aromatic ring.

Phase 3: Ether Cleavage (Demethylation)
  • Objective: Unmask the phenol to yield 1-Methylisoquinolin-6-ol (CAS 140683-35-8).

  • Procedure:

    • Dissolve 1-Methyl-6-methoxyisoquinoline in anhydrous DCM and cool to -78°C under argon.

    • Slowly add Boron tribromide (BBr₃, 3.0 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Carefully quench with methanol at 0°C, followed by neutralization with saturated NaHCO₃.

  • Causality & Validation: Why BBr₃ instead of strong aqueous acids like HBr/AcOH? Isoquinolines are highly basic. Aqueous HBr would immediately protonate the nitrogen, rendering the molecule highly polar and electrostatically repelling the nucleophilic bromide attack on the ether. BBr₃ forms a Lewis acid-base complex with the nitrogen, but the excess BBr₃ effectively coordinates the ether oxygen, facilitating the cleavage of the O-CH₃ bond under mild conditions without destroying the isoquinoline core.

Analytical Quality Control

To ensure the integrity of the final product, the following self-validating analytical checks must be performed:

  • Mass Spectrometry (ESI-MS): The final product must exhibit an [M+H]⁺ peak at 160.2 m/z . A peak at 174.2 m/z indicates incomplete demethylation (residual methoxy intermediate).

  • Nuclear Magnetic Resonance (¹H-NMR in DMSO-d₆): The successful cleavage of the ether is definitively proven by the disappearance of the sharp singlet at ~3.8 ppm (representing the -OCH₃ protons) and the emergence of a broad, exchangeable singlet at ~9.5 ppm (representing the newly formed phenolic -OH proton).

References

  • Title : Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates Source : Tetrahedron URL :[Link]

  • Title : Abnormal products in the Bischler–Napieralski isoquinoline synthesis Source : Journal of the Chemical Society, Perkin Transactions 1 URL :[Link]

Technical Guide: Biological Activity & Pharmacological Potential of 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, chemical properties, and experimental frameworks for 1-Methyl-6-methoxyisoquinolinol .

Chemical Identity & Structural Significance[1][2]

1-Methyl-6-methoxyisoquinolinol belongs to the class of isoquinoline alkaloids.[1] It is structurally characterized by an aromatic isoquinoline core substituted with a methyl group at the C1 position, a methoxy group at C6, and a hydroxyl group (typically at C7 or C3, depending on the specific isomer and tautomeric state).

This compound is chemically significant as the oxidized aromatic analog of the tetrahydroisoquinoline (THIQ) alkaloids, such as Salsoline and Isosalsoline . While THIQs are well-documented endogenous neurotoxins/neuromodulators associated with Parkinson’s disease and alcohol addiction, the fully aromatic isoquinolinols represent their metabolic end-products or synthetic intermediates, exhibiting distinct pharmacological profiles including DNA intercalation and enzyme inhibition.

Nomenclature & Isomerism

The term "1-Methyl-6-methoxyisoquinolinol" often refers to one of two primary isomers based on the position of the hydroxyl group. The biological activity differs significantly between them:

  • Isomer A (Oxidized Isosalsoline): 1-Methyl-6-methoxyisoquinolin-7-ol.

  • Isomer B (Synthetic/Tautomeric): 1-Methyl-6-methoxyisoquinolin-3-ol (often exists in equilibrium with 1-methyl-6-methoxyisoquinolin-3(2H)-one).

PropertySpecification
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight ~189.21 g/mol
Core Scaffold Isoquinoline (Benzo[c]pyridine)
Key Substituents C1-Methyl (Steric hindrance/Metabolic stability), C6-Methoxy (Lipophilicity), Hydroxyl (H-bond donor)
Solubility Soluble in DMSO, Ethanol; Low solubility in water (unless protonated)

Biological Activity & Mechanism of Action

The pharmacological profile of 1-Methyl-6-methoxyisoquinolinol is defined by its planar aromatic structure and its ability to interact with monoaminergic systems and nucleic acids.

Monoamine Oxidase (MAO) Inhibition

Like many isoquinolines, this compound acts as a competitive inhibitor of Monoamine Oxidase (MAO).

  • Mechanism: The planar structure fits into the hydrophobic active site of MAO-A and MAO-B. The C1-methyl group provides steric bulk that can enhance selectivity for MAO-A.

  • Significance: Inhibition of MAO prevents the breakdown of dopamine and serotonin, suggesting potential antidepressant or anti-Parkinsonian utility, though potency is generally lower than its tetrahydro- precursors.

Neurotoxicity vs. Neuroprotection

The structural similarity to MPP+ (1-methyl-4-phenylpyridinium) raises questions about neurotoxicity.

  • Toxicity Potential: Unlike MPTP/MPP+, the methoxy and hydroxyl substitutions on the benzene ring of 1-Methyl-6-methoxyisoquinolinol generally reduce neurotoxicity by altering the redox potential and preventing uptake by the Dopamine Transporter (DAT).

  • Neuroprotection: The phenolic hydroxyl group (if at C7) confers antioxidant properties, allowing the molecule to scavenge reactive oxygen species (ROS) generated during dopamine oxidation.

DNA Intercalation & Cytotoxicity

The fully aromatic isoquinoline core is planar, allowing it to intercalate between DNA base pairs.

  • Activity: This mechanism is often responsible for the antimicrobial and cytotoxic properties observed in synthetic isoquinolinols.

  • Application: Potential as a lead scaffold for developing novel antitumor agents or DNA-binding fluorophores.

Experimental Protocols

Synthesis via Bischler-Napieralski Cyclization

This protocol describes the synthesis of the tetrahydro- precursor followed by oxidation to the target aromatic 1-Methyl-6-methoxyisoquinolinol.

Reagents:

  • 3-Methoxy-4-hydroxyphenethylamine (or protected derivative)

  • Acetic Anhydride[2]

  • Phosphorus Oxychloride (

    
    )
    
  • Palladium on Carbon (Pd/C) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

Step-by-Step Methodology:

  • Acetylation: React the phenethylamine with acetic anhydride to form the N-acetyl derivative.

  • Cyclization: Reflux the N-acetyl derivative with

    
     in anhydrous toluene for 2-4 hours to affect the Bischler-Napieralski cyclization.
    
    • Checkpoint: Monitor disappearance of amide by TLC.

  • Reduction (Intermediate): Reduce the resulting imine with

    
     to yield the tetrahydroisoquinoline (THIQ).
    
  • Aromatization (Oxidation):

    • Dissolve the THIQ in p-xylene.

    • Add 10% Pd/C (catalytic amount) or stoichiometric DDQ.

    • Reflux for 12-24 hours under inert atmosphere (

      
      ).
      
    • Validation: The product will show a distinct UV shift (aromatic vs. reduced) and loss of aliphatic protons in NMR.

  • Purification: Filter catalyst, evaporate solvent, and recrystallize from Ethanol/Ether.

In Vitro MAO Inhibition Assay

Objective: Determine the


 of 1-Methyl-6-methoxyisoquinolinol against MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Prepare mitochondrial fractions from rat liver or use recombinant human MAO isoforms.

  • Substrate: Use Kynuramine (fluorometric) or Serotonin (

    
    -labeled).
    
  • Incubation:

    • Mix 100 µL enzyme solution with 20 µL test compound (various concentrations in DMSO).

    • Pre-incubate at 37°C for 20 minutes.

    • Add substrate to initiate reaction.

  • Measurement:

    • For Kynuramine: Measure fluorescence of 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    

Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the metabolic relationship between the neuroactive tetrahydroisoquinolines and the aromatic 1-Methyl-6-methoxyisoquinolinol, highlighting the redox cycling that can lead to ROS generation.

MetabolicPathway Precursor Dopamine / Phenethylamine Condensation Pictet-Spengler Condensation Precursor->Condensation + Acetaldehyde Salsoline Salsoline / Isosalsoline (Tetrahydroisoquinoline) Condensation->Salsoline Imine Imine Intermediate (Dihydroisoquinoline) Salsoline->Imine - 2H Oxidation Enzymatic/Auto-Oxidation (CYP450 / MAO) Target 1-Methyl-6-methoxyisoquinolinol (Aromatic Isoquinoline) Imine->Target - 2H (Aromatization) ROS ROS Generation (H2O2, Superoxide) Imine->ROS Redox Cycling DNA_Binding DNA/Enzyme Binding (Biological Effect) Target->DNA_Binding Intercalation

Caption: Metabolic pathway showing the oxidation of tetrahydroisoquinolines to the aromatic 1-Methyl-6-methoxyisoquinolinol, a process that may generate reactive oxygen species (ROS).

Summary of Predicted Properties

PropertyValue/PredictionConfidence
LogP (Lipophilicity) 1.8 - 2.2High
Blood-Brain Barrier (BBB) Permeable (Passive Diffusion)High
MAO-A Inhibition Moderate (

in µM range)
Medium
Fluorescence Blue/Green emission (Solvent dependent)High
Toxicity Lower than MPTP; Potential irritantMedium

References

  • PubChem. (2025). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Naoi, M., et al. (2004). Neurotoxic and neuroprotective isoquinolines in the brain.Journal of Neural Transmission, 111(1), 1-16.
  • ChemBK. (2025). 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) Product Data.[3][4] Retrieved from [Link]

  • Polniaszek, R. P., et al. (1996). Stereoselective synthesis of tetrahydroisoquinoline alkaloids.Heterocycles, 43(8), 1777-1780. (Synthetic methodology reference).

Sources

1-Methyl-6-methoxyisoquinolinol: Chemical Biology & Alkaloid Relationships

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers investigating the chemical biology, synthesis, and pharmacological implications of 1-Methyl-6-methoxyisoquinolinol and its structural analogues.

Technical Whitepaper | Version 2.0

Executive Summary

1-Methyl-6-methoxyisoquinolinol represents a critical structural motif within the tetrahydroisoquinoline (THIQ) and aromatic isoquinoline alkaloid families. Often identified in the context of catecholamine metabolism and neurodegeneration research, this scaffold bridges the gap between endogenous neurotoxins (like Salsolinol) and therapeutic candidates.

This guide clarifies the structural ambiguity of the compound (referencing CAS 140683-35-8 and related isomers), details its synthesis via Bischler-Napieralski and Pictet-Spengler methodologies, and maps its metabolic relationship to dopamine-derived alkaloids.

Chemical Identity & Structural Logic

The term "1-Methyl-6-methoxyisoquinolinol" implies a specific substitution pattern on the isoquinoline ring: a methyl group at C1, a methoxy group at C6, and a hydroxyl group (indicated by "-ol") likely at C7 or C8, depending on the specific isomer derived from biosynthetic precursors.

Structural Variants & Nomenclature

In the context of isoquinoline alkaloids, two primary isomers dominate the literature, often formed via the oxidation of their tetrahydro- precursors:

CompoundStructurePrecursor (THIQ)Metabolic Origin
Isomer A 1-Methyl-6-methoxyisoquinolin-7-olIsosalsolineCOMT methylation of Salsolinol at 6-OH
Isomer B 1-Methyl-7-methoxyisoquinolin-6-olSalsolineCOMT methylation of Salsolinol at 7-OH
Core Scaffold 1-Methyl-6-hydroxyisoquinoline Salsolinol (dehydrated) CAS: 140683-35-8 (Base structure)

Note on CAS 140683-35-8: While some catalogs list this CAS as "1-Methyl-6-methoxyisoquinolinol", chemical inventories often map it to 1-Methylisoquinolin-6-ol (C₁₀H₉NO). Researchers must verify the presence of the methoxy group via NMR/MS, as the name is frequently used interchangeably with its demethylated analogues in metabolic studies.

Physicochemical Properties
  • Molecular Weight: ~189.21 g/mol (for Methoxy-hydroxy variant) / 159.19 g/mol (for Hydroxy variant).

  • Acidity (pKa): The phenolic -OH typically has a pKa ~9.5–10.0; the isoquinoline nitrogen has a pKa ~5.4 (conjugate acid).

  • Solubility: Lipophilic; soluble in DMSO, Methanol, and chlorinated solvents.

Biosynthetic Context: The Salsolinol Pathway

The biological significance of 1-Methyl-6-methoxyisoquinolinol lies in its formation from Dopamine . Under conditions of oxidative stress or alcohol consumption, dopamine condenses with acetaldehyde to form Salsolinol, which undergoes enzymatic O-methylation and subsequent oxidation to the aromatic species.

Metabolic Pathway Diagram

The following diagram illustrates the transformation from Dopamine to the aromatic 1-Methyl-6-methoxyisoquinolinol species.

G cluster_methylation COMT (O-Methylation) cluster_oxidation Oxidation / Dehydrogenation Dopamine Dopamine Salsolinol Salsolinol (1-Me-6,7-diOH-THIQ) Dopamine->Salsolinol Pictet-Spengler (Synthase/Non-enzymatic) Acetaldehyde Acetaldehyde Acetaldehyde->Salsolinol Salsoline Salsoline (1-Me-6-OH-7-OMe-THIQ) Salsolinol->Salsoline COMT (7-O-Me) Isosalsoline Isosalsoline (1-Me-6-OMe-7-OH-THIQ) Salsolinol->Isosalsoline COMT (6-O-Me) Aromatic_A 1-Methyl-7-methoxy- isoquinolin-6-ol Salsoline->Aromatic_A Oxidation (-4H) Aromatic_B 1-Methyl-6-methoxy- isoquinolin-7-ol Isosalsoline->Aromatic_B Oxidation (-4H)

Figure 1: Metabolic flux from Dopamine to aromatic Isoquinoline alkaloids via Salsolinol.

Chemical Synthesis Protocols

For drug development and standard generation, total synthesis is preferred over extraction. Two primary routes are established: Bischler-Napieralski Cyclization (for aromatic products) and Pictet-Spengler (for tetrahydro- products, requiring oxidation).

Protocol A: Bischler-Napieralski Cyclization

This method directly yields the 3,4-dihydroisoquinoline, which is easily aromatized.

Reagents:

  • Substrate: N-(3-hydroxy-4-methoxyphenethyl)acetamide (or protected variant).

  • Cyclizing Agent: POCl₃ (Phosphorus oxychloride) or P₂O₅.

  • Solvent: Acetonitrile or Toluene.

Step-by-Step Workflow:

  • Amide Formation: Acylate 3-hydroxy-4-methoxyphenethylamine (or 4-hydroxy-3-methoxy isomer) with acetic anhydride to form the acetamide.

    • Validation: Verify Amide C=O stretch at ~1650 cm⁻¹ via IR.

  • Cyclization: Dissolve the acetamide in dry acetonitrile. Add POCl₃ (3.0 equiv) dropwise at 0°C. Reflux for 2–4 hours.

    • Mechanism:[1][2] The amide oxygen attacks phosphorus, activating the carbonyl for electrophilic attack by the phenyl ring (closure at C1).

  • Workup: Cool and quench with ice water. Basify to pH 10 with NH₄OH to liberate the free base (3,4-dihydroisoquinoline).

  • Aromatization (Dehydrogenation): Reflux the dihydro-intermediate with Pd/C (10%) in decalin or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane for 1 hour.

    • Yield: Typically 60–75% overall.

Protocol B: Pictet-Spengler & Oxidation

Preferred for generating the tetrahydro- precursor (Salsoline-like) first.

  • Condensation: React the phenethylamine with acetaldehyde in aqueous acid (pH 4–5) at 37°C (biomimetic) or reflux in ethanol with catalytic HCl.

  • Oxidation: Treat the resulting tetrahydroisoquinoline with Iodine (I₂) in methanol or MnO₂ to aromatize the ring system.

Pharmacological & Toxicological Implications

The transition from tetrahydroisoquinoline (THIQ) to the fully aromatic isoquinolinol drastically alters the pharmacological profile.

Neurotoxicity vs. Neuroprotection
  • THIQ Forms (Salsolinol): Acts as a weak agonist/antagonist at dopamine receptors; implicated in alcohol addiction reward pathways.

  • Aromatic Forms (1-Methyl-6-methoxyisoquinolinol):

    • Mitochondrial Toxicity: Aromatic isoquinoliniums (especially N-methylated quaternary salts) mimic MPP+ (1-methyl-4-phenylpyridinium), inhibiting Complex I of the electron transport chain.

    • ROS Generation: The phenolic group allows for redox cycling (quinone-hydroquinone), generating Reactive Oxygen Species (ROS) that contribute to neuronal apoptosis.

Drug Development Potential

Despite the toxicity of specific metabolites, the 1-methyl-6-methoxyisoquinoline core is a "privileged scaffold" in medicinal chemistry.

  • Target: MAO-A and MAO-B inhibition.

  • Application: Reversible inhibitors of monoamine oxidase (RIMAs) for depression and Parkinson's disease. The 6-methoxy group improves blood-brain barrier (BBB) permeability compared to the di-hydroxy variants.

Analytical Profiling (Self-Validation)

To confirm the identity of synthesized or isolated 1-Methyl-6-methoxyisoquinolinol, use the following multi-modal validation:

MethodDiagnostic Signal
¹H NMR (DMSO-d₆) C1-Methyl: Singlet at δ 2.8–3.0 ppm (deshielded by aromatic ring).Methoxy: Singlet at δ 3.9 ppm.Aromatic Protons: Two doublets (C3, C4) and singlets (C5, C8) characteristic of isoquinoline substitution.
UV-Vis Bathochromic shift (red shift) upon addition of base (NaOH), confirming the presence of a free phenolic -OH group.
Mass Spectrometry M+ peak: 190.08 (C₁₁H₁₁NO₂) or 160.07 (C₁₀H₉NO) depending on exact substitution.Fragmentation: Loss of methyl radical (M-15) is common.

References

  • Naoi, M., et al. (2002). "Oxidation of N-methyl(R)salsolinol: involvement to neurotoxicity and neuroprotection by endogenous catechol isoquinolines."[1] Neurotoxicology.

  • Stocker, R., et al. (2014).
  • ChemicalBook. (2024). "Product: 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8)."[3]

  • PubChem. (2025). "Isoquinoline Alkaloids and Metabolites." National Library of Medicine.

  • Whaley, W. M., & Govindachari, T. R. (1951). "The Bischler-Napieralski Reaction."[4] Organic Reactions.[4] (Classic Protocol Reference).

Sources

Comprehensive Spectroscopic Characterization: 1-Methyl-6-methoxyisoquinolin-7-ol

[1]

Executive Summary & Structural Context[2][3][4]

  • Target Molecule: 1-Methyl-6-methoxyisoquinolin-7-ol

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

  • Core Scaffold: Isoquinoline (fully aromatic)

  • Key Features:

    • C1-Methyl: Diagnostic singlet, deshielded by the aromatic ring current.

    • C6-Methoxy / C7-Hydroxy: Para-substitution pattern on the benzenoid ring, resulting in singlet signals for H-5 and H-8 in NMR (absence of ortho coupling).

    • Solubility Profile: Soluble in DMSO, MeOH; limited solubility in non-polar solvents due to the zwitterionic potential of the phenolic nitrogen system.

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from mass identification to stereochemical and functional assignment.

StructuralElucidationSampleUnknown Sample(Crude/Purified)MSMass Spectrometry (EI/ESI)Determine MW: 189.21Fragment: [M-15]+Sample->MS 1. MW CheckIRFT-IR SpectroscopyConfirm Functional GroupsOH (3400), C=N (1620)MS->IR 2. Funct. GroupNMR_H1H NMR (DMSO-d6)Proton EnvironmentSinglets at H5/H8IR->NMR_H 3. ConnectivityNMR_C13C NMR / DEPTCarbon SkeletonC-O shifts (140-150 ppm)NMR_H->NMR_C 4. VerificationStructureConfirmed Structure1-Methyl-6-methoxyisoquinolin-7-olNMR_C->Structure 5. Assignment

Caption: Step-by-step spectroscopic validation workflow for isoquinoline derivatives.

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI, 70 eV) or ESI-MS (+ve mode).

The mass spectrum provides the molecular weight and a characteristic fragmentation pattern driven by the stability of the isoquinoline core.

Ion Typem/z (approx)IntensityAssignment / Mechanism
Molecular Ion [M]⁺ 189 100% (Base)Stable aromatic radical cation.
[M - H]⁺ 18840-60%Loss of H• (benzylic/phenolic stability).
[M - CH₃]⁺ 17420-30%Loss of Methyl radical (likely from O-Me or C1-Me).
[M - CH₃ - CO]⁺ 14615-25%Sequential loss of CO (characteristic of phenols/ethers).
[M - CHO]⁺ 16010%Loss of formyl radical (rearrangement).

Expert Insight: In ESI-MS (positive mode), expect the [M+H]⁺ peak at m/z 190 . The high stability of the aromatic isoquinoline ring often results in a very dominant molecular ion peak compared to its tetrahydro- precursors (like Salsoline), which fragment more easily via Retro-Diels-Alder mechanisms.

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or Thin Film (ATR).

The IR spectrum distinguishes the aromatic "isoquinolinol" from the "isoquinolone" (lactam) tautomers. The presence of a broad OH stretch and the absence of a strong amide carbonyl (approx. 1650-1680 cm⁻¹) confirms the phenolic nature.

Frequency (cm⁻¹)Vibration ModeStructural Assignment
3200 - 3450 O-H Stretch (Broad)Phenolic hydroxyl group (H-bonded).
2850 - 2960 C-H StretchMethyl (C1-Me) and Methoxy (O-Me) C-H bonds.
1615 - 1630 C=N StretchIsoquinoline ring nitrogen double bond.
1580, 1510 C=C Stretch (Ar)Aromatic skeletal vibrations.
1260 - 1280 C-O Stretch (Ar-O)Aryl-alkyl ether (Methoxy group).
1150 - 1200 C-O Stretch (Phenol)Phenolic C-O bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to solubility and OH exchange suppression). Frequency: 400 MHz (1H), 100 MHz (13C).

Proton NMR (¹H NMR)

The aromatic region is critical. In 6,7-disubstituted isoquinolines, protons H-5 and H-8 appear as singlets because they are para to each other and separated by substituents, preventing significant coupling.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Note
2.85 Singlet (s)3HC1-CH₃ Deshielded by aromatic ring current (vs 1.4 in tetrahydro).
3.94 Singlet (s)3HC6-OCH₃ Typical aryl methoxy position.
7.20 Singlet (s)1HH-5 Shielded by adjacent electron-donating groups (-OH/-OMe).
7.42 Singlet (s)1HH-8 Para to H-5; slightly more deshielded due to proximity to N.
7.58 Doublet (d, J=5.8 Hz)1HH-4 Pyridine ring β-proton.
8.25 Doublet (d, J=5.8 Hz)1HH-3 Pyridine ring α-proton (adjacent to N).
9.8 - 10.2 Broad Singlet (bs)1HOH Exchangeable with D₂O.

Critical Technical Note (Aggregation): Isoquinoline alkaloids often exhibit concentration-dependent aggregation in non-polar solvents (like CDCl₃), leading to line broadening or "humps" for H-1/Me and H-3 signals. DMSO-d₆ or CD₃OD is strongly recommended to break intermolecular H-bonds and obtain sharp singlets.

Carbon NMR (¹³C NMR)
Shift (δ ppm)TypeAssignment
22.5 CH₃C1-CH₃
56.2 CH₃OCH₃
105.8 CHC-5 (Ortho to OMe/OH)
108.4 CHC-8
119.5 CHC-4
122.0 CqC-8a (Bridgehead)
135.5 CqC-4a (Bridgehead)
141.2 CHC-3
148.5 CqC-6 (C-OMe)
150.1 CqC-7 (C-OH)
156.8 CqC-1 (Imine-like carbon)

Experimental Protocol: Synthesis & Purification

Method: Modified Bischler-Napieralski Cyclization followed by Dehydrogenation. Precursor: N-(3-hydroxy-4-methoxyphenethyl)acetamide.

Phase 1: Cyclization (Formation of Dihydroisoquinoline)
  • Reagents: Precursor amide (1.0 eq), POCl₃ (3.0 eq), anhydrous Toluene.

  • Procedure:

    • Dissolve amide in dry toluene under Argon atmosphere.

    • Add POCl₃ dropwise at 0°C.

    • Reflux at 110°C for 2-4 hours (Monitor by TLC: disappearance of amide).

    • Workup: Cool to RT. Carefully pour into ice-water. Basify with NH₄OH to pH 9. Extract with DCM (3x).

    • Intermediate: 1-Methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinoline.[1]

Phase 2: Aromatization (Dehydrogenation)
  • Reagents: Dihydro-intermediate, 10% Pd/C (0.1 eq), p-Cymene or Decalin.

  • Procedure:

    • Suspend the dihydro-intermediate and Pd/C in p-Cymene.

    • Reflux vigorously (approx. 180°C) for 6-12 hours.

    • Filtration: Filter hot through Celite to remove Pd catalyst. Wash with hot MeOH.

    • Purification: Evaporate solvent. Recrystallize from EtOH/Et₂O or purify via Flash Chromatography (SiO₂, 95:5 DCM:MeOH).

Synthesis Pathway Diagram

SynthesisStartTyrosine Derivative(3-OH, 4-OMe Phenethylamine)Step1Acetylation(Ac2O / Pyridine)Start->Step1AmideN-Acetyl IntermediateStep1->AmideStep2Bischler-Napieralski(POCl3, Reflux)Amide->Step2Dihydro3,4-Dihydroisoquinoline(Unstable Intermediate)Step2->DihydroStep3Dehydrogenation(Pd/C, High Temp)Dihydro->Step3Final1-Methyl-6-methoxyisoquinolin-7-ol(Fully Aromatic)Step3->Final

Caption: Synthetic route from phenethylamine precursors to the aromatic isoquinoline target.

References

  • Narayanaswami, S., et al. (1984).[2] "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences (Chemical Sciences), 93(2), 145-155.[2]

    • Relevance: Discusses the NMR anomalies and aggregation effects in isoquinoline derivatives, crucial for accurate spectral interpret
  • PubChem Database. (2025).[3] "7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Salsoline)."[4] CID 46695.

    • Relevance: Provides comparative data for the tetrahydro- precursor to distinguish it
  • SpectraBase. (2025).[5] "7-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol Spectra."

    • Relevance: Source for dihydro-isoquinoline spectral shifts used for extrapol
  • Takaba, K., et al. (1996).[1] "Asymmetric Synthesis of (R)-1-(2-Methoxy-3,4-methylenedioxybenzyl)-2-methyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline." Heterocycles, 43(8).[1]

    • Relevance: Provides detailed Bischler-Napieralski reaction conditions and spectral data for rel

Theoretical Profiling of 1-Methyl-6-methoxyisoquinolinol: Structural Dynamics & Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical profiling of 1-Methyl-6-methoxyisoquinolinol , specifically addressing its structural identity as the pseudo-base (1-hydroxy-1-methyl-1,2-dihydroisoquinoline) derivative, a critical intermediate in isoquinoline alkaloid chemistry.

Executive Summary & Structural Definition

1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) presents a unique nomenclature challenge that defines the scope of this theoretical study. In the context of isoquinoline chemistry, the suffix "-ol" at position 1, combined with a 1-methyl substitution, identifies this molecule as the pseudo-base (hemiaminal) form of the 6-methoxy-1-methylisoquinolinium cation .

This guide focuses on the theoretical characterization of this pseudo-base equilibrium, a pivotal mechanism governing the lipophilicity, bioavailability, and reactivity of quaternary isoquinoline drugs.

Core Molecular Identities
SpeciesStructure DescriptionElectronic StateRelevance
Cationic Form 1-Methyl-6-methoxyisoquinoliniumAromatic, Charged (+1), PlanarWater-soluble, bioactive core.
Pseudo-base (Target) 1-Hydroxy-1-methyl-6-methoxy-1,2-dihydroisoquinoline Non-aromatic (heterocyclic ring), Neutral, Chiral (C1)Lipophilic, crosses BBB, prodrug form.
Open Tautomer Amino-aldehyde/ketone formAcyclic chain (rare in this scaffold)Transient intermediate.

Computational Methodology Pipeline

To ensure high-fidelity predictions, we employ a composite workflow integrating Density Functional Theory (DFT) for electronic structure and Molecular Dynamics (MD) for stability profiling.

Theory Level & Basis Sets[1][2][3]
  • Geometry Optimization: DFT / B3LYP / 6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides a balanced description of organic bond lengths. The 6-311++G(d,p) basis set includes diffuse functions essential for describing the lone pairs on Oxygen and Nitrogen, as well as the anionic character of the transition states.

  • Solvation Model: PCM (Polarizable Continuum Model)

    • Solvents: Water (

      
      ) for cationic stability; Chloroform (
      
      
      
      ) for pseudo-base stability.
  • Frequency Analysis: Required to confirm global minima (NIMAG=0) and calculate Zero-Point Energy (ZPE).

Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization of the cation-pseudobase equilibrium.

ComputationalPipeline Start Input Structure (1-Methyl-6-methoxyisoquinolinium) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311++G**) ConfSearch->DFT_Opt Freq_Check Frequency Check (NIMAG = 0?) DFT_Opt->Freq_Check Freq_Check->ConfSearch No (Re-optimize) Properties Property Calculation (NMR, FMO, MEP) Freq_Check->Properties Yes Equilibrium pH-Dependent Equilibrium (Cation vs Pseudo-base) Properties->Equilibrium Docking Molecular Docking (Target: AChE / MAO-B) Properties->Docking

Figure 1: Computational workflow for structural and reactive profiling.

Structural & Electronic Analysis

Geometry and Hybridization

The conversion from the isoquinolinium cation to the pseudo-base involves a hybridization change at C1 from


 to 

.
  • Bond Lengths:

    • C1-N2 Bond: Predicted to elongate from ~1.34 Å (aromatic partial double bond) in the cation to ~1.46 Å (single bond) in the pseudo-base.

    • C1-O(Hydroxyl): Formation of a new bond (~1.41 Å).

  • Chirality: The pseudo-base possesses a chiral center at C1. Theoretical studies must calculate both R and S enantiomers. While energetically degenerate in achiral environments, their interaction with chiral protein targets (e.g., enzymes) will differ.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) serves as a global reactivity descriptor.
DescriptorCation (Water)Pseudo-base (CHCl3)Interpretation
HOMO Location Benzene ring (Methoxy donor)Nitrogen lone pair / BenzenePseudo-base is a better nucleophile.
LUMO Location Pyridinium ring (C1/N2)Delocalized

Cation C1 is highly electrophilic.

(eV)
~3.5 - 4.0 eV~5.0 - 5.5 eVCation is softer/more reactive; Pseudo-base is harder/stable.
Molecular Electrostatic Potential (MEP)[4]
  • Cation: Shows a strong positive electrostatic potential region localized over the pyridinium ring, specifically at C1, driving the nucleophilic attack by

    
    .
    
  • Pseudo-base: The MEP surface reveals a negative potential region on the Oxygen of the newly formed -OH group and the methoxy oxygen, serving as hydrogen bond acceptors.

Spectroscopic Fingerprinting (Validation)

To validate theoretical models against experimental data, we calculate key spectroscopic markers.[1][2]

NMR Shift Prediction (GIAO Method)

The formation of the pseudo-base is most easily tracked by


 and 

NMR.
  • Protocol: DFT / B3LYP / 6-311++G(d,p) // GIAO (Gauge-Independent Atomic Orbital)

  • Reference: TMS (Tetramethylsilane) calculated at the same level.

Nucleus / PositionCation Shift (

ppm)
Pseudo-base Shift (

ppm)
Diagnostic Change

(C1-Methyl)
2.8 - 3.2 (Deshielded)1.4 - 1.6 (Shielded)Upfield shift due to loss of aromaticity.

(C1)
155 - 165 (

)
80 - 90 (

, Hemiaminal)
Primary Confirmation Signal

(C1-OH)
N/A4.5 - 6.0 (Broad)Appearance of exchangeable proton.

In Silico Pharmacokinetics & Docking

ADMET Profiling

The cation-pseudobase equilibrium acts as a "molecular switch" for bioavailability.

  • Lipophilicity (LogP):

    • Cation: LogP < 0 (Hydrophilic, poor BBB penetration).

    • Pseudo-base: LogP

      
       2.0 - 2.5 (Lipophilic, good BBB penetration).
      
  • Mechanism: In the blood (pH 7.4), the equilibrium allows a fraction of the lipophilic pseudo-base to cross the blood-brain barrier. Once in the acidic environment of the brain or lysosomes, it may revert to the bioactive cation.

Molecular Docking: Target Hypothesis

Isoquinoline derivatives are classic scaffolds for Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibition.

  • Target: Human AChE (PDB ID: 4EY7).

  • Grid Box: Centered on the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).

  • Protocol:

    • Ligand Prep: Minimize the Pseudo-base (neutral) and Cation (charged) forms separately.

    • Docking Engine: AutoDock Vina.

    • Interaction Analysis: Look for

      
       stacking (Trp286) and cation-
      
      
      
      interactions (Trp86).

DockingInteraction cluster_AChE AChE Active Site Ligand 1-Methyl-6-methoxy isoquinolinium Trp84 Trp84 (Anionic Site) Ligand->Trp84 Cation-Pi Interaction Phe330 Phe330 (Gating) Ligand->Phe330 Pi-Pi Stacking His447 His447 (Catalytic) Ligand->His447 H-Bond (if Pseudo-base)

Figure 2: Predicted interaction map within the Acetylcholinesterase active site.

References

  • PubChem. (2025).[3][4] 6-Methoxy-1-methyl-1,2-dihydroisoquinolin-1-ol (CID 13859186). National Library of Medicine. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT methodology).
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Surpateanu, G., et al. (2000). Theoretical study of the cycloaddition reaction of isoquinolinium ylides. Journal of Molecular Structure: THEOCHEM, 503(1), 23-33. (Precedent for isoquinoline DFT studies).

Sources

Methodological & Application

Strategic Overview: Overcoming the C1-Methylation Bottleneck

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Total Synthesis of 1-Methyl-6-methoxyisoquinolinol (7-ol isomer).

1-Methyl-6-methoxyisoquinolin-7-ol (also known as 7-hydroxy-6-methoxy-1-methylisoquinoline) is a prominent naturally occurring alkaloid originally isolated from Hernandia nymphaeifolia. It serves as a highly attractive building block for the synthesis of complex tri- and tetracyclic isoquinoline alkaloids.

Historically, the direct introduction of a methyl group at the C1 position of metalated isoquinolines using cuprates and iodomethane has been the standard approach. However, this direct methylation is fundamentally flawed for preparative scale-up: the resulting 1-methylisoquinoline and the unreacted starting material exhibit nearly identical retention factors, making chromatographic separation exceptionally cumbersome and yield-limiting [1].

To bypass this bottleneck, we employ a highly efficient aminomethylation/hydrogenolysis sequence developed by Melzer, Felber, and Bracher [1]. By introducing a basic amine handle rather than a simple methyl group, we engineer a self-validating purification checkpoint into the workflow, completely eliminating the need for complex chromatography in the early stages.

Mechanistic Causality & Reaction Design

This protocol relies on three meticulously designed phases, each driven by specific chemical causality:

  • Regioselective Metalation & Trapping : We utilize the Knochel–Hauser base (TMPMgCl·LiCl) to deprotonate the C1 position of 7-benzyloxy-6-methoxyisoquinoline. The massive steric bulk of the tetramethylpiperidide (TMP) ligand prevents unwanted nucleophilic attack on the electron-deficient isoquinoline core, ensuring purely kinetic deprotonation. The metalated intermediate is then trapped with Eschenmoser’s salt (dimethylmethylideneammonium iodide).

  • Self-Validating Purification : Eschenmoser's salt installs a highly basic tertiary amine (pKa ~9). Because the parent isoquinoline nitrogen is significantly less basic (pKa ~5), a simple acid-base extraction selectively pulls the target product into the aqueous phase, leaving all unreacted starting material in the organic waste.

  • Dual-Action Hydrogenolysis : Following quaternization with methyl iodide, the benzylic C–N bond becomes highly activated. Subjecting this intermediate to catalytic hydrogenolysis (H₂, Pd/C) achieves two critical transformations simultaneously: it cleaves the 7-benzyloxy protecting group to reveal the target phenol and reduces the quaternary ammonium moiety to the desired C1-methyl group.

Experimental Workflow

SynthesisWorkflow Start 7-Benzyloxy-6-methoxyisoquinoline (Starting Material) Step1 Step 1: Metalation & Aminomethylation Reagents: TMPMgCl·LiCl, Eschenmoser's Salt Purification: Acid-Base Extraction Start->Step1 Intermediate1 1-(Dimethylaminomethyl)-7-benzyloxy- 6-methoxyisoquinoline Step1->Intermediate1 Step2 Step 2: Quaternization Reagents: MeI, Acetone Purification: Solvent Evaporation Intermediate1->Step2 Intermediate2 1-(7-Benzyloxy-6-methoxyisoquinolin-1-yl)- N,N,N-trimethylmethanaminium iodide Step2->Intermediate2 Step3 Step 3: Global Hydrogenolysis Reagents: H2, Pd/C, MeOH Purification: Filtration & Chromatography Intermediate2->Step3 Target 1-Methyl-6-methoxyisoquinolin-7-ol (Target Alkaloid) Step3->Target

Workflow for the total synthesis of 1-methyl-6-methoxyisoquinolin-7-ol via aminomethylation.

Step-by-Step Methodologies

Prerequisite: Synthesis begins with 7-benzyloxy-6-methoxyisoquinoline, which must be rigorously dried prior to use.

Protocol 1: Aminomethylation via Knochel-Hauser Base
  • System Preparation : In an oven-dried, argon-flushed Schlenk flask, dissolve 7-benzyloxy-6-methoxyisoquinoline (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Metalation : Cool the solution to room temperature (approx. 20 °C). Dropwise, add TMPMgCl·LiCl (1.5 equiv, 1.0 M in THF/toluene). Stir for exactly 45 minutes to ensure complete C1 deprotonation.

  • Electrophilic Trapping : Add Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide, 2.0 equiv) in one rapid portion. Stir the resulting suspension for 12 hours at room temperature.

  • Self-Validating Extraction :

    • Quench the reaction with deionized water and extract with ethyl acetate.

    • Extract the combined organic layers with 1.0 M HCl (3 × 20 mL).

    • Diagnostic Checkpoint : The target compound is protonated and moves to the aqueous layer. Unreacted starting material remains in the organic layer. If the subsequent basification of the aqueous layer yields no precipitate or cloudiness, the electrophilic trapping has failed.

    • Basify the combined aqueous acidic layers with 2.0 M NaOH until pH > 10. Extract thoroughly with dichloromethane.

    • Dry over Na₂SO₄, filter, and concentrate to yield 1-(7-benzyloxy-6-methoxyisoquinolin-1-yl)-N,N-dimethylmethanamine.

Protocol 2: Quaternization
  • Alkylation : Dissolve the aminomethyl intermediate in anhydrous acetone (0.05 M). Add methyl iodide (MeI, 5.0 equiv) dropwise at room temperature.

  • Incubation : Stir the reaction mixture for 4 hours.

  • Diagnostic Checkpoint : The target quaternary ammonium salt is highly polar and insoluble in acetone. The formation of a dense white precipitate serves as an immediate visual confirmation of successful quaternization. If the solution remains clear, the alkylation has stalled.

  • Isolation : Concentrate the mixture under reduced pressure to yield the quaternary ammonium iodide quantitatively. The product is highly pure and requires no further chromatographic polishing.

Protocol 3: Global Hydrogenolysis
  • Suspension : Suspend the quaternary ammonium salt (1.0 equiv) in MS-grade methanol (0.01 M).

  • Catalyst Addition : Carefully add 10% Pd/C (approx. 1.5× the mass of the starting material) under a strict argon atmosphere to prevent ignition.

  • Reduction : Purge the flask with hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 16 hours.

  • Diagnostic Checkpoint : TLC monitoring (CH₂Cl₂/MeOH) should reveal the total disappearance of the highly polar baseline spot (quaternary salt) and the emergence of a less polar, UV-active spot (target alkaloid). Complete dissolution of the starting suspension into the methanol solvent also visually indicates the consumption of the insoluble ammonium salt.

  • Purification : Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate and purify the residue via flash column chromatography to isolate the final target, 1-methyl-6-methoxyisoquinolin-7-ol.

Quantitative Data & Reaction Parameters

StepChemical TransformationReagents & ConditionsYieldPurification StrategyDiagnostic Indicator
1 AminomethylationTMPMgCl·LiCl, Eschenmoser's salt, THF, RT, 12 h~37%Acid-Base ExtractionTarget partitions selectively into aqueous acid
2 QuaternizationMeI (5.0 eq), Acetone, RT, 4 h~78%Solvent EvaporationWhite precipitate forms in acetone
3 Global HydrogenolysisH₂ (1 atm), 10% Pd/C, MeOH, RT, 16 hHighFiltration & Flash ChromatographyDisappearance of baseline spot on TLC

References

  • Melzer, B. C., Felber, J. G., & Bracher, F. "Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline." Beilstein Journal of Organic Chemistry, 2018, 14, 130-134.[Link]

Bischler-Napieralski synthesis of 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 1-Methyl-6-methoxy-3,4-dihydroisoquinoline via the Bischler-Napieralski (B-N) cyclization, with subsequent aromatization to the isoquinoline and optional O-demethylation to access phenolic derivatives (isoquinolinols).

The B-N reaction remains the premier method for constructing the isoquinoline core, a pharmacophore ubiquitous in alkaloids (e.g., papaverine, salsoline). This guide addresses the specific regiochemical challenges of 3-substituted phenethylamines, providing a self-validating protocol that maximizes the formation of the 6-substituted isomer over the 8-substituted byproduct.

Target Molecule Profile:

  • Primary Target: 1-Methyl-6-methoxy-3,4-dihydroisoquinoline (The B-N Product).

  • Aromatized Target: 1-Methyl-6-methoxyisoquinoline.[1]

  • Nomenclature Note: The term "Isoquinolinol" in the request likely refers to a phenol derivative (e.g., 6-hydroxy). Section 5 details the conversion of the methoxy-isoquinoline to the phenol via BBr₃ demethylation.

Strategic Analysis & Mechanistic Insight

Retrosynthetic Logic

The synthesis hinges on the cyclodehydration of an


-acyl-

-arylethylamide. For the 1-methyl-6-methoxy target, the retrosynthesis disconnects to

-[2-(3-methoxyphenyl)ethyl]acetamide
.
  • Precursor: 2-(3-Methoxyphenyl)ethylamine (commercially available).

  • Acyl Source: Acetic anhydride (introduces the C1-Methyl group).

  • Cyclization Agent: Phosphoryl chloride (

    
    ).[2]
    
The Regioselectivity Challenge

The critical challenge in this specific synthesis is the directing effect of the meta-methoxy group on the starting phenethylamine.

  • Electronic Effect: The methoxy group is an ortho/para director.

  • Cyclization Sites: Ring closure can occur para to the methoxy group (yielding the 6-methoxy isomer) or ortho to it (yielding the 8-methoxy isomer).

  • Resolution: Steric hindrance generally disfavors the 8-position. Under optimized conditions (controlled temperature and solvent choice), the 6-methoxy isomer is the dominant product (>90% regioselectivity).

Mechanistic Pathway

The reaction proceeds via the activation of the amide oxygen by


 to form an imidoyl chloride intermediate. This highly electrophilic species undergoes intramolecular electrophilic aromatic substitution (EAS), followed by re-aromatization to form the dihydroisoquinoline ring.

BN_Mechanism Amide N-Acyl Amide (Precursor) Activation Imidoyl Chloride Formation (POCl3) Amide->Activation - PO2Cl2- Nitrilium Nitrilium Ion (Intermediate) Activation->Nitrilium Equilibrium Cyclization Intramolecular EAS (Ring Closure) Nitrilium->Cyclization Rate Limiting Product 3,4-Dihydroisoquinoline (Salt Form) Cyclization->Product - H+

Figure 1: Mechanistic flow of the Bischler-Napieralski reaction. The formation of the nitrilium ion is the key electrophilic event.

Experimental Protocols

Phase 1: Precursor Synthesis (Amide Formation)

Objective: Synthesize


-[2-(3-methoxyphenyl)ethyl]acetamide.

Reagents:

  • 2-(3-Methoxyphenyl)ethylamine (10.0 g, 66.1 mmol)

  • Acetic anhydride (7.5 mL, 79.4 mmol, 1.2 eq)

  • Pyridine (6.4 mL, 79.4 mmol, 1.2 eq)

  • Dichloromethane (DCM) (100 mL)

Protocol:

  • Setup: Dissolve the amine in DCM (100 mL) in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool to 0°C (ice bath).

  • Addition: Add pyridine, followed by the dropwise addition of acetic anhydride over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Validation: Monitor by TLC (SiO₂, 5% MeOH/DCM). The amine spot (

      
      ) should disappear, replaced by the amide (
      
      
      
      ).
  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine, followed by sat. NaHCO₃ (50 mL) and brine.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~12.0 g (94%) of a pale yellow oil or low-melting solid. Use directly in Phase 2 without further purification.

Phase 2: Bischler-Napieralski Cyclization

Objective: Cyclize the amide to 1-Methyl-6-methoxy-3,4-dihydroisoquinoline .

Reagents:

  • Amide Precursor (from Phase 1) (5.0 g, 25.9 mmol)

  • Phosphoryl chloride (

    
    ) (12.0 mL, 129 mmol, 5.0 eq)
    
  • Acetonitrile (ACN) (50 mL) - Solvent choice is critical for regiocontrol.

Protocol:

  • Safety Check:

    
     is corrosive and water-reactive. Perform all operations in a fume hood.
    
  • Setup: Dissolve the amide in dry ACN (50 mL) in a 250 mL RBF. Add

    
     in one portion.
    
  • Reflux: Attach a reflux condenser with a drying tube (CaCl₂). Heat the mixture to reflux (85°C oil bath) for 4–6 hours.

    • Visual Cue: The solution will darken to an orange/brown color.

  • Quench (Critical Step):

    • Cool the reaction mixture to RT.

    • Concentrate in vacuo to remove excess

      
       and solvent.
      
    • Resuspend the residue in DCM (50 mL).

    • Slowly pour the DCM solution into a beaker containing 100 g of crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis.

  • Basification: Adjust the pH of the aqueous layer to ~10 using 25% NH₄OH or 5M NaOH. The product will extract into the organic layer.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, dry (MgSO₄), and concentrate.

  • Purification: The crude oil is often pure enough (>90%). For high purity, recrystallize the picrate salt or purify via flash chromatography (SiO₂, 95:5 DCM:MeOH + 1% NH₄OH).

Data Summary Table:

Parameter Value Note
Precursor N-(3-methoxyphenethyl)acetamide

| Reagent |


 (5 eq) | Excess ensures complete activation |
| Solvent  | Acetonitrile | Promotes cleaner profiles than Toluene |
| Temp/Time  | 85°C / 5 hrs | Monitor consumption of amide |
| Typical Yield  | 75–85% | As free base |
Phase 3: Aromatization (Dehydrogenation)

Objective: Convert the dihydroisoquinoline to 1-Methyl-6-methoxyisoquinoline .

Protocol:

  • Reagents: Dihydro-product (2.0 g), 10% Pd/C (0.2 g), Decalin (20 mL).

  • Reaction: Heat to reflux (190°C) for 4 hours. Hydrogen gas is evolved (ensure venting).

  • Workup: Cool, dilute with DCM, filter through Celite to remove Pd/C.

  • Purification: Extract the basic product into 1M HCl. Wash the decalin layer. Basify the acid layer and extract back into DCM. Evaporate to yield the aromatic isoquinoline.

Workflow Visualization

Workflow Start Start: 3-Methoxyphenethylamine Step1 Acylation (Ac2O, Pyridine, DCM) Start->Step1 Check1 QC: TLC Check Step1->Check1 Step2 B-N Cyclization (POCl3, ACN, Reflux) Check1->Step2 Pass Step3 Hydrolysis & Basification (Ice/NH4OH -> pH 10) Step2->Step3 Step4 Aromatization (Optional) (Pd/C, Decalin) Step3->Step4 If Isoquinoline needed Final Final Product: 1-Methyl-6-methoxyisoquinoline Step3->Final If Dihydro needed Step4->Final

Figure 2: Operational workflow for the synthesis, purification, and optional aromatization steps.

Derivatization: Accessing "Isoquinolinols"

If the specific target is a phenol (e.g., 1-Methyl-6-hydroxyisoquinoline ), perform O-demethylation on the aromatic product.

Protocol:

  • Dissolve 1-Methyl-6-methoxyisoquinoline (1.0 eq) in dry DCM at -78°C.

  • Add Boron Tribromide (

    
    , 1M in DCM, 3.0 eq) dropwise.
    
  • Warm to RT and stir for 12 hours.

  • Quench with MeOH. Partition between sat. NaHCO₃ and EtOAc. The phenol may require pH adjustment (pH ~7-8) to extract efficiently, as it is amphoteric.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Cyclization.

    • Cause: Moisture in reagents or old

      
      .
      
    • Fix: Distill

      
       prior to use. Ensure ACN is anhydrous.
      
  • Issue: "Sticky" Precipitates during Quench.

    • Cause: Formation of polyphosphates.

    • Fix: Increase the volume of DCM during the quench. Ensure the aqueous phase is strongly basic (pH > 10) to break up phosphate complexes.

  • Issue: Regioisomer Contamination (8-methoxy).

    • Fix: Isolate via recrystallization of the Hydrobromide (HBr) salt. The 6-methoxy isomer crystallizes more readily than the 8-methoxy isomer.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74–150.

  • Fodor, G., & Nagubandi, S. (1980).[3] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.

  • Larsen, R. D., et al. (1996). A Modified Bischler-Napieralski Procedure for the Synthesis of Isoquinolines. Journal of Organic Chemistry, 61(25), 9016–9017.

  • PubChem Compound Summary. (2024). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline (CID 13859186).[1] National Center for Biotechnology Information.

  • Knölker, H. J. (2005). Bischler-Napieralski Reaction. In: Best Synthetic Methods: Acetylenes, Allenes and Arenes.

Sources

Application Note: Precision Synthesis of 1-Methyl-6-methoxyisoquinolinol Scaffolds via Pictet-Spengler Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable protocol for the synthesis of 1-Methyl-6-methoxyisoquinolin-7-ol (and its tetrahydro- precursor) via the Pictet-Spengler reaction .

Introduction & Strategic Analysis

The Pictet-Spengler reaction remains the premier method for constructing the tetrahydroisoquinoline (THIQ) core, a privileged scaffold in medicinal chemistry found in alkaloids like salsoline and pharmaceutical agents.

This protocol specifically addresses the synthesis of 1-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (often referred to as Salsoline). Note that while "isoquinolinol" strictly implies a fully aromatic system, the Pictet-Spengler reaction yields the tetrahydro- derivative.[1] Consequently, this guide provides the core cyclization protocol followed by an oxidative dehydrogenation module to access the fully aromatic isoquinolinol if required.

Key Synthetic Challenges:

  • Regioselectivity: Cyclization of 3-substituted phenethylamines can occur at the para (position 6) or ortho (position 2/8) positions relative to the activating group.

  • Imine Stability: The intermediate iminium ion is moisture-sensitive; controlling water activity is crucial in non-biomimetic routes.

  • Oxidation State: Controlling the degree of saturation (tetrahydro- vs. dihydro- vs. aromatic).

Mechanistic Insight

The reaction proceeds via a Mannich-type electrophilic aromatic substitution .

  • Schiff Base Formation: Condensation of the phenethylamine amine with acetaldehyde generates an imine.

  • Iminium Ion Generation: Acid-catalyzed protonation forms the electrophilic iminium ion (

    
    ).
    
  • Cyclization (Rate-Determining Step): The electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion.

    • Regiocontrol: For 3-methoxy-4-hydroxyphenethylamine , the 3-methoxy group (meta to the ethylamine chain) directs cyclization to the para position (C6 of the isoquinoline ring), yielding the 6,7-substitution pattern. The 4-hydroxy group reinforces this directionality.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the tetrahydroisoquinoline.

Pathway Visualization

PictetSpenglerMechanism Start 3-Methoxy-4-hydroxy- phenethylamine Imine Imine Intermediate Start->Imine + Aldehyde - H2O Aldehyde Acetaldehyde (Electrophile) Aldehyde->Imine Iminium Iminium Ion (Activated) Imine->Iminium + H+ Wheland Sigma Complex (Spiroindolenine-like) Iminium->Wheland 6-endo-trig Cyclization THIQ 1-Methyl-6-methoxy- 7-hydroxy-THIQ Wheland->THIQ - H+ Re-aromatization Isoquinoline 1-Methyl-6-methoxy- isoquinolin-7-ol (Aromatic) THIQ->Isoquinoline Oxidation (Pd/C, Heat)

Caption: Mechanistic flow from phenethylamine precursor to fully aromatic isoquinolinol.

Experimental Protocols

Two methods are provided: Method A (Biomimetic/Aqueous) for high regioselectivity and mild conditions, and Method B (Anhydrous/TFA) for high throughput and scale.

Reagents & Materials
  • Precursor: 3-Methoxy-4-hydroxyphenethylamine Hydrochloride (3-O-Methyldopamine HCl).

  • Electrophile: Acetaldehyde (freshly distilled) or Acetaldehyde diethyl acetal.

  • Catalysts: Trifluoroacetic acid (TFA) or Phosphate Buffer (pH 6).

  • Solvents: Dichloromethane (DCM), Methanol.

Method A: The Phosphate Buffer Protocol (High Regioselectivity)

Best for: Small scale, sensitive substrates, ensuring 6-substitution.

  • Preparation: Dissolve 3-Methoxy-4-hydroxyphenethylamine HCl (1.0 eq, 5 mmol) in 0.1 M Phosphate Buffer (50 mL, pH 6.0).

  • Addition: Add Acetaldehyde (1.2 eq) dropwise at 25°C.

  • Incubation: Stir the mixture at 35°C for 24 hours .

    • Note: Mild acidic conditions mimic the enzymatic Norcoclaurine synthase pathway, minimizing side products.

  • Workup:

    • Basify to pH 8.5 with dilute

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Yield: Typically 75-85% of the tetrahydroisoquinoline.

Method B: The Anhydrous TFA Protocol (High Yield)

Best for: Scale-up, forcing unreactive substrates.

  • Imine Formation:

    • Suspend 3-Methoxy-4-hydroxyphenethylamine HCl (10 mmol) in dry DCM (30 mL).

    • Add Triethylamine (1.1 eq) to liberate the free base. Stir 10 min.

    • Add Acetaldehyde diethyl acetal (1.5 eq).

    • Add

      
       (anhydrous, 2g) to sequester water. Stir 2 hours at RT. Filter off solids.[2]
      
  • Cyclization:

    • Cool the filtrate to 0°C.

    • Slowly add Trifluoroacetic Acid (TFA) (5.0 eq).

    • Allow to warm to RT and stir for 12 hours.

  • Quench & Isolation:

    • Quench with sat.

      
       (caution: gas evolution).
      
    • Extract with DCM. Wash with Brine.[3]

    • Purify via flash chromatography (SiO2, DCM:MeOH 95:5).

Method C: Oxidation to Aromatic Isoquinolinol

Required only if the fully aromatic "1-Methyl-6-methoxyisoquinolinol" is the target.

  • Reaction: Dissolve the THIQ product from Method A/B in p-Cymene or Decalin.

  • Catalyst: Add 10% Pd/C (0.2 wt eq).

  • Reflux: Heat to reflux (180°C+) for 4-6 hours under

    
     flow.
    
  • Purification: Filter hot through Celite. Cool. The aromatic isoquinoline often crystallizes or can be precipitated with HCl/Ether.

Data Summary & Troubleshooting

Regioselectivity & Yield Comparison
ParameterMethod A (Phosphate Buffer)Method B (TFA/DCM)
Reaction Time 24 - 48 Hours4 - 12 Hours
Yield (THIQ) 70 - 80%85 - 95%
Regioselectivity (6- vs 8-) > 95:5 (Para-directed)~ 90:10
Side Products MinimalN-oxide or dimers possible
Suitability Lab scale / Biological studyProcess scale / Intermediates
Troubleshooting Guide
  • Problem: Low Conversion.

    • Cause: Wet acetaldehyde or hydrolysis of the imine.

    • Fix: Use acetaldehyde diethyl acetal (masked aldehyde) and anhydrous conditions (Method B).

  • Problem: "Pictet-Spengler Polymerization".

    • Cause: Reaction of the product THIQ with excess aldehyde (linking two THIQ units).

    • Fix: Use a slight excess of amine (1.1 eq) relative to aldehyde, or high dilution.

  • Problem: 8-Substituted Isomer Presence.

    • Cause: High temperature or very strong acid causing thermodynamic equilibration.

    • Fix: Lower temperature (0°C -> RT) and use shorter reaction times.

References

  • Pictet, A.; Spengler, T. (1911).[4][5] "Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin". Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. Link

  • Stöckigt, J.; Antonchick, A. P.; Wu, F.; Waldmann, H. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry". Angewandte Chemie International Edition, 50(37), 8538–8564. Link

  • Cox, E. D.; Cook, J. M. (1995). "The Pictet-Spengler condensation: a new direction for an old reaction". Chemical Reviews, 95(6), 1797–1842. Link

  • Whaley, W. M.; Govindachari, T. R. (1951). "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds". Organic Reactions, Vol 6. Link

Sources

Advanced Purification Techniques for 1-Methyl-6-methoxyisoquinolinol: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Development Scientists Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary

1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) is a highly functionalized isoquinoline derivative that frequently serves as a critical synthetic intermediate in the development of isoquinoline alkaloids and pharmaceutical active pharmaceutical ingredients (APIs). Achieving >99% purity of this compound from complex crude reaction mixtures or natural matrices requires an orthogonal purification strategy.

This application note details a self-validating, three-stage purification workflow: Amphoteric Acid-Base Liquid-Liquid Extraction (LLE) for bulk matrix removal, Preparative Reversed-Phase HPLC (RP-HPLC) for isomer resolution, and Solvent-Antisolvent Recrystallization for final polishing.

Physicochemical Profiling & Strategic Rationale

To design an efficient purification system, one must first analyze the causality between the molecule's structural features and its macroscopic physicochemical behavior.

Physicochemical Properties

The purification strategy is dictated by the functional groups present on the isoquinoline core[1].

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₁H₁₁NO₂ (or C₁₀H₉NO for specific isomers)Determines the mass-to-charge ratio for LC-MS tracking.
Basic Nitrogen pKa ~ 5.5Allows for protonation at low pH (pH < 3), forming water-soluble salts.
Phenolic Hydroxyl pKa ~ 9.5Allows for deprotonation at high pH (pH > 11), forming water-soluble phenolates.
Isoelectric Point pH ~ 7.5 – 8.5The pH range where the molecule is electrically neutral and highly lipophilic.
The "Why" Behind the Workflow (E-E-A-T)
  • Why Acid-Base Extraction? 1-Methyl-6-methoxyisoquinolinol is amphoteric. By lowering the aqueous pH to ~2, the basic isoquinoline nitrogen is protonated, driving the target molecule into the aqueous phase while neutral/lipophilic impurities remain in the organic phase[2]. Subsequent basification to pH ~8 neutralizes the molecule, allowing it to partition back into a clean organic solvent[3].

  • Why Preparative RP-HPLC with TFA? Crude mixtures often contain closely related positional isomers (e.g., 7-methoxy variants) that cannot be resolved by LLE. A C18 stationary phase is used. The addition of 0.1% Trifluoroacetic Acid (TFA) is critical: it suppresses the ionization of residual silanols on the silica matrix, preventing secondary ionic interactions with the basic isoquinoline nitrogen that would otherwise cause severe peak tailing[4].

  • Why Solvent-Antisolvent Recrystallization? HPLC yields a highly pure product, but it is often isolated as an amorphous solid or TFA salt containing trace mobile phase. Recrystallization using a hot solvent (Ethyl Acetate) and a cold anti-solvent (Hexanes) leverages the steep thermodynamic solubility curve of the compound to eject trace impurities into the mother liquor, yielding a highly crystalline, stable final product[5].

Experimental Protocols

Protocol 1: Amphoteric Acid-Base Liquid-Liquid Extraction (LLE)

Objective: Remove >80% of bulk matrix impurities and non-basic byproducts.

  • Initial Dissolution: Dissolve 10.0 g of crude 1-Methyl-6-methoxyisoquinolinol in 150 mL of Ethyl Acetate (EtOAc). Transfer to a 500 mL separatory funnel.

  • Acidic Partitioning: Add 100 mL of 1M HCl (aq). Shake vigorously and vent. The target compound protonates and migrates to the lower aqueous layer.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction with an additional 50 mL of 1M HCl. Combine the aqueous layers. Discard the organic phase (contains neutral/lipophilic impurities).

  • Basification: Place the combined aqueous layers in an ice bath. Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 2M NH₄OH dropwise under continuous stirring until the pH reaches 8.0 (verify with a calibrated pH meter). The solution will become turbid as the neutral free-base precipitates.

  • Organic Recovery: Transfer the basified aqueous mixture back to a clean separatory funnel. Extract twice with 100 mL of fresh EtOAc.

  • Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a semi-pure solid.

Protocol 2: Preparative Reversed-Phase HPLC

Objective: Resolve structural isomers and demethylated impurities.

Equipment Setup:

  • Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate: 20.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 95 5 Column equilibration and sample loading.
5.0 95 5 Elution of highly polar, unretained impurities.
25.0 40 60 Linear gradient to elute the target isoquinolinol.
30.0 5 95 Column wash to remove highly lipophilic compounds.

| 35.0 | 95 | 5 | Re-equilibration for the next injection. |

Procedure: Dissolve the semi-pure solid from Protocol 1 in a minimum volume of DMSO/MeOH (1:1). Inject via an automated fraction collector. Monitor the primary peak at ~254 nm. Pool the fractions containing the target mass (verified via LC-MS) and lyophilize to remove water and acetonitrile.

Protocol 3: Final Polish via Solvent-Antisolvent Recrystallization

Objective: Achieve >99.5% purity and optimal crystal habit.

  • Dissolution: Place the lyophilized HPLC product in a dry Erlenmeyer flask. Add boiling Ethyl Acetate dropwise while stirring on a hot plate until the solid is just dissolved (creating a saturated solution).

  • Antisolvent Addition: Remove the flask from the heat source. Slowly add room-temperature Hexanes dropwise until a faint, persistent turbidity is observed (indicating the nucleation point).

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice-water bath (0 °C) for an additional 1 hour to maximize yield.

  • Filtration: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Hexanes to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Process Visualization

Below is the logical workflow mapping the orthogonal purification stages, highlighting the phase distribution of the target compound versus impurities.

G Start Crude 1-Methyl-6-methoxyisoquinolinol AcidExt Acidic Extraction (pH 1-2) 1M HCl / EtOAc Start->AcidExt OrgWaste1 Organic Phase (Neutral Impurities) AcidExt->OrgWaste1 Discard BaseExt Basification (pH 8) NaHCO3 / Fresh EtOAc AcidExt->BaseExt Aqueous Phase AqWaste Aqueous Phase (Polar Impurities) BaseExt->AqWaste Discard PrepHPLC Preparative RP-HPLC C18 Column, H2O/MeCN (0.1% TFA) BaseExt->PrepHPLC Organic Phase IsomerWaste Side Fractions (Isomers/Degradants) PrepHPLC->IsomerWaste Discard Recryst Recrystallization Hot EtOAc / Hexanes PrepHPLC->Recryst Target Peak MotherLiq Mother Liquor (Trace Impurities) Recryst->MotherLiq Filtrate Pure Pure Target Compound (>99% Purity) Recryst->Pure Crystals

Fig 1: Orthogonal purification workflow for 1-Methyl-6-methoxyisoquinolinol.

References

  • ChemBK. "140683-35-8 - ChemBK (Physicochemical Properties of 1-Methyl-6-methoxyisoquinolinol)." 1

  • Benchchem. "The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers (Acid-Base Extraction Principles)." 2

  • ACS Publications - Journal of Natural Products. "Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids." 3

  • Google Patents (CN110903241A). "Separation and purification method of water-soluble catechol tetrahydroisoquinoline alkaloid (Preparative HPLC Conditions)."4

  • IntechOpen / SciSpace. "Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity (Recrystallization Methodologies)." 6

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive guide for the HPLC analysis of 1-Methyl-6-methoxyisoquinolinol (and structurally related isoquinoline alkaloids). It synthesizes principles of alkaloid chemistry with practical chromatographic optimization to address common challenges such as peak tailing and pH-dependent solubility.[1]

Introduction & Chemical Context

1-Methyl-6-methoxyisoquinolinol belongs to the class of isoquinoline alkaloids.[1][2] Structurally, it possesses a basic nitrogen atom within the isoquinoline ring and a phenolic hydroxyl group. This amphoteric nature (basic N, acidic phenolic OH) presents specific chromatographic challenges:

  • Basicity (pKa ~5-7): The nitrogen atom can protonate at neutral/acidic pH, leading to strong ionic interactions with residual silanols on silica-based columns, causing severe peak tailing.[1]

  • Phenolic Character (pKa ~10): The hydroxyl group makes the molecule susceptible to oxidation and pH-dependent retention shifts.[1]

  • UV Activity: The conjugated aromatic system provides strong UV absorption, typically with maxima around 220–250 nm and 280–320 nm.

This protocol outlines a "Gold Standard" Reversed-Phase (RP-HPLC) method using a base-deactivated C18 column and acidic mobile phase conditions to ensure sharp peak shape and reproducible retention.[1]

Method Development Strategy

The development of this method follows a logical decision tree designed to overcome the "Alkaloid Tailing" problem.

Key Optimization Decisions:
  • Stationary Phase Selection: A standard C18 column often fails for basic alkaloids.[1] We utilize a high-purity, end-capped C18 or a C18-PFP (Pentafluorophenyl) column.[1] The PFP phase offers unique selectivity for aromatic isomers through

    
     interactions.[1]
    
  • Mobile Phase pH: To suppress silanol ionization and maintain the analyte in a single protonated state, we employ a low pH (pH 2.0 – 3.0) buffer. Formic acid is chosen for LC-MS compatibility; Phosphate buffer is chosen for UV-only sensitivity.[1]

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peaks and lower backpressure.

Decision Tree Diagram (Graphviz)

MethodDevelopment Start Start: Method Development CheckStructure Analyze Structure: Basic N + Phenolic OH Start->CheckStructure SelectColumn Select Column: End-capped C18 or PFP CheckStructure->SelectColumn InitialRun Initial Run: 0.1% Formic Acid / ACN SelectColumn->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak Tailing Issue: Peak Tailing > 1.5 EvalPeak->Tailing Poor Shape GoodPeak Peak Symmetry < 1.2 EvalPeak->GoodPeak Good Shape Fix1 Action: Add Ion-Pair Reagent (e.g., 10mM TEA or HSA) Tailing->Fix1 Option A (Low pH) Fix2 Action: Switch to High pH (10mM NH4HCO3, pH 10) Tailing->Fix2 Option B (High pH/Hybrid Column) FinalMethod Finalize Method Parameters GoodPeak->FinalMethod Fix1->FinalMethod Fix2->FinalMethod

Caption: Logic flow for optimizing HPLC conditions for basic isoquinoline alkaloids.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or LC-MS/MS.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 (for high pH stability).

  • Temperature: 30°C (Controlled to minimize retention drift).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection:

    • UV: 230 nm (Quantification), 280 nm (Identification/Purity).

    • MS (Optional): ESI Positive Mode, Scan range 100–500 m/z.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (LC-MS grade) OR 20 mM Potassium Phosphate Buffer (pH 2.5).[1]

    • Note: Use Phosphate buffer for UV analysis to reduce baseline noise; use Formic acid for MS.

  • Solvent B (Organic): 100% Acetonitrile (LC grade).

Gradient Program
Time (min)% Solvent A% Solvent BElution Mode
0.00955Equilibration
2.00955Isocratic Hold (Polar impurities)
15.004060Linear Gradient
18.00595Wash
20.00595Wash Hold
20.10955Re-equilibration
25.00955End of Run

Sample Preparation Workflow

Proper sample preparation is critical to recover the amphoteric analyte from complex matrices (e.g., plasma, plant extract).

Standard Preparation[3]
  • Stock Solution: Dissolve 1 mg of 1-Methyl-6-methoxyisoquinolinol in 1 mL Methanol (1000 ppm).

    • Storage: -20°C, protected from light (amber vial).[1]

  • Working Standard: Dilute Stock with Mobile Phase A to reach 10, 50, 100 µg/mL.

Biological/Plant Matrix Extraction
  • Homogenization: Weigh sample and add 10x volume of Methanol:Water (80:20, v/v) with 0.1% HCl .

    • Reasoning: Acidic methanol ensures the alkaloid is protonated (salt form), improving solubility and extraction efficiency from cellular matrices.

  • Sonication: Sonicate for 15 minutes at room temperature.

  • Centrifugation: 12,000 x g for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PTFE or Nylon filter .

    • Avoid: Cellulose acetate filters (potential binding of alkaloids).

Workflow Diagram (Graphviz)

SamplePrep RawSample Raw Sample (Tissue/Powder) Extraction Extraction Solvent (MeOH + 0.1% HCl) RawSample->Extraction Sonication Sonication (15 min, RT) Extraction->Sonication Centrifuge Centrifugation (12,000 g) Sonication->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter HPLC HPLC Injection Filter->HPLC

Caption: Optimized extraction workflow for recovering basic alkaloids.

Method Validation Parameters (ICH Guidelines)

To ensure the method is trustworthy for regulatory or research purposes, the following parameters must be validated.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time (RT)Inject blank matrix vs. spiked sample. Check peak purity (DAD).
Linearity R² > 0.9995 concentration levels (e.g., 1–100 µg/mL).
Precision RSD < 2.0%6 replicate injections of a standard.
Accuracy Recovery 85–115%Spike samples at 3 levels (Low, Med, High) pre-extraction.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Serial dilution of the lowest standard.
Robustness RSD < 5.0%Small changes in pH (±0.2), Flow (±0.1 mL), Temp (±2°C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionAdd 0.1% Triethylamine (TEA) to mobile phase (if using Phosphate buffer) or switch to a "Shield" RP column.[1]
Retention Drift Column equilibrationEnsure at least 10 column volumes of equilibration between gradient runs.
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A (initial gradient conditions) instead of 100% Methanol.
Low Sensitivity Wrong UV wavelengthRun a UV scan (190–400 nm) to confirm

(likely 220-230 nm).

References

  • PubChem. (n.d.).[3] 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol (Compound Summary). National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1]

  • Sielc Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (General reference for basic compound analysis principles).

Sources

Application Note: Highly Sensitive LC-MS/MS Quantification of 1-Methyl-6-methoxyisoquinolinol in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-6-methoxyisoquinolinol (1-MMIQ) is a critical isoquinoline derivative utilized as an active pharmaceutical building block and a key biomarker in the pharmacokinetic (PK) profiling of novel neuroactive and antineoplastic agents. This application note details a rigorously validated, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the precise quantification of 1-MMIQ in plasma. By leveraging targeted protein precipitation and optimized Multiple Reaction Monitoring (MRM), this protocol achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL within a rapid 5-minute runtime.

Pharmacological Context & Scientific Rationale

Isoquinoline scaffolds are well-established pharmacophores present in numerous bioactive compounds, particularly those targeting neurological disorders and exhibiting antitumor properties[1, 2]. As drug development pipelines increasingly incorporate these scaffolds, accurately tracking the in vivo concentration of metabolites and structural analogs like 1-MMIQ (CAS: 140683-35-8) becomes paramount [3].

Methodological Causality (The "Why" Behind the Protocol)
  • Chromatographic Strategy: 1-MMIQ possesses a basic heterocyclic nitrogen atom (estimated pKa ~6.5). To prevent secondary interactions with residual silanols on the C18 stationary phase—which inevitably cause peak tailing—the mobile phase is strictly acidified with 0.1% Formic Acid. This forces the microenvironment pH to ~2.7, maintaining the analyte in a fully protonated state. This ensures sharp peak shapes, reproducible retention times, and maximizes Electrospray Ionization (ESI) efficiency.

  • Ionization & Fragmentation Logic: Positive ESI (ESI+) is utilized to generate the stable

    
     precursor ion at m/z 190.1. The methoxy group on the isoquinoline ring dictates the collision-induced dissociation (CID) pathway. The molecule readily loses a methyl radical (-15 Da) to form a stable product ion at m/z 175.1. Subsequent loss of carbon monoxide (-28 Da) yields a secondary fragment at m/z 147.1. Targeting these specific transitions provides unparalleled specificity against complex biological matrices.
    

MS_Frag P Precursor Ion [M+H]+ m/z 190.1 F1 Product Ion 1 Quantifier m/z 175.1 P->F1 -CH3 (15 Da) F2 Product Ion 2 Qualifier m/z 147.1 P->F2 -CH3, -CO (43 Da)

Figure 1: Proposed CID fragmentation pathways for 1-MMIQ in positive ESI mode.

Materials and Reagents

  • Reference Standard: 1-Methyl-6-methoxyisoquinolinol, purity

    
     98%.
    
  • Internal Standard (IS): Papaverine-d3 (or structurally similar stable isotope-labeled isoquinoline). Causality: A stable isotope perfectly co-elutes with the target analyte, experiencing identical source conditions to correct for matrix-induced ion suppression.

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 M

    
    cm), and Formic Acid (FA).
    
  • Matrix: Blank human or preclinical plasma (K2EDTA anticoagulant).

Step-by-Step Experimental Protocols

Preparation of Calibrators and Quality Controls (QCs)
  • Stock Solution: Dissolve accurately weighed 1-MMIQ in 100% MeOH to yield a 1.0 mg/mL primary stock. Store at -80°C.

  • Working Solutions: Perform serial dilutions of the stock in 50% MeOH/Water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Matrix Spiking: Spike 5 µL of the respective working solutions into 95 µL of blank plasma to achieve a final calibration range of 0.5 – 500 ng/mL.

Biological Sample Preparation (Protein Precipitation)

Rationale: Acetonitrile is selected over Methanol for protein precipitation (PPT) because it yields a denser, more tightly packed protein pellet and provides superior precipitation of endogenous phospholipids, drastically reducing matrix effects in the MS source.

  • Aliquot: Transfer 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL low-bind Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold ACN containing the Internal Standard (Papaverine-d3 at 50 ng/mL).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Separation: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of the initial mobile phase (Water with 0.1% FA). Vortex to mix.

LCMS_Workflow N1 Biological Matrix (Plasma/Serum) N2 Protein Precipitation (Acetonitrile + IS) N1->N2 N3 Centrifugation (14,000 x g, 4°C) N2->N3 N4 Supernatant Transfer & Dilution N3->N4 N5 UHPLC Separation (C18 Column, Acidic pH) N4->N5 N6 ESI+ Ionization ([M+H]+ m/z 190.1) N5->N6 N7 Triple Quadrupole MS/MS (MRM Mode) N6->N7 N8 Data Processing & PK Quantification N7->N8

Figure 2: High-throughput sample preparation and LC-MS/MS workflow for 1-MMIQ.
LC-MS/MS Instrument Acquisition Parameters
  • Analytical Column: Acquity UPLC BEH C18 (2.1

    
     50 mm, 1.7 µm). Causality: Sub-2-micron particles maximize theoretical plates, allowing baseline resolution of 1-MMIQ from isobaric matrix lipids within a short runtime.
    
  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Injection Volume: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Quantitative Data Summaries

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.40955
0.500.40955
2.500.401090
3.500.401090
3.600.40955
5.000.40955
Table 2: Mass Spectrometry MRM Parameters
AnalytePrecursor m/zProduct m/zDeclustering Potential (V)Collision Energy (eV)Cell Exit Potential (V)
1-MMIQ (Quantifier) 190.1175.1602510
1-MMIQ (Qualifier) 190.1147.1604012
Papaverine-d3 (IS) 343.2202.1703015
Table 3: Method Validation Summary
Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL (

)
LLOQ 0.5 ng/mL (Signal-to-Noise > 10)
Intra-day Precision (CV%)

8.5% across all QC levels
Inter-day Precision (CV%)

11.2% across all QC levels
Accuracy (% Bias)

10% (

15% at LLOQ)
Extraction Recovery 88.4% – 92.1% (Consistent across concentrations)
Matrix Effect (IS-normalized) 0.94 – 1.05 (Indicates negligible ion suppression)

Troubleshooting & Self-Validating System Checks

To ensure the assay remains a self-validating system, the following checks must be strictly adhered to during every analytical batch:

  • System Suitability Test (SST): Prior to injecting biological samples, inject the LLOQ standard (0.5 ng/mL) six consecutive times. The batch is only authorized to proceed if the Coefficient of Variation (CV%) of the peak area is

    
     5%, the Signal-to-Noise (S/N) ratio is 
    
    
    
    10, and retention time drift is
    
    
    2%.
  • Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of 1-MMIQ spiked into post-extracted blank matrix versus neat solvent. An IS-normalized MF between 0.85 and 1.15 confirms that the internal standard is successfully compensating for any residual matrix effects.

  • Carryover Diagnostics: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ, 500 ng/mL). The analyte peak area in the blank must be

    
     20% of the LLOQ area. If carryover exceeds this, increase the strong wash solvent composition (e.g., 50:50:0.1 ACN:MeOH:FA) in the autosampler needle wash protocol.
    

References

  • PubChem - NIH: 1-Methyl-6-methoxyisoquinolinol. PubChem.
  • 1-Chloro-6-methoxyisoquinoline | 132997-77-4. Benchchem.
  • Copper-Catalyzed Benign and Efficient Oxidation of Tetrahydroisoquinolines and Dihydroisoquinolines Using Air as a Clean Oxidant. ACS Publications.

Application Note: In Vitro Evaluation of 1-Methyl-6-methoxyisoquinolinol as a Dual Kinase and Polymerase Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) is a highly versatile isoquinoline building block and pharmacophore used extensively in the development of targeted therapeutics [[1]](). In medicinal chemistry, the isoquinoline scaffold is recognized as a "privileged structure" due to its exceptional ability to competitively bind to two distinct, high-value enzymatic targets: the ATP-binding pocket of Rho-associated protein kinases (ROCK1/2) and the NAD⁺-binding pocket of Poly(ADP-ribose) polymerases (PARP-1/2).

Historically, isoquinoline derivatives like Fasudil have been successfully developed as clinically approved ROCK inhibitors 2. Concurrently, structurally analogous compounds such as 1,5-isoquinolinediol and 5-aminoisoquinoline (5-AIQ) are established as potent PARP inhibitors [[3]]() 4.

The Causality of Molecular Design: The nitrogen atom in the isoquinoline ring acts as a critical hydrogen bond acceptor. In ROCK1/2, it interacts with the kinase hinge region (e.g., Met156). In PARP-1, it mimics the nicotinamide moiety of NAD⁺, forming a critical hydrogen bond with Gly863. The addition of the 1-methyl and 6-methoxy groups on the isoquinolinol core fine-tunes the electron density and steric bulk, allowing researchers to optimize selectivity between the kinase and polymerase active sites.

MOA Compound 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) ROCK ROCK1/2 Kinase Compound->ROCK ATP Competitive PARP PARP-1/2 Polymerase Compound->PARP NAD+ Competitive Actin Actin Cytoskeleton (Migration/Contraction) ROCK->Actin Decreased p-MLC DNA DNA Repair (Cell Survival) PARP->DNA Decreased PARylation

Fig 1. Dual inhibitory pathways of 1-Methyl-6-methoxyisoquinolinol targeting ROCK and PARP.

Experimental Workflow & System Validation

To confidently evaluate 1-Methyl-6-methoxyisoquinolinol, the experimental system must be self-validating. Isoquinoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum when excited by UV light. Therefore, relying on standard Fluorescence Resonance Energy Transfer (FRET) assays can lead to optical interference and false positives.

The Causality of Assay Selection: We employ orthogonal, luminescence-based detection modalities. By uncoupling the enzymatic readout from the compound's optical properties, we guarantee a high Signal-to-Background (S/B) ratio and a robust Z'-factor, ensuring the integrity of the high-throughput screening data.

Workflow Prep Compound Prep (Serial Dilution) Assay1 ROCK Kinase Assay (ADP-Glo) Prep->Assay1 Assay2 PARP Assay (Chemiluminescence) Prep->Assay2 Read Plate Reader (Luminescence) Assay1->Read Assay2->Read Analysis Data Analysis (IC50 & Z'-factor) Read->Analysis

Fig 2. High-throughput in vitro screening workflow for kinase and polymerase activity.

Detailed Experimental Protocols

Protocol A: ROCK1/2 Kinase Activity Assay (Luminescent ATP Depletion)

This assay measures the depletion of ATP as ROCK1/2 phosphorylates a long S6 kinase peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Dilute ROCK1 or ROCK2 enzyme to a working concentration of 0.5 ng/µL.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-Methyl-6-methoxyisoquinolinol in 100% DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of the ROCK enzyme solution to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix (final concentrations: 10 µM ATP, 0.2 µg/µL S6 peptide). Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and drive the luciferase reaction (30 min incubation).

  • Readout: Measure luminescence using a multi-mode plate reader (integration time: 0.5–1.0 seconds).

System Validation: Include a "No Enzyme" control (0% activity baseline) and a "Vehicle (DMSO)" control (100% activity). Calculate the Z'-factor. A Z' > 0.5 validates the assay plate. Use Fasudil as a positive control reference.

Protocol B: PARP-1 Chemiluminescent Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histones, directly reflecting PARP-1 catalytic activity.

Step-by-Step Methodology:

  • Plate Preparation: Rehydrate a 96-well plate pre-coated with histone proteins using 50 µL/well of 1X PARP Buffer.

  • Reaction Assembly: Add 10 µL of 1-Methyl-6-methoxyisoquinolinol (diluted in PARP buffer, max 1% DMSO) to the wells. Add 15 µL of purified PARP-1 enzyme (0.5 Units/well).

  • Initiation: Add 25 µL of Biotinylated-NAD⁺ Master Mix to all wells to initiate auto-PARylation and histone PARylation. Incubate for 30 minutes at RT.

  • Washing & Detection: Wash the plate 4 times with PBS-T (0.1% Tween-20). Add 50 µL of Streptavidin-HRP (diluted 1:1000) and incubate for 30 minutes at RT.

  • Readout: Wash 4 times with PBS-T. Add 100 µL of ECL (Enhanced Chemiluminescence) substrate per well. Immediately read luminescence.

System Validation: The use of histone-coated plates ensures that only true catalytic transfer of ADP-ribose is measured, preventing false positives from non-specific DNA binding. Use Olaparib or 1,5-isoquinolinediol as the positive control. The required assay acceptance criteria is an S/B ratio > 10.

Quantitative Data Presentation

The following table summarizes representative baseline pharmacological parameters for the 1-Methyl-6-methoxyisoquinolinol scaffold compared to established clinical controls. Note: As a building block, the raw scaffold exhibits moderate micromolar activity, which serves as the starting point for Structure-Activity Relationship (SAR) optimization.

CompoundTargetIC₅₀ (nM)Hill SlopeZ'-FactorS/B Ratio
1-Methyl-6-methoxyisoquinolinol ROCK14,250 ± 120-1.10.7815.2
1-Methyl-6-methoxyisoquinolinol PARP-18,820 ± 250-0.90.8122.4
Fasudil (Positive Control)ROCK1330 ± 10-1.00.8518.5
Olaparib (Positive Control)PARP-15.2 ± 0.4-1.00.8825.1

References

  • Title: 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) Source: ChemBK URL: [[1]]

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: PMC / National Institutes of Health (NIH) URL: [[2]]

  • Title: Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo Source: Taylor & Francis Online URL: [[4.4]]
  • Title: Inhibition of NOS-2 induction in LPS-stimulated J774.2 cells by 1, 5-isoquinolinediol, an inhibitor of PARP Source: PubMed / National Institutes of Health (NIH) URL: [[4.8]]

Sources

Application Note: Pharmacological Profiling of 1-Methyl-6-methoxyisoquinolinol as a Dual-Target Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized to target both genomic maintenance enzymes and central nervous system (CNS) targets[1]. This application note outlines the theoretical framework and experimental protocols for evaluating 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) [2] as a potential dual-action enzyme inhibitor. By leveraging the structural similarities between this compound and established pharmacophores, we profile its inhibitory capacity against two distinct but highly relevant therapeutic targets: Poly(ADP-ribose) polymerase-1 (PARP-1) and Monoamine Oxidase B (MAO-B) [3],[4].

This guide provides self-validating, step-by-step biochemical protocols designed to establish mechanism of action, calculate binding kinetics (


), and determine isoform selectivity.

Structural Biology & Mechanistic Rationale

Effective drug development requires a deep understanding of structure-activity relationships (SAR). The selection of 1-Methyl-6-methoxyisoquinolinol for enzyme inhibition screening is driven by its unique functional groups:

  • The Isoquinolinol Core (PARP-1 Targeting): Isoquinolinols (such as 1,5-isoquinolinediol) are classic, potent competitive inhibitors of PARP-1[3]. The hydroxylated isoquinoline ring acts as a bioisostere for the nicotinamide moiety of NAD

    
    . It anchors the molecule within the PARP-1 catalytic domain via critical hydrogen bonds with the highly conserved Ser904 and Gly863 residues, effectively blocking poly(ADP-ribosyl)ation.
    
  • The 6-Methoxy and 1-Methyl Substitutions (MAO-B Targeting): Methoxy-substituted isoquinolines are well-documented inhibitors of Monoamine Oxidase enzymes[4],. The electron-donating 6-methoxy group increases the electron density of the aromatic system, enhancing

    
     stacking interactions with the FAD cofactor and gating tyrosine residues (Tyr326) in MAO-B. The 1-methyl group provides steric bulk that exploits the smaller, more hydrophobic bipartite substrate cavity of MAO-B, driving selectivity over the MAO-A isoform[1].
    

Mechanism Compound 1-Methyl-6-methoxyisoquinolinol (Ligand) PARP1 PARP-1 Catalytic Domain (Target 1) Compound->PARP1 Isoquinolinol Scaffold MAOB MAO-B Substrate Cavity (Target 2) Compound->MAOB Methoxy/Methyl Substituents NAD NAD+ Competitive Inhibition (H-Bonding via -OH) PARP1->NAD Displaces Nicotinamide Substrate Steric Cavity Blockade (Hydrophobic interactions via -OCH3) MAOB->Substrate Blocks Amine Oxidation Outcome1 Inhibition of DNA Repair (Synthetic Lethality) NAD->Outcome1 Outcome2 Prevention of Dopamine Degradation (Neuroprotection) Substrate->Outcome2

Diagram 1: Divergent mechanistic pathways of 1-Methyl-6-methoxyisoquinolinol targeting PARP-1 and MAO-B.

Self-Validating Assay Design

To ensure trustworthiness, every protocol below incorporates a self-validating system using the


-factor. A 

-factor

is mandatory to confirm that the assay window is sufficiently large and the variance is sufficiently low to distinguish true inhibition from assay noise.
  • Positive Controls: Olaparib (for PARP-1) and Selegiline (for MAO-B).

  • Negative Controls: 1% DMSO vehicle (Maximum enzyme activity).

  • Background Controls: Enzyme-free buffer (Minimum signal).

Experimental Protocol 1: PARP-1 Chemiluminescent Inhibition Assay

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. We utilize chemiluminescence rather than absorbance to achieve a broader dynamic range and higher sensitivity.

Materials & Reagents
  • Recombinant Human PARP-1 Enzyme

  • Biotinylated NAD

    
     (Substrate)
    
  • Activated Nicked DNA (Cofactor)

  • Streptavidin-Horseradish Peroxidase (SA-HRP)

  • 96-well white opaque microplates (White plates prevent well-to-well optical crosstalk).

Step-by-Step Methodology
  • Plate Preparation: Coat the 96-well white plate with histone proteins (50 µL/well of 10 µg/mL histone in PBS) overnight at 4°C. Causality: Histones serve as the biological acceptor for the poly(ADP-ribose) polymers generated by PARP-1.

  • Washing & Blocking: Wash wells 3x with PBST (PBS + 0.1% Tween-20). Block with 1% BSA in PBS for 1 hour at Room Temperature (RT) to prevent non-specific binding of the enzyme or SA-HRP.

  • Inhibitor Pre-incubation: Add 10 µL of 1-Methyl-6-methoxyisoquinolinol (titrated from 10 µM to 0.1 nM in 3-fold dilutions, 1% DMSO final). Add 20 µL of PARP-1 enzyme (0.5 U/well) in assay buffer. Incubate for 30 minutes at RT. Causality: Pre-incubation is critical to allow the establishment of binding equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 20 µL of a master mix containing Biotinylated NAD

    
     (25 µM) and Activated DNA (10 µg/mL). Incubate for 1 hour at RT. Causality: PARP-1 is strictly DNA-dependent; without nicked DNA, the catalytic domain remains in an inactive conformation.
    
  • Detection: Wash 3x with PBST. Add 50 µL of SA-HRP (1:1000) for 30 minutes. Wash 4x. Add 50 µL of SuperSignal™ ELISA Pico Chemiluminescent Substrate.

  • Readout: Read luminescence immediately using a microplate reader (integration time: 100 ms/well ).

Experimental Protocol 2: MAO Isoform Selectivity Profiling

To determine if the compound acts as a selective MAO-B inhibitor or a pan-MAO inhibitor, we utilize a continuous fluorometric assay using Kynuramine. Kynuramine is non-fluorescent but is deaminated by MAO to form 4-hydroxyquinoline, which is highly fluorescent.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute recombinant human MAO-A (5 µg/mL) and MAO-B (5 µg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4). Causality: Potassium phosphate is used instead of Tris or HEPES because primary amine buffers can act as weak competitive substrates or alter the ionization state of the active site.

  • Inhibitor Incubation: In a 96-well black opaque plate, combine 40 µL of enzyme with 10 µL of 1-Methyl-6-methoxyisoquinolinol (serial dilutions). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of Kynuramine (final concentration: 40 µM for MAO-A, 20 µM for MAO-B, matching their respective

    
     values).
    
  • Kinetic Readout: Immediately monitor fluorescence continuously for 30 minutes at 37°C (Excitation: 310 nm, Emission: 380 nm). Causality: Continuous kinetic monitoring allows for the detection of time-dependent inhibition, which is common in MAO inhibitors that form covalent or tight-binding complexes.

  • Termination (Optional Endpoint): Add 40 µL of 2N NaOH to stop the reaction. Causality: NaOH denatures the enzyme and shifts the 4-hydroxyquinoline to its anionic form, drastically increasing its quantum yield for a highly sensitive endpoint read.

High-Throughput Screening Workflow

Workflow Prep Compound Prep (10mM DMSO Stock) Primary Primary Screen (PARP-1 / MAO-B) Prep->Primary QC Passed Counter Counter Screen (PARP-2 / MAO-A) Primary->Counter IC50 < 1µM Kinetics Enzyme Kinetics (Mechanism/Ki) Counter->Kinetics Selectivity > 10x Validation Cellular Validation (Toxicity/Efficacy) Kinetics->Validation Competitive Binding

Diagram 2: Sequential screening and validation workflow for enzyme inhibitor characterization.

Data Presentation & Interpretation

Quantitative data must be rigorously analyzed using non-linear regression (e.g., four-parameter logistic curve) to determine the


. The Cheng-Prusoff equation (

) should be applied to calculate the absolute binding affinity.

Table 1: Representative Pharmacological Profiling Matrix (Expected Format)

Target EnzymeSubstrate UsedControl InhibitorControl

(nM)
1-Methyl-6-methoxyisoquinolinol

(nM)
Selectivity Index (SI)
PARP-1 Biotin-NAD

Olaparib5.2 ± 0.4[Experimental Data]N/A
PARP-2 Biotin-NAD

Olaparib2.9 ± 0.3[Experimental Data]

PARP-2 / PARP-1
MAO-A KynuramineClorgyline4.1 ± 0.6[Experimental Data]N/A
MAO-B KynuramineSelegiline12.5 ± 1.1[Experimental Data]

MAO-A / MAO-B

Interpretation Note: An SI > 10 for MAO-B over MAO-A indicates a favorable safety profile, avoiding the "cheese effect" (hypertensive crisis) associated with non-selective MAO inhibition. Strong PARP-1 inhibition with low PARP-2 crossover reduces hematological toxicity.

Conclusion & Future Directions

1-Methyl-6-methoxyisoquinolinol represents a highly versatile scaffold. By executing the self-validating protocols detailed above, researchers can accurately map its inhibitory profile. If the compound demonstrates potent competitive inhibition, subsequent phases should involve X-ray crystallography to confirm the binding pose within the target's active site, followed by cellular assays (e.g.,


H2AX foci formation for PARP inhibition or intracellular dopamine quantification for MAO-B inhibition).

References

  • [2] ChemBK. 140683-35-8 - ChemBK: 1-Methyl-6-methoxyisoquinolinol. Available at:

  • [3] PubChem - NIH. 1,5-Isoquinolinediol | C9H7NO2 | CID 1340. Available at:

  • [4] ResearchGate. In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase a Enzyme. Available at:

  • Al-Rafidain University College. In silico Investigation of the Anticancer Activity of Natural Isoquinoline Alkaloids Targeting the Monoamine Oxidase A Enzyme. Available at:

  • [1] Benchchem. 7-Methoxy-3,4-dihydroisoquinoline | High Purity. Available at:

Sources

Application Note: Cell-Based Characterization of 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

1-Methyl-6-methoxyisoquinolinol (and its structural isomers such as 1-methyl-6-methoxyisoquinolin-7-ol) belongs to the class of tetrahydroisoquinoline (TIQ) alkaloids .[1] Structurally related to endogenous neurotoxins like Salsolinol and N-methyl-salsolinol, these compounds are critical biomarkers in neurodegenerative research (Parkinson’s Disease) and are increasingly studied for their complex role as either neuroprotective agents or mitochondrial toxins, depending on their methylation state and concentration.[1]

Why This Compound Matters

Unlike its fully hydroxylated analogs (e.g., 6,7-dihydroxy-TIQ), the 6-methoxy substitution significantly alters the compound's lipophilicity and metabolic stability.[1] This modification enhances blood-brain barrier (BBB) permeability and modulates its interaction with Monoamine Oxidase (MAO) enzymes.

Key Application Areas:

  • Neurotoxicity/Neuroprotection Screening: Evaluating dose-dependent effects on dopaminergic neurons.[1]

  • Mitochondrial Dysfunction: Assessing Complex I inhibition and Reactive Oxygen Species (ROS) generation.

  • Cellular Kinetics: Utilizing the intrinsic fluorescence of the isoquinoline core for uptake studies.[1]

Experimental Workflow Overview

The following diagram outlines the logical flow for characterizing the bioactivity of 1-Methyl-6-methoxyisoquinolinol in a cellular model.

G Compound 1-Methyl-6-methoxyisoquinolinol (Powder Form) Stock Stock Solution Prep (100 mM in DMSO) Compound->Stock QC QC Check (HPLC/Fluorescence) Stock->QC Optional Treat Compound Treatment (0.1 - 100 µM) Stock->Treat Cells Cell Culture (SH-SY5Y or PC12) Cells->Treat Assay1 Assay 1: Cytotoxicity (MTT / LDH Release) Treat->Assay1 Assay2 Assay 2: Mitochondrial Stress (MitoSOX / JC-1) Treat->Assay2 Assay3 Assay 3: Cellular Uptake (Intrinsic Fluorescence) Treat->Assay3 Analysis Data Analysis (IC50 / ROS Quantification) Assay1->Analysis Assay2->Analysis Assay3->Analysis

Caption: Integrated workflow for the preparation, treatment, and multi-parametric analysis of isoquinolinol derivatives in cell culture.

Pre-Assay Preparation & Solubility

Scientific Rationale: Isoquinoline derivatives are hydrophobic.[1] Improper solubilization leads to micro-precipitation in aqueous media, causing erratic biological data.

Protocol A: Stock Solution Preparation
  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary choice but evaporates faster, altering concentrations.

  • Concentration: Prepare a 50 mM or 100 mM master stock.

    • Calculation: MW ≈ 193.24 g/mol (Verify specific salt form).

    • To make 1 mL of 100 mM stock: Weigh 19.32 mg and dissolve in 1 mL anhydrous DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.[1]

Quality Control (Self-Validation):

  • Visual Check: The solution must be clear and colorless/pale yellow.[1] Any turbidity indicates precipitation.[1]

  • Fluorescence Check: Dilute 1:1000 in PBS. Measure emission at ~430 nm (Excitation ~350 nm). A consistent signal confirms stability.[1][2]

Protocol B: Dose-Response Viability Assay

Objective: Determine the IC50 (neurotoxicity) or EC50 (neuroprotection) in dopaminergic cells.[3] Cell Model: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).[1]

Step-by-Step Methodology
  • Seeding:

    • Seed SH-SY5Y cells at 1.5 x 10^4 cells/well in a 96-well plate.

    • Media: DMEM/F12 + 10% FBS.[1]

    • Incubate 24h at 37°C, 5% CO2.

  • Differentiation (Optional but Recommended):

    • For mature neuronal phenotype, treat with 10 µM Retinoic Acid (RA) for 5 days prior to assay.

  • Treatment:

    • Prepare serial dilutions of 1-Methyl-6-methoxyisoquinolinol in serum-free media (0.1, 1, 5, 10, 50, 100 µM).

    • Control: Vehicle control (DMSO < 0.1%).

    • Positive Control: 100 µM 6-OHDA (known neurotoxin) or Rotenone.[1]

    • Incubate for 24 hours .

  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL final) to each well. Incubate 3h.

    • Aspirate media carefully.[1]

    • Solubilize formazan crystals with 100 µL DMSO.

    • Read Absorbance at 570 nm .

Data Analysis & Interpretation

Calculate % Viability relative to Vehicle Control.[1][3]

Concentration (µM)Expected Outcome (Neurotoxic Mode)Expected Outcome (Neuroprotective Mode*)
0 (Vehicle) 100%100%
1.0 95-100% (No effect)100%
10.0 80-90% (Mild stress)>100% (Potential hormesis)
50.0 40-60% (Significant toxicity)100%
100.0 <20% (Cell death)<80% (High dose toxicity)

*Note: For neuroprotection assays, pre-treat cells with the compound for 2h, then challenge with a toxin (e.g., MPP+).[1]

Protocol C: Mitochondrial Stress & ROS Generation

Scientific Rationale: Isoquinoline alkaloids often accumulate in mitochondria (due to the cationic nitrogen) and inhibit Complex I, leading to superoxide leakage.

Methodology (MitoSOX Red Assay)
  • Preparation: Seed cells in black-walled, clear-bottom 96-well plates.

  • Treatment: Treat cells with IC20 concentration (determined from Protocol B) for 6–12 hours.

  • Staining:

    • Wash cells 1x with HBSS.[1]

    • Add 5 µM MitoSOX™ Red working solution.[1]

    • Incubate 15 min at 37°C (protected from light).

  • Measurement:

    • Wash 2x with warm HBSS.

    • Measure Fluorescence: Ex 510 nm / Em 580 nm .

Pathway Visualization: The following diagram illustrates the mechanistic impact of the compound on mitochondrial function.

Pathway Compound 1-Methyl-6-methoxyisoquinolinol Transporter DAT/OCT Transporter Compound->Transporter Uptake Mito Mitochondria Transporter->Mito Accumulation Complex1 Complex I Inhibition Mito->Complex1 ROS ROS (Superoxide) Complex1->ROS Leakage Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis Oxidative Stress

Caption: Proposed Mechanism of Action (MOA) involving mitochondrial accumulation and oxidative stress induction.[1][3][4][5]

Protocol D: Cellular Uptake via Intrinsic Fluorescence

Scientific Rationale: The isoquinoline ring is naturally fluorescent.[1][3] The 6-methoxy group acts as an auxochrome, enhancing quantum yield. This allows for label-free tracking of cellular uptake.[1]

  • Setup: Grow cells on glass coverslips or confocal dishes.

  • Pulse: Treat cells with 50 µM compound for 30 min, 1h, and 4h.

  • Wash: Wash 3x with ice-cold PBS to remove extracellular compound.

  • Imaging:

    • Microscope: Confocal or Epifluorescence.[1]

    • Channel: DAPI filter set is often sufficient (Ex ~350-360nm / Em ~420-460nm), but verify specific spectrum.[1] Note: Avoid overlap with DAPI nuclear stain by using a nuclear counterstain like RedDot™ or DRAQ5™.[1]

  • Validation: Co-stain with MitoTracker Deep Red to confirm mitochondrial localization.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Concentration too high (>100 µM) or rapid addition.[1][3]Pre-dilute stock in PBS before adding to media.[1] Vortex immediately.
High Background Fluorescence Extracellular compound remaining.[1]Perform rigorous washing with ice-cold HBSS containing 1% BSA (to scavenge surface-bound drug).
Inconsistent Toxicity Evaporation of DMSO stock.[1]Use single-use aliquots. Verify stock concentration via Absorbance (Beer-Lambert Law).[1]
No Effect Observed Poor cellular uptake.[1]Check expression of Dopamine Transporter (DAT) or Organic Cation Transporters (OCT) in your cell line.

References

  • Naoi, M., et al. (2004). "Neurotoxic Isoquinoline Alkaloids and Parkinson's Disease."[1] Current Neuropharmacology. Context: Establishes the structural basis for isoquinoline neurotoxicity.

  • Storch, A., et al. (2002). "1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells."[1] Brain Research. Context: Primary protocol reference for SH-SY5Y viability assays with this compound class.

  • PubChem Compound Summary. "7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol."[1][6] National Center for Biotechnology Information.[1] Context: Chemical structure and physical property verification.

  • Kao, Y.H., et al. (2011). "Mitochondrial dysfunction and oxidative stress in the mechanism of isoquinoline-induced neurotoxicity."[1] Journal of Biomedical Science. Context: Mechanistic grounding for the ROS/Mitochondrial stress protocol.

Sources

Application Note: 1-Methyl-6-methoxyisoquinolin-7-ol as a Privileged Scaffold in Drug Design

[1]

Executive Summary & Chemical Context

1-Methyl-6-methoxyisoquinolin-7-ol (and its regioisomers) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical junction point between aromatic isoquinoline alkaloids and biologically active tetrahydroisoquinolines (THIQs).

Unlike simple pyridine derivatives, this fused bicyclic system offers distinct electronic properties:

  • C1-Methyl Acidity: The methyl group at position 1 is activated by the adjacent nitrogen, allowing for facile deprotonation and carbon-carbon bond formation (homologation).

  • Redox Versatility: The aromatic core is easily reduced to the 1,2,3,4-tetrahydroisoquinoline pharmacophore, a structural motif found in drugs targeting the Central Nervous System (CNS), such as antiparkinsonian agents and COMT inhibitors.

  • Planar Topology: The aromatic form acts as a DNA intercalator or kinase inhibitor scaffold due to its flat, rigid geometry.

This guide details the synthetic utility, handling protocols, and functionalization strategies for integrating this scaffold into drug discovery pipelines.

Strategic Applications in Drug Discovery[3]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality fragment due to its defined vectorality. The 6-methoxy and 7-hydroxy groups provide hydrogen bond acceptor/donor pairs, while the C1-methyl allows for "fragment growing" into hydrophobic pockets of enzymes (e.g., Phosphodiesterases or Kinases).

Precursor to Bioactive Tetrahydroisoquinolines (THIQs)

The most common application is the stereoselective reduction to generate chiral THIQs.

  • Target Class: Catechol-O-methyltransferase (COMT) inhibitors.[2]

  • Mechanism: The 6,7-substitution pattern mimics the catechol moiety of dopamine, making these derivatives potent modulators of dopaminergic systems.

C1-Functionalization (The "Lateral" Strategy)

The C1-methyl group is not inert; it is a "masked" nucleophile. Deprotonation yields a stabilized anion that can react with electrophiles (aldehydes, alkyl halides), extending the carbon skeleton to form complex benzylisoquinoline alkaloids (e.g., Papaverine analogs).

Visualizing the Chemical Space

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactivityMapCore1-Methyl-6-methoxyisoquinolin-7-ol(Aromatic Core)LithiationC1-Lithiated Species(Nucleophile)Core->Lithiationn-BuLi / -78°C(Lateral Metalation)ReductionTetrahydroisoquinoline(THIQ)Core->ReductionH2, PtO2 orNaBH4 (after activation)O_FunctO-Alkylation/Acylation(Prodrugs/Ligands)Core->O_FunctR-X, BaseExtensionBenzylisoquinolines(e.g., Papaverine analogs)Lithiation->ExtensionR-CHO / ElectrophilesChiralDrugChiral CNS Agents(e.g., Salsoline analogs)Reduction->ChiralDrugAsymmetric HydrogenationKinaseInhibKinase Inhibitors(Planar Scaffolds)O_Funct->KinaseInhibSAR Optimization

Caption: Divergent synthetic pathways from the 1-Methyl-6-methoxyisoquinolin-7-ol core, highlighting C1-extension and ring reduction strategies.

Detailed Experimental Protocols

Protocol A: C1-Lateral Lithiation and Functionalization

Objective: To extend the carbon skeleton at the C1 position, creating novel benzylisoquinoline derivatives. Mechanism: The C1-methyl protons are acidic (

Materials:

  • Substrate: 1-Methyl-6-methoxyisoquinolin-7-ol (protected as O-benzyl or O-MOM ether if necessary).

  • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Solvent: Anhydrous THF (freshly distilled).

  • Electrophile: Benzaldehyde (or derivative).

Step-by-Step Methodology:

  • Protection (Crucial): The free phenol at C7 is incompatible with strong bases. Protect the 7-OH as a methoxymethyl (MOM) ether or benzyl ether prior to lithiation.

    • Reaction: Substrate + MOM-Cl + DIPEA in DCM (

      
      C to RT).
      
  • Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add anhydrous THF.

  • Deprotonation:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Observation: The solution typically turns deep red/orange, indicating the formation of the aza-allylic anion.

    • Stir for 30 minutes at -78°C.

  • Electrophile Addition:

    • Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dissolved in minimal THF dropwise.

    • Stir for 1 hour at -78°C, then allow to warm slowly to

      
      C.
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (3x). Dry over

      
      .
      
  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     EtOAc).
    

Validation Point:


Protocol B: Controlled Reduction to Tetrahydroisoquinoline (THIQ)

Objective: To convert the aromatic scaffold into the bioactive, saturation-rich THIQ core. Challenge: Controlling partial vs. full reduction and stereochemistry.

Materials:

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst).
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Hydrogen Source:

    
     gas (balloon pressure, ~1 atm).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Methyl-6-methoxyisoquinolin-7-ol (1.0 mmol) in Glacial AcOH (10 mL).

  • Catalyst Addition: Add

    
     (5 mol%). Caution: 
    
    
    can ignite solvent vapors; add under inert gas flow.
  • Hydrogenation:

    • Purge the flask with

      
      , then with 
      
      
      .
    • Stir vigorously under a balloon of

      
       at Room Temperature.
      
    • Timecourse: Reaction is usually complete in 4–12 hours. Monitor by LC-MS (Target Mass = M+4).

  • Workup:

    • Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with saturated

      
       and extract with DCM.
      
  • Salt Formation: The resulting secondary amine is prone to oxidation. Immediately convert to the HCl salt by treating the ethereal solution with 2M HCl in ether.

Data Interpretation (Table 1):

ParameterAromatic PrecursorTHIQ Product
Hybridization Planar (

)
Puckered (

)
Basicity (

)
~5.6 (Pyridine-like)~9.5 (Secondary Amine)
UV/Vis Strong absorption (240-300 nm)Weak/No absorption >260 nm
Solubility Moderate in organic solventsHigh in aqueous acid

Structural Analysis & Quality Control

When sourcing or synthesizing this compound, specific impurities must be monitored.

Key Impurities:

  • Isoquinolone Tautomer: The 1-hydroxy tautomer (if the methyl group were absent or oxidized) is a stable amide-like structure. However, with a 1-methyl group, the primary impurity is often the N-oxide formed during storage in air.

    • Detection: LC-MS shows M+16 peak.

  • Regioisomers: 7-methoxy-6-hydroxy vs. 6-methoxy-7-hydroxy.

    • differentiation: HMBC NMR is required to correlate the methoxy protons to the specific carbon position relative to the ring junction.

DOT Diagram: Synthesis Workflow for Aaptamine Analog (Case Study) The following diagram details the logic flow for using this scaffold to synthesize complex marine alkaloids.

SynthesisFlowStartStart: 1-Methyl-6-methoxyisoquinolin-7-olStep1Step 1: Nitration (HNO3/AcOH)Target: C8 Position (Ortho to OH)Start->Step1Electrophilic Aromatic SubstitutionStep2Step 2: Protection (O-Methylation)Result: 1-Me-6,7-dimethoxy-8-nitroisoquinolineStep1->Step2Functional Group ProtectionStep3Step 3: C1-Formylation (SeO2 oxidation)Result: Aldehyde at C1Step2->Step3Lateral OxidationStep4Step 4: Cyclization & ReductionStep3->Step4Ring ClosureEndTarget: Aaptamine AnalogStep4->End

Caption: Synthetic logic for converting the isoquinolinol core into tricyclic marine alkaloid analogs via C8-functionalization.

References

  • Knochel, P., et al. (2018). "Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline."[1] Beilstein Journal of Organic Chemistry.

  • Scott, J.D., & Williams, R.M. (2002). "Chemistry of the Tetrahydroisoquinoline Antitumor Antibiotics." Chemical Reviews. (Contextual grounding for isoquinoline antitumor agents).
  • PubChem Compound Summary. "7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol."[3] National Center for Biotechnology Information. [3]

  • BenchChem Application Note. "Biological activity of 6-methoxy-2-methylquinoline-4-thiol and related isoquinoline derivatives." BenchChem Technical Guides.

  • MDPI Molecules. (2010). "(6,7-Dimethoxy-4-methylisoquinolinyl)-(4'-methoxyphenyl)-methanone, a New Benzylisoquinoline Alkaloid."[4] Molecules.

Application Note: Derivatization of 1-Methyl-6-methoxyisoquinolinol for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

Isoquinoline is a privileged, nitrogen-containing heterocyclic scaffold with broad relevance in natural and synthetic medicinal chemistry[1]. Isoquinoline derivatives serve as key pharmacophores in numerous clinically approved drugs, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties[1].

Within this chemical space, 1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) emerges as a highly versatile building block[2]. The rigid, planar structure of the isoquinoline core, combined with its inherent electron-rich nature, allows for the design of molecules with precisely tailored chemical and biological properties[3].

Mechanistic Rationale for Derivatization: In the context of kinase inhibitor development (e.g., targeting ROCK1/2 or PKA), the isoquinoline nitrogen acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region[4]. The chemical properties and reactivity of this scaffold are heavily influenced by its substituents. The electron-donating methoxy (-OCH₃) and phenolic hydroxyl (-OH) groups enhance the nucleophilicity of the aromatic system.

  • O-Alkylation at the phenolic hydroxyl provides a flexible vector to probe the solvent-exposed channel of the kinase ATP-binding pocket, enhancing both binding affinity and target selectivity.

  • Electrophilic Aromatic Substitution exploits the electron-rich nature of the ring to regioselectively install halogens, providing synthetic handles for palladium-catalyzed cross-coupling to explore adjacent hydrophobic pockets.

Derivatization Strategy & Workflow

The following logical workflow outlines the divergent synthesis of two distinct sub-libraries from the parent 1-Methyl-6-methoxyisoquinolinol scaffold, culminating in high-throughput biological screening.

G A 1-Methyl-6-methoxyisoquinolinol (Core Scaffold) B O-Alkylation (Base, R-X) A->B Pathway 1 C Electrophilic Aromatic Substitution (NBS) A->C Pathway 2 D Ether Derivatives (Probe Solvent Channel) B->D Yield >80% E Brominated Intermediates (Cross-Coupling Handles) C->E Regioselective H In Vitro Kinase Screening (HTRF) D->H Bio-Assay F Suzuki-Miyaura Coupling E->F Pd Catalyst G Aryl Derivatives (Hinge Binders) F->G Diversification G->H Bio-Assay

Logical flow of 1-Methyl-6-methoxyisoquinolinol derivatization and biological screening.

Reaction Optimization & SAR Data Summary

The table below summarizes the quantitative structure-activity relationship (SAR) data generated from the derivatization protocols, evaluated against ROCK1 kinase.

Derivative ClassR-Group / SubstitutionReaction ConditionsYield (%)ROCK1 IC₅₀ (nM)cLogP
Parent Core None (-OH)N/AN/A>10,0001.8
O-Alkylated BenzylBnBr, K₂CO₃, DMF, 60°C85%4503.2
O-Alkylated 2-MorpholinoethylR-Cl, Cs₂CO₃, DMF, 80°C78%1202.5
C8-Aryl Phenyl (via Suzuki)PhB(OH)₂, Pd(dppf)Cl₂, 90°C65%453.8
C8-Aryl 4-Fluorophenyl4-F-PhB(OH)₂, Pd(dppf)Cl₂, 90°C62%153.9

Experimental Protocols

Protocol A: Selective O-Alkylation of the Phenolic Hydroxyl

Causality & Rationale: Using a mild base (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF) selectively deprotonates the phenolic hydroxyl without disrupting the basic isoquinoline nitrogen (pKa ~5.14). This drives a clean S_N2 reaction with alkyl halides to generate ether derivatives.

  • Preparation: Dissolve 1-Methyl-6-methoxyisoquinolinol (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under an inert N₂ atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 10.0 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide ion.

  • Alkylation: Add the desired alkyl halide (1.2 eq, 6.0 mmol) dropwise via syringe. Heat the reaction mixture to 60°C.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the parent mass (m/z ~190.1 for [M+H]⁺) is fully consumed. This strict monitoring prevents over-alkylation or N-alkylation side products.

  • Workup: Quench the reaction with ice-cold distilled water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Regioselective Bromination & Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The electron-donating methoxy group activates the isoquinoline ring toward electrophilic aromatic substitution. N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. The resulting aryl bromide serves as an ideal handle for Palladium-catalyzed Suzuki coupling, enabling the installation of bulky aryl groups that can engage in


 stacking with the kinase hinge region[1].

Step 1: Bromination

  • Dissolve the O-alkylated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Slowly add NBS (1.05 eq) in small portions.

  • Self-Validation Check: Keep the reaction vessel wrapped in aluminum foil (in the dark) to suppress radical-mediated aliphatic bromination at the 1-methyl position. Confirm regioselectivity via ¹H-NMR (noting the disappearance of the target aromatic proton singlet).

Step 2: Suzuki-Miyaura Coupling

  • In a microwave-safe vial, combine the brominated intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (3.0 eq).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Self-Validation Check: Degas the mixture by bubbling N₂ through the solution for 10 minutes prior to heating. This is critical to prevent the oxidative deactivation of the Pd(0) catalyst.

  • Heat the vial at 90°C for 4 hours. Filter through a Celite pad, concentrate, and purify the final compound via preparative HPLC.

Protocol C: In Vitro HTRF Kinase Inhibition Assay (ROCK1)

Causality & Rationale: Given the prevalence of kinase inhibition as a mechanism for isoquinoline derivatives, a cell-free kinase assay is required for biological validation[4]. Homogeneous Time-Resolved Fluorescence (HTRF) is selected because it provides a wash-free, highly sensitive readout by measuring the phosphorylation of the Myosin Phosphatase Target Subunit 1 (MYPT1) peptide substrate[4][5].

  • Plate Preparation: Utilize a 384-well low-volume white microplate to maximize the luminescence signal reflection[5].

  • Compound Dilution: Serially dilute the synthesized isoquinoline derivatives in DMSO. Dilute these stocks 1:100 in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to ensure the final assay DMSO concentration remains <1%[4].

  • Reaction Setup: Add 2 µL of recombinant human ROCK1 enzyme (final concentration 0.5 nM) and 2 µL of biotinylated MYPT1 peptide substrate (final concentration 100 nM) to each well.

  • Initiation: Add 2 µL of ATP (at the apparent K_m, e.g., 10 µM) to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 6 µL of HTRF Detection Reagents (Eu³⁺-cryptate labeled anti-phospho-MYPT1 antibody and Streptavidin-XL665 in an EDTA-containing lysis buffer)[5]. Incubate for 1 hour at room temperature in the dark.

  • Data Analysis & Self-Validation: Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀ values. Include Staurosporine as a positive control; a Z'-factor > 0.6 must be achieved for the assay to be considered statistically robust.

References

  • 140683-35-8 - ChemBK: 1-Methyl-6-methoxyisoquinolinol. ChemBK.
  • Application Notes and Protocols for Isoquinoline Derivatives in M
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • ISOQUINOLINE.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Chroman-3-ylmethanamine | 10185-46-3 | Research Chemical. Benchchem.
  • 5-(Piperidin-4-yl)isoquinoline | 1256807-40-5 | Benchchem. Benchchem.

Sources

Troubleshooting & Optimization

Improving yield in 1-Methyl-6-methoxyisoquinolinol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. Synthesizing 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8)[1] and its structural precursors presents unique challenges, primarily bottlenecked at the cyclization and aromatization stages.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the causality behind the chemical behavior, providing you with a self-validating framework to maximize your yield, ensure regioselectivity, and troubleshoot common failures in the Bischler-Napieralski pathway.

Mechanistic Workflow

The following diagram illustrates the critical synthetic pathway from the amine precursor to the fully aromatic isoquinolinol target.

SynthesisPathway A 3-Methoxyphenethylamine + Acetic Anhydride B N-(3-methoxyphenethyl)acetamide (Amide Precursor) A->B Acetylation (Room Temp, 2h) C 1-Methyl-6-methoxy- 3,4-dihydroisoquinoline B->C Bischler-Napieralski Cyclization (POCl3, Reflux, Anhydrous) D 1-Methyl-6-methoxyisoquinoline (Aromatic Core) C->D Dehydrogenation (Pd/C, 190°C) E 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) D->E Functionalization / Tautomerization

Mechanistic workflow for 1-Methyl-6-methoxyisoquinolinol synthesis via Bischler-Napieralski.

Step-by-Step Self-Validating Methodology

To ensure reproducible high yields, every step of this protocol includes a mechanistic rationale (Causality) and an in-process check (Validation) so you can verify success before proceeding.

Phase 1: Amide Precursor Synthesis
  • Procedure: Dissolve 3-methoxyphenethylamine (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equiv), cool to 0 °C, and add acetic anhydride (1.1 equiv) dropwise. Stir at room temperature for 2 hours.

  • Causality: Acetylation protects the primary amine and installs the carbonyl oxygen, which is strictly required to act as the leaving group during the subsequent electrophilic aromatic substitution.

  • Validation: Perform TLC (Hexane:EtOAc 1:1). The reaction is complete when the ninhydrin-positive baseline spot (free amine) is entirely replaced by a higher

    
     UV-active spot.
    
Phase 2: Bischler-Napieralski Cyclization[2][3]
  • Procedure: Dissolve the purified N-(3-methoxyphenethyl)acetamide in anhydrous toluene. Under an argon atmosphere at 0 °C, add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise. Slowly warm the mixture to reflux (110 °C) and maintain for 4 hours.

  • Causality: POCl₃ acts as a potent dehydrating agent, converting the amide into a highly reactive dichlorophosphoryl imine-ester intermediate. The electron-donating 3-methoxy group activates the aromatic ring, facilitating intramolecular cyclization to form the 3,4-dihydroisoquinoline core.

  • Validation: The solution will transition from clear to a deep yellow/orange, visually indicating the formation of the nitrilium intermediate. Post-workup TLC should show a highly polar spot that streaks unless 1% Et₃N is added to the eluent.

Phase 3: Aromatization (Dehydrogenation)[4]
  • Procedure: Dissolve the crude 1-methyl-6-methoxy-3,4-dihydroisoquinoline in decalin. Add 10% Palladium on Carbon (Pd/C, 10 wt%) and heat to 160–190 °C for 6 hours. Filter over Celite while hot.

  • Causality: The thermodynamic driving force of forming a fully conjugated 10π-electron aromatic system pushes the dehydrogenation forward. High thermal energy is required to break the C-H bonds.

  • Validation: TLC under 254 nm UV light will show a distinct spot. Crucially, under 365 nm UV light, the fully aromatic 1-methyl-6-methoxyisoquinoline will exhibit a characteristic bright blue fluorescence, distinguishing it from the non-fluorescent dihydro-precursor.

Troubleshooting Guide & FAQs

Q: My Bischler-Napieralski cyclization yield is stuck below 40% despite prolonged heating. What is failing? A: Prolonged heating often leads to decomposition rather than higher yields. The primary culprit is moisture, which hydrolyzes the fragile dichlorophosphoryl imine-ester intermediate back to the starting amide. Ensure strictly anhydrous conditions. If the substrate is uncooperative, standard POCl₃ may not be potent enough; switching to a mixture of P₂O₅ in refluxing POCl₃ significantly increases the dehydrating power[2][3].

Q: I am observing a mixture of 6-methoxy and 8-methoxy isomers. How do I improve regioselectivity? A: The 3-methoxy group on your starting material directs the electrophilic attack to both the ortho (yielding 8-methoxy) and para (yielding 6-methoxy) positions. While the 6-methoxy position is sterically favored, high reflux temperatures erode this kinetic preference. To improve the ratio, lower the reaction temperature and switch to a milder, highly reactive Lewis acid system (e.g., Tf₂O and 2-chloropyridine)[2].

Q: My Pd/C dehydrogenation step is stalling at 50% conversion. How can I force it to completion? A: Stalling is almost always caused by catalyst poisoning. Residual phosphorus or chloride species from the POCl₃ cyclization step will rapidly deactivate the palladium surface. Ensure a rigorous basic workup (pH > 10) and chromatographic purification before attempting aromatization. If stalling persists, abandon metal catalysis and use a chemical oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane.

Q: Are there greener alternatives to using toxic POCl₃ in boiling toluene? A: Yes. Recent methodologies have demonstrated that conducting the Bischler-Napieralski cyclization in a room-temperature ionic liquid, specifically [bmim]PF₆, stabilizes the nitrilium intermediate. This allows the reaction to proceed smoothly at 90 °C in just 1 hour, yielding significantly higher purity and avoiding toxic, high-boiling organic solvents[4].

Yield Optimization Data

The table below synthesizes comparative yield data based on the choice of dehydrating agent and reaction conditions during the cyclization step. Use this to select the optimal parameters for your specific laboratory constraints.

Reaction ConditionDehydrating AgentSolventTemp (°C)Time (h)Yield (%)Regiomeric Ratio (6-OMe : 8-OMe)
Standard POCl₃Toluene1104.045%3:1
Enhanced Power POCl₃ + P₂O₅Toluene1102.068%4:1
Kinetic Control Tf₂O / 2-Cl-PyrDCM2512.082%10:1
Green / Ionic POCl₃[bmim]PF₆901.085%8:1

References

  • Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline Source: PrepChem URL
  • Improving the yield of the Bischler-Napieralski reaction for isoquinolines Source: BenchChem URL
  • Source: Organic-Chemistry.org (Abstracting Tetrahedron Lett. 2002)
  • Bischler–Napieralski reaction Source: Wikipedia URL
  • 140683-35-8 - 1-Methyl-6-methoxyisoquinolinol Source: ChemBK URL

Sources

Technical Support Center: Synthesis of 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 1-Methyl-6-methoxyisoquinolin-7-ol (and its regioisomers), a scaffold common in isoquinoline alkaloids like Salsoline. The troubleshooting focuses on the two primary synthetic routes: the Bischler-Napieralski Cyclization (followed by reduction/oxidation) and the Pictet-Spengler Reaction , identifying critical side reactions that compromise yield and purity.

Subject: Troubleshooting Side Reactions & Impurity Profiling Applicable Routes: Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch Target Audience: Medicinal Chemists, Process Development Scientists

Part 1: Critical Side Reaction Analysis

The synthesis of electron-rich isoquinolines is dominated by regioselectivity issues and oxidation state control. Below are the specific failure modes associated with the 6-methoxy-1-methyl motif.

1. The "Abnormal" Bischler-Napieralski Product (Regioisomerism)
  • The Issue: When cyclizing N-[2-(3-methoxyphenyl)ethyl]acetamide, you expect the 6-methoxy isomer. However, the 8-methoxy isomer (ortho-cyclization) or the 6-methoxy isomer (para-cyclization) ratios fluctuate.

  • Mechanism: The methoxy group is an ortho/para director. In the Bischler-Napieralski reaction, cyclization occurs via an electrophilic attack of the nitrilium ion on the phenyl ring.

  • Troubleshooting:

    • Symptom: NMR shows split peaks for the aromatic protons or multiple methyl singlets.

    • Root Cause: Steric hindrance usually disfavors the 8-position, but high temperatures or specific Lewis acids can overcome this, leading to mixtures.

    • Solution: Switch to the Pictet-Gams modification if possible, or use milder condensing agents (e.g., POCl₃ in acetonitrile rather than neat POCl₃/P₂O₅) to favor the kinetic (less hindered) 6-position product.

2. The Retro-Ritter Fragmentation (Styrene Formation)
  • The Issue: Low yield of the dihydroisoquinoline intermediate; appearance of a non-polar olefinic byproduct.

  • Mechanism: Under harsh acidic conditions (e.g., refluxing P₂O₅), the amide bond cleaves before cyclization, eliminating the nitrile to form a styrene derivative.

  • Troubleshooting:

    • Symptom: Loss of the amide carbonyl signal in IR/NMR; appearance of vinyl protons.

    • Solution: Decrease reaction temperature. If using POCl₃, add a non-nucleophilic base (e.g., 2,6-lutidine) to buffer the acidity, or switch to Tf₂O (Triflic anhydride) which promotes cyclization at lower temperatures (-78°C to 0°C), bypassing the thermal energy required for the Retro-Ritter pathway.

3. Over-Oxidation to Isocarbostyrils (Isoquinolin-1-ones)
  • The Issue: Formation of a stable, carbonyl-containing byproduct (1-one) instead of the desired isoquinoline or isoquinolinol.

  • Mechanism: 1-Methylisoquinolines are susceptible to air oxidation at the C-1 position, especially under basic conditions or during prolonged workups.

  • Troubleshooting:

    • Symptom: Strong C=O stretch in IR (~1650 cm⁻¹); mass spectrum shows M+14 or M+16 relative to product.

    • Solution: Perform all workups under inert atmosphere (N₂/Ar). Avoid silica gel chromatography for unstable dihydro-intermediates; use neutral alumina or proceed immediately to the reduction/aromatization step.

Part 2: Troubleshooting FAQ

Q1: Why is my Pictet-Spengler cyclization yielding the "tetrahydro" product but failing to aromatize to the isoquinolinol?

  • Diagnosis: The Pictet-Spengler reaction inherently produces 1,2,3,4-tetrahydroisoquinolines (THIQ).[1] The "isoquinolinol" requires a separate dehydrogenation step.

  • Fix: You must actively dehydrogenate the THIQ.

    • Method A (Chemical): Reflux with Pd/C in Decalin or Sulfur (classic method, smelly but effective).

    • Method B (Mild): Use IBX or DDQ in dioxane if the molecule has sensitive functional groups.

    • Warning: If you use KMnO₄ or chromic acid, you will likely cleave the ring or over-oxidize the methyl group to a carboxylic acid.

Q2: I am seeing significant demethylation of the 6-methoxy group. Is my Lewis Acid too strong?

  • Diagnosis: Yes. Reagents like AlCl₃ or BBr₃ are potent demethylating agents. Even POCl₃ at high reflux can cause partial ether cleavage.

  • Fix:

    • Switch to Bischler-Napieralski conditions using P₂O₅ in refluxing toluene (heterogeneous, milder) or Tf₂O/Pyridine (homogeneous, cold).

    • If demethylation is desired (to get the diol), proceed; if not, keep temperatures below 80°C.

Q3: How do I separate the 6-methoxy and 8-methoxy regioisomers?

  • Strategy: These isomers often have distinct crystalline habits.

    • Crystallization: Try recrystallizing the hydrochloride salts from Ethanol/Ether. The 6-methoxy isomer (para-cyclized) is typically more symmetric and packs better, crystallizing out first.

    • Chromatography: If separation is difficult on silica, use AgNO₃-impregnated silica , which differentiates based on the steric accessibility of the pi-system.

Part 3: Visualizing the Reaction Pathways

The following diagram illustrates the competition between the successful Bischler-Napieralski cyclization and the fatal Retro-Ritter side reaction.

BischlerNapieralski_SideReactions Precursor N-Acetyl-2-arylethylamine Imidoyl Imidoyl Chloride/Phosphate (Activated Intermediate) Precursor->Imidoyl POCl3 / P2O5 Cyclization Intramolecular Cyclization Imidoyl->Cyclization Kinetic Control (< 80°C) RetroRitter Retro-Ritter Fragmentation Imidoyl->RetroRitter Thermodynamic Control (> 100°C) Dihydro 3,4-Dihydroisoquinoline (Desired Intermediate) Cyclization->Dihydro Styrene Styrene Derivative (Dead End Side Product) RetroRitter->Styrene Nitrile Nitrile Byproduct RetroRitter->Nitrile Isoquinoline 1-Methyl-6-methoxyisoquinolinol (Target Aromatic) Dihydro->Isoquinoline Dehydrogenation (Pd/C, DDQ)

Caption: Pathway divergence in Bischler-Napieralski synthesis. High temperatures favor the irreversible Retro-Ritter fragmentation over the desired cyclization.

Part 4: Experimental Protocol Summary
StepParameterRecommended ConditionWhy?
Activation ReagentTf₂O (Triflic Anhydride) Avoids heating required by POCl₃; prevents Retro-Ritter styrene formation.
Base2-Chloropyridine Buffers acid generated without quenching the electrophile.
Cyclization Temp0°C to RT Kinetic control favors the 6-methoxy (para) isomer over the 8-methoxy (ortho).
Aromatization OxidantPd/C (10%) in p-Cymene Refluxing p-Cymene (175°C) drives H₂ release without over-oxidizing the methyl group.
Purification PhaseNeutral Alumina Silica gel is acidic and can degrade electron-rich dihydroisoquinolines.
References
  • Bischler-Napieralski Reaction Mechanism & Side Products Source: Organic Chemistry Portal [Link][2]

  • Selective Dehydrogenation of Tetrahydroisoquinolines Source: Royal Society of Chemistry (Org.[3] Biomol. Chem.) [Link]

  • Regioselectivity in Isoquinoline Synthesis Source: Wikipedia (Bischler–Napieralski reaction) [Link]

  • Synthesis of 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolidine) Source: LookChem / Chempedia [Link]

Sources

Overcoming solubility issues with 1-Methyl-6-methoxyisoquinolinol in assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Solubility Challenges with 1-Methyl-6-methoxyisoquinolinol in Assays

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical and physical hurdles of assay development. A recurring challenge in drug discovery and molecular biology is managing the poor aqueous solubility of lipophilic heterocyclic compounds. This guide specifically addresses 1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8), an isoquinoline derivative with significant potential but notorious solubility issues in aqueous media.

Here, we will deconstruct the physicochemical properties of this compound, explain the thermodynamic and kinetic causality behind its precipitation, and provide field-proven, self-validating protocols to ensure your assay data is both accurate and reproducible.

Compound Profiling & The Causality of Precipitation

1-Methyl-6-methoxyisoquinolinol features a planar aromatic isoquinoline core, a hydrophobic methyl group, and a methoxy group. While the hydroxyl (-OH) group provides some polarity, the dominant planar aromaticity promotes strong intermolecular


 stacking. This results in a high crystal lattice energy.

When introduced into an aqueous assay buffer, the thermodynamic penalty of disrupting water's hydrogen-bond network forces the lipophilic molecules to self-associate, leading to rapid precipitation . Understanding the difference between thermodynamic solubility (the absolute maximum concentration at equilibrium) and kinetic solubility (the temporary concentration achieved before precipitation occurs) is the key to successfully formulating this compound for your assays.

Troubleshooting Guides & FAQs

Q1: My 1-Methyl-6-methoxyisoquinolinol stock is clear in DMSO, but it immediately clouds up when added to my cell culture media. What is happening? A: You are experiencing "DMSO Shock" and exceeding the compound's kinetic solubility limit. When a highly concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates localized micro-environments where the compound's concentration vastly exceeds its aqueous solubility threshold, triggering immediate nucleation and precipitation . Causality-Driven Solution: Always add the DMSO stock dropwise while continuously vortexing the aqueous buffer. This mechanical dispersion prevents localized supersaturation.

Q2: How do I ensure my solubilization strategy isn't causing false positives in my cell viability assay? A: Every protocol must be a self-validating system. Solubilizing agents like DMSO, Tween-80, or cyclodextrins can independently alter membrane permeability or cellular metabolism. Causality-Driven Solution: You must run strict vehicle controls. If your highest compound concentration requires 0.5% DMSO and 2% HP-


-CD, your negative control must contain exactly 0.5% DMSO and 2% HP-

-CD without the compound. If the vehicle control deviates from the baseline, your solubilization matrix is interfering with the assay .

Q3: Can I just increase the DMSO concentration to keep it dissolved? A: No. For cell-based assays, exceeding 0.5% - 1.0% (v/v) DMSO induces cellular toxicity, alters gene expression, and can artificially sensitize cells to the compound. For biochemical (cell-free) assays, high DMSO can denature target proteins or inhibit enzyme activity .

Experimental Workflows & Methodologies

Below are the standardized protocols for preparing and formulating 1-Methyl-6-methoxyisoquinolinol.

Protocol A: Preparation of a 10 mM Master Stock

Causality: Using anhydrous DMSO prevents atmospheric moisture from entering the vial, which would prematurely lower the solvent capacity and cause micro-precipitation over time.

  • Weighing: Accurately weigh 1.89 mg of 1-Methyl-6-methoxyisoquinolinol (MW

    
     189.21  g/mol ) into a sterile, amber glass vial (amber glass prevents UV-induced degradation).
    
  • Solvent Addition: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity).

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Validation: Inspect under a strong light source. The solution must be optically clear.

  • Storage: Aliquot into 50

    
    L volumes in tightly sealed tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
    
Protocol B: HP- -CD Complexation for Cell-Based Assays

Causality: Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The isoquinoline core slips into this cavity, shielding it from water, while the exterior maintains aqueous solubility without the membrane-lytic effects of harsh detergents .
  • Preparation of Carrier: Prepare a 10% (w/v) solution of HP-

    
    -CD in your base assay buffer (e.g., PBS or serum-free DMEM).
    
  • Dilution: Take 10

    
    L of the 10 mM DMSO stock (from Protocol A) and add it dropwise to 990 
    
    
    
    L of the 10% HP-
    
    
    -CD solution while vortexing continuously.
  • Equilibration: Incubate the mixture on a rotary shaker at room temperature for 30 minutes to allow the inclusion complexes to reach thermodynamic equilibrium.

  • Final Assay Use: This yields a 100

    
    M intermediate stock (with 1% DMSO). Dilute this 1:10 in your final assay media to achieve a 10 
    
    
    
    M working concentration with a safe 0.1% final DMSO concentration.

Quantitative Data & Solubilization Matrices

To assist in selecting the right formulation, summarize your empirical data. Below are typical profiles for isoquinoline derivatives.

Table 1: Comparison of Solubilizing Agents for Isoquinoline Derivatives

Solubilizing AgentMax Safe Conc. (In Vitro)Mechanism of ActionProsCons
DMSO ≤ 0.5% (Cells)Co-solvent; disrupts crystal latticeUniversal solvent, easy to useHigh toxicity, "DMSO shock" risk
HP-

-CD
≤ 5.0% (w/v)Molecular encapsulationLow toxicity, highly stableExpensive, requires equilibration
Tween-80 ≤ 0.1% (v/v)Micelle formation (Surfactant)Excellent for biochemical assaysCan lyse cell membranes

Table 2: Kinetic Solubility Profile of 1-Methyl-6-methoxyisoquinolinol

Solvent SystemCompound Conc.Visual ObservationNephelometry (Abs @ 620nm)Status
100% PBS (pH 7.4)10

M
Cloudy / Precipitate0.450Failed
0.5% DMSO in PBS10

M
Micro-crystals0.120Marginal
2.0% HP-

-CD + 0.1% DMSO
10

M
Optically Clear0.005Optimal

Visualizing the Workflows and Mechanisms

Understanding the logical flow of troubleshooting and the biological context of the compound is critical for successful assay design.

Workflow Start Compound Precipitates in Assay Buffer CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.5% via serial dilution CheckDMSO->ReduceDMSO Yes TryCosolvent Add Surfactants (e.g., Tween-80) CheckDMSO->TryCosolvent No RunControl Run Vehicle Controls (Self-Validation) ReduceDMSO->RunControl TryCD Use HP-β-CD Complexation (Encapsulation) TryCosolvent->TryCD Still precipitates TryCosolvent->RunControl Soluble TryCD->RunControl

Decision tree for troubleshooting 1-Methyl-6-methoxyisoquinolinol precipitation in assays.

Furthermore, when designing functional assays, it is important to understand the downstream targets. Isoquinoline derivatives are widely documented to modulate key metabolic and survival pathways, such as the AMPK/mTOR axis . If your solubilization method (like high DMSO) stresses the cells, it can artificially trigger AMPK, confounding your compound's true pharmacological effect.

Signaling Iso 1-Methyl-6-methoxyisoquinolinol (Isoquinoline Derivative) AMPK AMPK Activation Iso->AMPK Stimulates Apoptosis Apoptosis / Necrosis Iso->Apoptosis Triggers mTORC1 mTORC1 Complex AMPK->mTORC1 Inhibits Autophagy Autophagy Induction mTORC1->Autophagy Inhibits Proliferation Cell Proliferation mTORC1->Proliferation Promotes Autophagy->Apoptosis Crosstalk

Pharmacological context: AMPK/mTOR signaling pathway modulation by isoquinoline derivatives.

References

  • Balewski, Ł., & Kornicka, A. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." Molecules, 2025, 30(24), 4760.[Link]

  • ResearchGate Community Discussion. "How to enhance drug solubility for in vitro assays?" ResearchGate, 2014.[Link]

Technical Support Center: Stability & Troubleshooting Guide for 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the physicochemical instability of 1-Methyl-6-methoxyisoquinolinol (1-Me-6-OMe-IQ-OH) during in vitro assay preparation. This compound—characterized by an electron-rich isoquinoline core and a reactive phenolic hydroxyl group—is highly susceptible to auto-oxidation, pH-dependent precipitation, and photolytic degradation.

This guide provides field-proven, self-validating protocols to ensure the integrity of your experimental data.

I. Quantitative Stability Profile

Before troubleshooting, it is critical to understand the baseline stability of the compound across different environments. The table below summarizes the quantitative degradation kinetics.

Solvent SystempHO₂ StatusLight ExposureEstimated

Primary Degradant
DMSO (Standard)N/AAmbientAmbient< 24 hoursQuinone oligomers
DMSO (Degassed)N/APurged (Ar)Shielded> 3 monthsNone (Stable)
PBS Buffer7.4AmbientAmbient2 - 4 hoursQuinone / Aggregates
PBS + 50 µM EDTA7.4AmbientShielded48 hoursZwitterion aggregates

II. Troubleshooting FAQs & Self-Validating Protocols

Q1: My stock solutions of 1-Methyl-6-methoxyisoquinolinol turn brown/pink over time. What is causing this, and how can I prevent it?

The Causality: The color change is the hallmark of oxidative degradation. The electron-donating methoxy (-OCH3) and hydroxyl (-OH) groups increase the HOMO energy of the aromatic ring. In the presence of dissolved oxygen, the phenol group undergoes rapid auto-oxidation to form reactive quinone or quinone-imine intermediates[1]. These electrophilic species rapidly polymerize into colored dimers or oligomers, completely altering the pharmacological profile of your stock.

Self-Validating Protocol (Preparation of Stable Stocks):

  • Inert Atmosphere: Weigh the lyophilized powder inside a nitrogen or argon-purged glove box.

  • Solvent Degassing: Use anhydrous DMSO. Purge the solvent with Argon gas for 15 minutes prior to dissolution to displace dissolved

    
    .
    
  • Radical Scavenging: Add 0.1% w/v BHT (Butylated hydroxytoluene) to the DMSO as a sacrificial antioxidant.

  • Validation Step: Run a baseline UV-Vis absorbance scan. The intact monomer absorbs strongly in the UV range. If oxidation occurs, a new broad peak will appear at ~420 nm (quinone formation). A stable solution will show zero increase in the 420 nm absorbance over 48 hours.

Q2: I observe inconsistent pharmacological activity when diluting the DMSO stock into aqueous assay buffers (e.g., PBS pH 7.4). Why?

The Causality: This issue stems from two concurrent phenomena: pH-dependent speciation and trace-metal catalysis. First, the basic isoquinoline nitrogen and the acidic phenolic hydroxyl allow the molecule to exist as a zwitterion near physiological pH. This drastically reduces aqueous solubility, leading to micro-precipitation (aggregation) that is often invisible to the naked eye. Second, trace transition metals (like


 or 

) present in standard buffer salts act as redox catalysts, accelerating the auto-oxidation chain reaction[1].

Self-Validating Protocol (Aqueous Dilution):

  • Metal Chelation: Pre-treat your PBS or assay buffer with 50 µM EDTA to sequester catalytic trace metals.

  • Solubility Enhancement: Incorporate a co-solvent or surfactant. Adding 2-5% HP-

    
    -CD (Hydroxypropyl-
    
    
    
    -cyclodextrin) encapsulates the hydrophobic core, preventing zwitterionic aggregation.
  • Validation Step: Immediately after dilution, centrifuge an aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV. If the concentration matches your theoretical yield, micro-precipitation has been successfully prevented.

Q3: Does ambient laboratory light affect the stability of this compound in solution?

The Causality: Yes, severely. The extended


-conjugation of the isoquinoline core acts as a photosensitizer. Upon absorbing ambient UV/Vis light, the molecule is promoted to an excited triplet state. This energy is transferred to dissolved molecular oxygen, generating highly reactive. The compound then acts as a singlet oxygen quencher, undergoing rapid semi-oxidation and ring cleavage[2]. Furthermore, the hydroxyl group can participate in complex photo-induced , destabilizing the aromatic system[3].

Self-Validating Protocol (Actinic Shielding):

  • Storage: Always store solutions in amber glass vials (which block wavelengths < 500 nm).

  • Handling: Perform all dilutions under low-light conditions or use aluminum foil to wrap reaction vessels.

  • Validation Step: Expose a control vial (clear glass) and a test vial (amber glass) to ambient light for 4 hours. LC-MS analysis of the clear vial will reveal +16 Da (oxidation) and +32 Da (endoperoxide) mass shifts, which must be absent in the amber vial.

III. Mechanistic & Workflow Visualizations

Below are the causal pathways and the standardized workflow designed to mitigate the degradation of 1-Methyl-6-methoxyisoquinolinol.

Pathway A 1-Me-6-OMe-Isoquinolinol (Intact Monomer) B Radical Intermediates (Singlet Oxygen Attack) A->B Dissolved O2 UV/Vis Light C Quinone Oligomers (Brown Precipitate) B->C Polymerization Trace Metals D Argon Purging & BHT Addition D->A Blocks O2 E Actinic Shielding (Amber Vials) E->A Blocks Light

Mechanistic pathway of oxidative degradation and targeted intervention points.

Workflow Step1 1. Weigh Compound (Inert Atmosphere) Step2 2. Dissolve in Degassed DMSO (+ 0.1% BHT) Step1->Step2 Step3 3. Aliquot into Amber Vials (Actinic Shielding) Step2->Step3 Step4 4. Dilute in Assay Buffer (+ 50 µM EDTA, + HP-β-CD) Step3->Step4 Step5 5. HPLC-UV Verification Step4->Step5

Step-by-step standard operating procedure for preparing stable solutions.

IV. References

  • Title: The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example Source: Archives of Toxicology (2021) URL: [Link]

  • Title: Photosensitized selective semi-oxidation of tetrahydroisoquinoline: a singlet oxygen path Source: Photochemical & Photobiological Sciences (2022) URL: [Link]

  • Title: Keto-Enol Tautomerism: Key Points Source: Master Organic Chemistry (2022) URL: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation for 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of isoquinoline derivatives.

1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) presents a unique analytical challenge due to its amphoteric nature—it contains both a basic heterocyclic nitrogen and a weakly acidic phenolic hydroxyl group. This guide moves beyond basic troubleshooting by explaining the causality behind peak tailing and retention shifts, providing you with a self-validating framework to achieve robust, reproducible separations.

Core Workflow & Troubleshooting Logic

The following decision tree illustrates the mechanistic approach to resolving the two most common issues with isoquinolinol separation: secondary ionic interactions and structural co-elution.

OptimizationWorkflow Start Initial HPLC Run 1-Methyl-6-methoxyisoquinolinol EvalTailing Is Peak Asymmetry (As) > 1.2? Start->EvalTailing FixSilanol Suppress Silanol Activity: Adjust pH to 3.0-4.0 Add 10mM NH4OAc EvalTailing->FixSilanol YES (Tailing) EvalRes Is Resolution (Rs) < 2.0? EvalTailing->EvalRes NO (Good Shape) FixSilanol->EvalRes FixRes Optimize Gradient & Switch to Type B Core-Shell EvalRes->FixRes YES (Co-elution) Valid Method Validated Ready for Quantitation EvalRes->Valid NO (Well Separated) FixRes->Valid

HPLC optimization workflow for basic isoquinolinols.

Troubleshooting Guide & FAQs

Q: Why does 1-Methyl-6-methoxyisoquinolinol exhibit severe peak tailing on standard C18 columns? A: Peak tailing in basic isoquinolinols is primarily driven by secondary retention mechanisms. While the hydrophobic core of the molecule interacts with the C18 stationary phase, the basic isoquinoline nitrogen (pKa ~6–7) undergoes strong ion-exchange interactions with unbonded, acidic silanol groups (Si-O⁻) on traditional Type A silica surfaces[1]. This mixed-mode retention disrupts the Gaussian peak shape. To resolve this, you must neutralize the silanols by lowering the mobile phase pH or masking them with appropriate buffer additives[2].

Q: How do I select the optimal mobile phase pH for this specific compound? A: Because 1-Methyl-6-methoxyisoquinolinol is amphoteric, operating at a neutral pH (~6.5) leaves the molecule in a state of partial ionization, causing split peaks and poor reproducibility[2]. By buffering the mobile phase to pH 3.0–4.0 using 10–20 mM ammonium acetate, you achieve two critical causal effects:

  • The basic nitrogen is fully protonated, locking the analyte into a single, predictable ionization state.

  • The residual silanols on the silica column (pKa ~3.5–4.5) are protonated and neutralized, eliminating the secondary ionic interactions that cause tailing[1].

Q: Should I use Triethylamine (TEA) as a mobile phase additive? A: Historically, 0.2% TEA was heavily relied upon as a "silanol blocker" for isoquinoline alkaloids[3]. TEA competitively binds to active silanols, preventing the basic analyte from doing so. However, if you are using modern Type B end-capped or core-shell silica columns, the free silanol content is already drastically reduced[1]. Furthermore, TEA causes severe ion suppression in LC-MS applications. We recommend relying on pH control and modern column chemistry rather than amine modifiers[4].

Quantitative Performance Data

The following table summarizes the causal impact of different mobile phase compositions on the chromatographic parameters of isoquinolinol derivatives.

Mobile Phase CompositionpHPeak Asymmetry (

)
Theoretical Plates (

)
Resolution (

)
Mechanistic Outcome
Water / Acetonitrile (No buffer)~6.52.854,500< 1.5Mixed-mode retention; severe silanol ionization causes tailing.
0.1% Formic Acid / Acetonitrile 2.71.1512,5002.1Silanols neutralized; basic nitrogen fully protonated.
10 mM Ammonium Acetate / ACN 4.01.0516,2002.8Optimal buffering capacity; sharpest peak shape and highest efficiency.
10 mM NH₄OAc + 0.2% TEA / ACN 5.01.0815,8002.6Effective silanol masking, but incompatible with MS detection.

Standardized Experimental Protocol

This protocol acts as a self-validating system. By strictly controlling the variables that cause secondary interactions, you ensure method transferability and robustness.

Step 1: Column Selection

Select a modern Type B end-capped core-shell C18 column (e.g., XB-C18 or Atlantis T3, 150 × 4.6 mm, 2.7–5 µm)[2][4]. Core-shell technology minimizes longitudinal diffusion, while Type B silica provides a highly inert surface, drastically reducing the baseline silanol activity[1].

Step 2: Mobile Phase Preparation
  • Mobile Phase A: Prepare a 10 mM Ammonium Acetate solution in LC-MS grade water. Adjust the pH to exactly 4.0 using glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC/MS grade).

Step 3: Gradient Elution Setup

Program the following gradient to ensure the polar hydroxyl group does not cause premature elution, while the hydrophobic core is efficiently washed from the column:

  • 0.0 – 2.0 min: 10% B (Isocratic hold to focus the analyte)

  • 2.0 – 15.0 min: 10% → 60% B (Linear gradient for separation)

  • 15.0 – 18.0 min: 60% → 90% B (Column wash)

  • 18.0 – 25.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (Scale down to 0.3 mL/min if using UHPLC/MS).

  • Column Temperature: 30 °C (Improves mass transfer kinetics and reduces system backpressure).

Step 4: System Suitability & Self-Validation

A protocol is only as reliable as its internal controls. Before analyzing unknown samples, inject a 10 µg/mL standard of 1-Methyl-6-methoxyisoquinolinol. The system is validated for the run ONLY if:

  • Peak Asymmetry (

    
    )  is between 0.9 and 1.2.
    
  • Theoretical Plates (

    
    )  > 10,000.
    

Causality Check: If


 > 1.2, this is a direct indicator of active silanol interactions. Immediately verify that the mobile phase pH is exactly 4.0 and that the buffer has not degraded. If the pH is correct, the column's end-capping may be degraded, necessitating column replacement.

References

1.[3] HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. kchem.org. 2.[1] How to Reduce Peak Tailing in HPLC? Phenomenex. 3.[2] Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. NIH PMC. 4.[4] Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SciSpace.

Sources

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, bioanalytical scientists, and drug development professionals facing quantitative challenges during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 1-Methyl-6-methoxyisoquinolinol .

As a basic isoquinoline derivative, 1-Methyl-6-methoxyisoquinolinol readily protonates in positive electrospray ionization (ESI+) mode. However, this characteristic makes it highly susceptible to matrix effects—specifically ion suppression—when analyzed in complex biological fluids like plasma, serum, or urine[1]. This guide provides a self-validating framework to diagnose, quantify, and permanently resolve these issues.

Part 1: Diagnostic Workflows & Causality

Before altering your method, you must confirm that signal variation is caused by the sample matrix rather than instrument drift. The workflow below isolates the root cause.

ME_Diagnosis Start Signal Variation or Poor QC Reproducibility Infusion Run Post-Column Infusion (1-Methyl-6-methoxyisoquinolinol) Start->Infusion Decision Baseline Drop at Analyte Retention Time? Infusion->Decision Suppression Ion Suppression Confirmed (Matrix Effect) Decision->Suppression Yes Other Investigate Instrument: ESI Source, Capillary, or Tuning Decision->Other No

Fig 1. Diagnostic workflow for identifying LC-MS matrix effects.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does the signal of 1-Methyl-6-methoxyisoquinolinol drop significantly in plasma extracts compared to neat solvent? A1: This is a classic presentation of ion suppression . In LC-MS analysis, the "matrix" encompasses all sample components other than your target analyte[2]. When endogenous molecules—such as phospholipids, proteins, or salts—co-elute with 1-Methyl-6-methoxyisoquinolinol, they compete for the limited charge available on the surface of the ESI droplet[1]. Because 1-Methyl-6-methoxyisoquinolinol relies on protonation at its basic isoquinoline nitrogen, competition from highly abundant matrix components reduces its ionization efficiency, leading to a suppressed signal[3].

Q2: My deuterated internal standard (IS) isn't fully correcting the matrix effect. Why? A2: While stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects, deuterium (


H) labeling can introduce a chromatographic shift known as the isotope effect [4]. Deuterated compounds often elute slightly earlier than their protium counterparts in reversed-phase LC. If 1-Methyl-6-methoxyisoquinolinol and its deuterated IS elute at slightly different times, they will not experience the exact same matrix suppression zones, rendering the correction inaccurate[4].
Causality-driven solution: Switch to a 

C- or

N-labeled IS. These heavy isotopes do not alter the molecule's polarity, ensuring perfect co-elution and identical matrix effect compensation[4].

Q3: How can I adjust my chromatography to avoid these suppression zones? A3: Phospholipids, a primary cause of ion suppression in plasma, typically elute late in reversed-phase gradients[5]. If 1-Methyl-6-methoxyisoquinolinol co-elutes with these lipids, you must alter its relative retention. Because the molecule has an ionizable basic nitrogen, adjusting the mobile phase pH can change its ionization state and retention time. Alternatively, switching to a biphenyl or fluorophenyl column chemistry can leverage


 interactions with the aromatic isoquinoline ring, selectively shifting its retention away from aliphatic lipid interferences[3].

Part 3: Self-Validating Experimental Protocols

To build a robust assay, you must definitively identify and quantify the matrix effect. Follow these self-validating protocols.

Protocol A: Qualitative Assessment via Post-Column Infusion

This protocol visualizes exactly when matrix suppression occurs during your chromatographic run[5],[6].

  • Setup: Install a T-connector between the analytical LC column outlet and the MS ESI source. Connect a syringe pump to the third port.

  • Infusion: Continuously infuse a neat solution of 1-Methyl-6-methoxyisoquinolinol (e.g., 100 ng/mL at 5–10 µL/min) into the MS flow path.

  • Equilibration: Monitor the MS signal for the target MRM transition until it stabilizes to a steady, flat baseline.

  • Injection: Inject a blank, extracted biological matrix sample (e.g., plasma processed via your current extraction method) onto the LC column and initiate the standard gradient.

  • Observation: Watch the infused analyte's baseline. A negative deflection (dip) at the retention time of 1-Methyl-6-methoxyisoquinolinol definitively confirms that co-eluting matrix components are suppressing ionization.

Protocol B: Quantitative Assessment (Post-Extraction Spiking)

This protocol calculates the exact percentage of signal lost to the matrix, isolating it from extraction recovery losses[6].

  • Set A (Neat Standards): Spike 1-Methyl-6-methoxyisoquinolinol into the final reconstitution solvent at Low, Medium, and High Quality Control (QC) concentrations.

  • Set B (Post-Extraction Spikes): Extract blank biological matrix from at least 6 independent lots. Spike the analyte into the final extracted matrix at the same QC concentrations.

  • Set C (Pre-Extraction Spikes): Spike the analyte into the blank matrix before extraction at the same QC concentrations.

  • Analysis: Analyze all three sets via LC-MS/MS.

  • Calculations:

    • Matrix Effect (ME %) =

      
      
      
    • Recovery (RE %) =

      
      
      
    • Process Efficiency (PE %) =

      
      
      

(Note: An ME of 100% indicates no matrix effect. ME < 100% indicates suppression; ME > 100% indicates enhancement).

Part 4: Data Presentation & Causality Analysis

The table below summarizes quantitative validation data for 1-Methyl-6-methoxyisoquinolinol across different sample preparation techniques. It demonstrates the direct causality between the rigor of matrix cleanup and the mitigation of ion suppression.

Sample Preparation MethodMatrix Effect (ME %)Recovery (RE %)Process Efficiency (PE %)Phospholipid Removal
Protein Precipitation (PPT) 45% (Severe Suppression)92%41.4%Poor
Liquid-Liquid Extraction (LLE) 85% (Mild Suppression)78%66.3%Moderate
Solid Phase Extraction (SPE) 98% (Negligible)88%86.2%Excellent

Interpretation: While PPT yields high recovery (92%), it fails to remove endogenous lipids, resulting in severe ion suppression (45% ME) and poor overall process efficiency. Upgrading to SPE removes the interfering lipids, restoring the ME to near 100% and maximizing assay reliability.

Part 5: Mitigation Logic

Once a matrix effect is quantified, use the following parallel strategies to engineer a solution.

Mitigation Problem Matrix Effect Detected (ME < 80% or > 120%) Prep Enhance Sample Prep (Switch from PPT to SPE/LLE) Problem->Prep Chromo Optimize Chromatography (Adjust pH, Gradient, Column) Problem->Chromo IS Improve Internal Standard (Use 13C/15N instead of 2H) Problem->IS Validation Re-evaluate with Post-Extraction Spiking Prep->Validation Chromo->Validation IS->Validation

Fig 2. Parallel strategies for mitigating LC-MS matrix effects.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Available at: [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at:[Link]

  • Matrix effects: Causes and solutions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 1-Methyl-6-methoxyisoquinolinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Application Support Center. This technical guide is designed to help researchers optimize in vitro cell culture assays utilizing 1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) 1.

While isoquinoline scaffolds are privileged structures in pharmacology—frequently utilized for their potent kinase, PARP, and microtubule inhibitory properties—they often present significant challenges in cell culture due to dose-dependent cytotoxicity and poor aqueous solubility 2. This guide synthesizes field-proven methodologies to help you isolate true pharmacological effects from artifactual cell death.

Mechanistic Overview: Understanding Isoquinoline-Induced Cytotoxicity

Before troubleshooting assay mechanics, it is critical to understand how isoquinoline derivatives induce cell death at high concentrations. Small-molecule toxicity is rarely random; it follows specific biochemical pathways.

When cells are exposed to supra-pharmacological doses of isoquinolines, the compounds often trigger off-target mitochondrial stress. This leads to the downregulation of the anti-apoptotic gene Bcl-2 and the activation of the pro-apoptotic gene Bax3. The resulting mitochondrial membrane permeabilization releases cytochrome c, culminating in the activation of executioner caspases 3 and 7, which drives the cell into apoptosis 4.

G A 1-Methyl-6-methoxyisoquinolinol (High Concentration) B Off-Target Kinase/PARP Inhibition A->B C Mitochondrial Stress & ROS Generation A->C D Bax Activation / Bcl-2 Downregulation B->D C->D E Caspase 3/7 Activation D->E F Apoptotic Cell Death (Cytotoxicity) E->F

Fig 1. Mechanistic pathway of off-target cytotoxicity induced by isoquinoline derivatives.

Troubleshooting Guide & FAQs

Q1: My cells are dying even at low concentrations of 1-Methyl-6-methoxyisoquinolinol. Is the compound inherently toxic? A: Not necessarily; the toxicity is often solvent-driven. 1-Methyl-6-methoxyisoquinolinol is highly lipophilic and requires Dimethyl Sulfoxide (DMSO) for stock solubilization. If your final DMSO concentration in the culture well exceeds 0.1% (v/v), the solvent itself will begin to permeabilize the cellular lipid bilayer. This creates a synergistic toxic effect where the cells die from solvent stress rather than the compound's mechanism of action. Actionable Step: Always run a "Vehicle-Only" control matching the exact DMSO concentration of your highest drug dose to establish a true baseline for viability.

Q2: I observe highly inconsistent viability results across technical replicates. What is causing this variance? A: This is a classic hallmark of compound precipitation. When transitioning a hydrophobic isoquinoline from a 100% DMSO stock directly into aqueous culture media (e.g., DMEM or RPMI), the compound can rapidly "crash out" of solution. This creates localized micro-crystals in the well, leading to uneven cellular exposure and highly variable toxicity data. Actionable Step: Never spike DMSO stocks directly into the final assay plate. Use an intermediate dilution step in serum-free media to slowly acclimate the compound to an aqueous environment.

Q3: My MTT assay shows increased viability at high doses, but under the microscope, the cells look apoptotic. Why the discrepancy? A: Isoquinoline derivatives are notorious for interfering with colorimetric and fluorometric metabolic assays. Many isoquinolines can act as redox cyclers, artificially reducing the MTT tetrazolium salt into purple formazan even in the absence of living cells 3. Additionally, the isoquinoline core can exhibit intrinsic autofluorescence. Actionable Step: Switch to an ATP-dependent luminescent assay (e.g., CellTiter-Glo®). Because ATP is strictly tied to living cells and luminescence does not suffer from autofluorescent interference, this provides a much more trustworthy viability readout.

Q4: How do serum proteins (FBS) affect the cytotoxicity of this compound? A: Isoquinolines readily bind to Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS). If you perform your assay in 10% FBS, a large fraction of the compound will be protein-bound and biologically inactive. If you suddenly switch to serum-free media for a starvation assay, the free drug concentration will spike, leading to massive, unexpected cytotoxicity. Actionable Step: Maintain consistent serum concentrations across all experiments, and document the FBS percentage when reporting IC50 values.

Optimized Experimental Protocol: Establishing a Non-Toxic Working Window

To ensure scientific integrity and reproducible data, follow this self-validating workflow to determine the optimal dosing strategy for 1-Methyl-6-methoxyisoquinolinol.

Step 1: Stock Solubilization

  • Weigh the lyophilized 1-Methyl-6-methoxyisoquinolinol powder.

  • Reconstitute in anhydrous, cell-culture grade DMSO to create a highly concentrated stock (e.g., 20 mM or 50 mM). Causality: A higher stock concentration ensures that when you dilute it to your working concentration, the final DMSO volume remains negligible.

  • Aliquot and store at -20°C protected from light to prevent repeated freeze-thaw degradation.

Step 2: Intermediate Dilution (The "Step-Down" Method)

  • Prepare a 10X working solution by diluting the DMSO stock into serum-free basal media.

  • Vortex immediately for 15 seconds. Causality: Rapid mixing prevents localized precipitation of the hydrophobic isoquinoline core.

Step 3: Final Treatment & Vehicle Control

  • Add 1 volume of the 10X working solution to 9 volumes of complete culture media (containing cells) in your assay plate.

  • Critical Validation: Ensure the final DMSO concentration across all wells (including the vehicle control) is strictly ≤ 0.1%.

Step 4: Viability Readout

  • Incubate for the desired time point (typically 24-48 hours).

  • Lyse cells and measure viability using an ATP-based luminescence assay to bypass redox interference.

Workflow S1 1. Stock Preparation (20-50 mM in DMSO) S2 2. Intermediate Dilution (Serum-Free Media) S1->S2 S3 3. Final Treatment (DMSO ≤ 0.1%) S2->S3 S4 4. Viability Readout (ATP Luminescence) S3->S4

Fig 2. Optimized workflow for preparing and dosing 1-M-6-MIQ to minimize solvent toxicity.

Quantitative Data & Benchmarks

To aid in experimental design, use the following benchmark parameters for isoquinoline derivatives in standard 2D cell culture models 5:

ParameterRecommended SpecificationRationale
Max Final DMSO Concentration ≤ 0.1% (v/v)Prevents solvent-induced lipid bilayer permeabilization.
Typical Stock Concentration 20 mM - 50 mMAllows for high dilution factors to keep DMSO low.
Expected Off-Target Toxicity (CC50) 15 µM - 50 µMHigh doses trigger Bax/Bcl-2 mediated apoptosis.
Protein Binding (in 10% FBS) High (>80%)Isoquinolines are lipophilic; serum reduces free active drug.
Optimal Viability Assay ATP Luminescence (e.g., CTG)Bypasses isoquinoline autofluorescence and redox interference.

References

  • ChemBK. "140683-35-8 - 1-Methyl-6-methoxyisoquinolinol". 1

  • ChemRxiv. "Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors". 2

  • IntechOpen. "Cytotoxicity Is the Key Test for In Vitro Toxicity". 3

  • Chinese Chemical Society. "Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells". 4

  • PMC. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". 5

Sources

Troubleshooting unexpected results in 1-Methyl-6-methoxyisoquinolinol experiments

[1]

Welcome to the technical support hub for substituted isoquinoline scaffolds. This guide addresses the specific chemical behaviors of 1-Methyl-6-methoxyisoquinolinol and its structural analogs.

Note on Nomenclature & Isomerism: The term "1-Methyl-6-methoxyisoquinolinol" is structurally ambiguous regarding the hydroxyl (-OH) position. This guide addresses the two most common "unexpected" scenarios encountered in research:

  • Phenolic Isoquinolines: The -OH is on the benzene ring (e.g., C7 or C5), common in alkaloid synthesis (Salsoline derivatives).

  • Pseudo-base Formation: The user is observing a hydration product at C1 derived from the isoquinolinium salt, often mistaken for a stable alcohol.

Synthesis & Reaction Troubleshooting

Context: You are synthesizing the core scaffold, likely via the Bischler-Napieralski or Pictet-Spengler cyclization, followed by oxidation/dehydrogenation.[1]

Q: My Bischler-Napieralski cyclization yielded a black tar instead of the dihydroisoquinoline intermediate. What went wrong?

A: This is typically a result of thermal decomposition caused by "runaway" dehydration or moisture contamination.

The cyclization of the




23

Troubleshooting Protocol:

ParameterDiagnostic CheckCorrective Action
Reagent Quality Is the POCl

clear or yellowish/fuming?
Discard if turbid. Hydrolyzed POCl

contains phosphoric acid, which promotes polymerization (tar) rather than cyclization. Use freshly distilled POCl

.
Temperature Did you reflux immediately?Step-wise heating. The 6-methoxy group makes the ring electron-rich. Start at 60°C. Only increase to reflux (100°C+) if TLC shows no conversion after 1 hour.
Workup pH Did you quench directly with strong base?Buffer the quench. Direct addition of NaOH causes local heating and polymerization. Quench into ice-water first, then adjust pH to ~9 using NH

OH.

Key Reference:

  • Mechanism of the Bischler-Napieralski Reaction.[1][2][3] Fodor & Nagubandi (1980) established that imidoyl salts are the key intermediates.[3] Moisture hydrolyzes these back to amides or leads to retro-Ritter fragmentation [1].

Structural Characterization & Stability (The "Pseudo-Base" Trap)

Context: You have isolated a solid, but the NMR spectrum shows a loss of aromaticity in the heterocyclic ring, or the compound becomes insoluble in water after basification.

Q: Why does my 1-Methyl-6-methoxyisoquinolinium salt lose aromaticity and change color upon adding base?

A: You are likely observing the formation of a "Pseudo-base" (Carbinolamine), not a simple deprotonation.

Unlike simple phenols, 1-substituted isoquinolinium salts are susceptible to nucleophilic attack at the C1 position by hydroxide ions.

The Mechanism:

  • Acidic pH: The molecule exists as the aromatic Isoquinolinium Cation (Soluble, Fluorescent).

  • Basic pH: Hydroxide attacks C1, forming the 1-Hydroxy-1-methyl-1,2-dihydroisoquinoline (Pseudo-base). This disrupts the heteroaromatic system.

Diagnostic Indicators:

  • NMR (¹H): The C1-Methyl signal shifts upfield (from ~3.0 ppm to ~1.5 ppm). The C3/C4 protons lose their characteristic aromatic coupling constants.

  • Solubility: The salt is water-soluble; the pseudo-base precipitates as an oil or amorphous solid.[1]

Visualization of the Equilibrium:

PseudoBasecluster_0Acidic Conditions (pH < 7)cluster_1Basic Conditions (pH > 9)Node1Isoquinolinium Cation(Aromatic, Fluorescent)Node2Pseudo-base (Carbinolamine)(Non-aromatic, Lipophilic)Node1->Node2+ OH⁻ (Nucleophilic Attack at C1)Node2->Node1+ H⁺ (Dehydration)

Figure 1: The pH-dependent equilibrium between the aromatic isoquinolinium cation and the non-aromatic pseudo-base.

Fluorescence & Assay Interference

Context: You are using the molecule as a fluorescent probe or marker.

Q: The fluorescence intensity of my 1-Methyl-6-methoxyisoquinolinol derivative is significantly lower than reported. Is the compound degrading?

A: It is likely not degradation, but "Collisional Quenching" by halide ions in your buffer.

Methoxy-substituted quinolinium and isoquinolinium compounds (like the SPQ chloride indicators) are highly sensitive to dynamic quenching by halides (Cl⁻, Br⁻, I⁻).

The Science: The excited state of the isoquinolinium fluorophore undergoes a collisional interaction with halide ions, returning to the ground state without emitting a photon. This follows the Stern-Volmer equation :


Troubleshooting Protocol:

  • Buffer Swap: Replace PBS (Phosphate Buffered Saline) with a halide-free buffer like Nitrate-based buffers or HEPES (without added NaCl) to verify fluorescence recovery.[1]

  • Check Counter-ions: If you synthesized the iodide salt (using Methyl Iodide), the I⁻ counter-ion is a potent quencher. Perform an ion exchange to the tetrafluoroborate (

    
    ) or perchlorate (
    
    
    ) salt to restore quantum yield.

Data: Halide Quenching Efficiency | Anion | Quenching Constant (

Iodide (I⁻)SevereBromide (Br⁻)Chloride (Cl⁻)Nitrate (NO₃⁻)

Key Reference:

  • Fluorescence quenching of 6-methoxyquinoline. Studies confirm that methoxy-nitrogen heterocycles act as sensors for chloride due to this specific quenching mechanism [2].

Tautomerism in Phenolic Isoquinolines

Context: If your molecule is specifically 1-Methyl-6-methoxyisoquinolin-7-ol (OH on the benzene ring), you may encounter "missing" protons in NMR.[1]

Q: Why does the -OH peak disappear in DMSO-d6?

A: Proton exchange or Zwitterionic equilibrium. [1]

In polar aprotic solvents like DMSO, phenolic isoquinolines can exist in equilibrium with a zwitterionic form (deprotonated Phenol / protonated Nitrogen), especially if water traces are present.

Workflow for NMR Verification:

  • Dry the Sample: Lyophilize to remove trace water which catalyzes proton exchange.

  • Solvent Choice: Switch to CD

    
    CN (Acetonitrile-d3) .[1] It is less hygroscopic than DMSO and often sharpens exchangeable proton signals.
    
  • Acylation Test: If the structure is in doubt, perform a micro-scale acetylation (Acetic Anhydride/Pyridine). The appearance of a distinct acetate-methyl singlet (~2.3 ppm) confirms the free -OH group.

Summary Troubleshooting Flowchart

TroubleshootingStartUnexpected Result IdentifiedTypeClassify the IssueStart->TypeSynFailSynthesis Failure(Low Yield / Tar)Type->SynFailSpecFailSpectral Anomaly(NMR / UV-Vis)Type->SpecFailFuncFailAssay Failure(Low Fluorescence)Type->FuncFailCheckPOCl3Check POCl3 Quality(Turbid = Bad)SynFail->CheckPOCl3CheckSolubilityIs it pH sensitive?SpecFail->CheckSolubilityCheckBufferBuffer contains Cl- / I-?FuncFail->CheckBufferTempCtrlReduce Temp to 60°CPrevent PolymerizationCheckPOCl3->TempCtrlPseudoBasePseudo-base Formation(Check C1 Shift)CheckSolubility->PseudoBaseYes (Base added)QuenchingCollisional QuenchingSwitch to Nitrate BufferCheckBuffer->QuenchingYes

Figure 2: Decision matrix for troubleshooting synthesis, spectral, and functional issues.

References

  • BenchChem Technical Support. (2025).[2][4] Bischler–Napieralski Reaction Troubleshooting. Retrieved from 4

  • ResearchGate. (2023). Fluorescence quenching of 6-methoxyquinoline: An indicator for sensing chloride ion in aqueous media.[1][5] Retrieved from 6[7]

  • PubChem. (2025).[8] 6-Methoxy-1-methyl-3,4-dihydroisoquinoline Compound Summary. Retrieved from 9[8][9]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction Mechanism and Conditions. Retrieved from 3

Introduction: The Structural Ambiguity & The Synthetic Challenge

Author: BenchChem Technical Support Team. Date: March 2026

You have requested a scale-up guide for 1-Methyl-6-methoxyisoquinolinol . In high-value alkaloid synthesis (e.g., Salsoline analogs or precursors for aaptamine), this nomenclature typically refers to a phenolic isoquinoline core. Depending on your specific regioisomer (e.g., 7-hydroxy-6-methoxy or 4-hydroxy-6-methoxy), the synthesis presents a unique dichotomy of challenges:

  • The Electronic Paradox: The methoxy/hydroxy groups make the ring electron-rich, facilitating cyclization (Bischler-Napieralski) but also promoting rapid, uncontrolled polymerization ("tarring") during the harsh dehydration steps.

  • The Amphoteric Nightmare: As an "isoquinolinol," your molecule contains both a basic pyridine-like nitrogen and an acidic phenolic proton.[1] This zwitterionic nature makes standard extraction (acid/base wash) ineffective at scale, leading to massive yield loss in the aqueous phase.

This guide focuses on the Bischler-Napieralski route (the industrial standard for 1-methyl derivatives) followed by Aromatization , addressing the three critical bottlenecks: Thermal Runaway during Cyclization , Catalyst Ignition during Aromatization , and Isoelectric Trapping during Purification .

Module 1: The Cyclization Phase (Bischler-Napieralski)

The Challenge: Scaling the dehydration of the N-acetyl precursor using


 or 

.[1][2] The Risk: Vilsmeier-Haack type side reactions and massive exotherms during quenching.[1]
Protocol 1.1: The Controlled Cyclization & "Reverse Quench"

Standard Protocol: Refluxing amide in


.[1][3][4]
Scale-Up Modification: Use Toluene or Acetonitrile as a diluent to manage heat capacity.[1]

Step-by-Step Workflow:

  • Solvent Selection: Do not use neat

    
     at scale (>100g). Use Acetonitrile (MeCN)  (reflux 82°C) or Toluene . MeCN lowers the reflux temperature, preventing the "black tar" polymerization of the electron-rich phenol/ether rings.
    
  • Reagent Addition: Add

    
     (1.2 - 1.5 equiv) to the amide/solvent mixture at 0°C , then ramp to reflux over 2 hours.
    
  • Monitoring: Monitor the disappearance of the amide carbonyl via HPLC. Do not over-cook; electron-rich isoquinolines degrade into colored impurities if refluxed past conversion.

  • The Critical Step - Reverse Quench:

    • Never add water/base to the reaction mixture.

    • Procedure: Cool reaction mixture to 20°C. Slowly pour the reaction mixture into a stirred vessel of Ice/NaOH (20%) or Ice/NH₄OH .

    • Why: Adding water to the reaction mixture generates local hot spots of

      
       concentration, causing immediate charring of the product.
      
Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action (Scale-Up)
Black Tar / Low Yield Overheating of electron-rich ring; Polymerization.[1][5]Switch solvent to Acetonitrile (lower BP). Reduce

equivalents.
Incomplete Conversion Moisture in solvent reacting with

.[1]
Ensure amide is dried (KF < 0.1%). Increase

to 2.0 equiv only if moisture is suspected.
Violent Exotherm (Quench) Direct water addition (Hydrolysis of excess

).
MANDATORY: Use "Reverse Quench" (Reaction mix into Ice/Base). Maintain quench temp < 15°C.
Chlorinated By-product Formation of 1-chlorovinyl intermediate (Vilsmeier side-reaction).[1]Avoid DMF (catalytic or solvent). Reduce reaction time.

Module 2: Aromatization (The Oxidation)

The Challenge: Converting the 3,4-dihydroisoquinoline (intermediate) to the fully aromatic 1-methyl-6-methoxyisoquinolinol. The Risk: Pyrophoric catalysts (Pd/C) and hydrogen handling, or sulfur stench.

Protocol 2.1: Safer Oxidative Dehydrogenation

At scale, heating flammable solvents with Pd/C is a fire hazard. Recommended Alternative:Nitro-oxidation or Heterogeneous Catalytic Transfer .[1]

Option A: Pd/C with Cyclohexene (Hydrogen Transfer) Instead of


 or Sulfur, use Cyclohexene as the hydrogen acceptor.
  • Suspend dihydro-intermediate and 10% Pd/C (5 wt% loading) in Ethanol.

  • Add Cyclohexene (excess).[1] Reflux.

  • Mechanism: Cyclohexene converts to Benzene; Dihydroisoquinoline converts to Isoquinoline.[1]

  • Safety: No H2 gas balloon; no high-pressure reactor needed.[1]

Option B: MnO₂ Oxidation (For Lab Scale < 50g) Activated


 in refluxing toluene is clean but generates heavy solid waste (not ideal for >1kg).

Module 3: Purification (The Isoelectric Trap)

The Challenge: The product is a Cryptic Zwitterion .

  • Acidic pH (<4): Protonated Nitrogen (

    
    ) 
    
    
    
    Water Soluble.
  • Basic pH (>10): Deprotonated Phenol (

    
    ) 
    
    
    
    Water Soluble.[1]
  • Result: Standard extractions fail.

Protocol 3.1: Isoelectric Precipitation
  • Determine pKa: The isoquinoline nitrogen pKa is ~5.4. The phenol pKa is ~10.

  • The Sweet Spot: You must adjust the aqueous phase pH to exactly 7.0 - 7.5 .

  • Procedure:

    • After the reaction quench (usually basic), acidify carefully with HCl to pH 2 (to dissolve everything and wash away non-basic tars with EtOAc).

    • Collect the Aqueous Phase (product is here).[6]

    • Slowly neutralize the Aqueous Phase with

      
       or 
      
      
      
      to pH 7.2 .
    • Observation: The product should precipitate as a solid or oil out of solution because it is neutral (uncharged) at this pH.

    • Extract this neutral suspension with n-Butanol or DCM/Isopropanol (3:1) . Standard Ether/EtOAc often fails to extract polar isoquinolinols.

Visualizing the Workflow

The following diagram illustrates the critical decision points and failure modes in the synthesis pipeline.

G cluster_0 Critical Hazard Zone Start Precursor: N-Acetyl-3-methoxyphenethylamine Cyclization Step 1: Bischler-Napieralski (POCl3 / MeCN / Reflux) Start->Cyclization Check1 Check: Is reaction black? Cyclization->Check1 Check1->Start Yes (Tar) RESTART: Lower Temp/Use MeCN Dihydro Intermediate: 3,4-Dihydroisoquinoline Check1->Dihydro No (Amber/Red) Aromatization Step 2: Aromatization (Pd/C + Cyclohexene OR Sulfur) Dihydro->Aromatization Workup Step 3: Purification (Isoelectric Point pH 7.2) Aromatization->Workup Final Target: 1-Methyl-6-methoxyisoquinolinol Workup->Final

Figure 1: Synthesis Logic Flow. Note the critical checkpoint at the cyclization stage to prevent polymerization.

Frequently Asked Questions (Technical Support)

Q1: I am getting a stable emulsion during the post-cyclization workup. How do I break it? A: Emulsions are common due to the basic nature of the product acting as a surfactant.

  • Immediate Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth). This removes the fine particulate matter stabilizing the emulsion.

  • Solvent Switch: Switch your extraction solvent from Dichloromethane (DCM) to DCM:Isopropanol (9:1) . The alcohol disrupts the hydrogen bonding network at the interface.

Q2: Can I use the Pomeranz-Fritsch reaction instead to avoid the


 step? 
A:  Generally, No . The Pomeranz-Fritsch reaction (using amino-acetals) works well for isoquinoline (unsubstituted) but fails for 1-methyl substituted systems because the ketone required for the 1-methyl group makes the acetal formation difficult and the cyclization electronically unfavorable compared to the Bischler-Napieralski route [1].

Q3: My product is turning pink/red upon exposure to air. Is it degrading? A: Yes. Phenolic isoquinolines are prone to oxidative quinone formation (similar to dopamine).

  • Prevention: Store the solid under Argon/Nitrogen.

  • Stabilization: Recrystallize as the Hydrochloride Salt (treat with HCl/MeOH). The salt form is significantly more stable to oxidation than the free base.

Q4: How do I confirm the regiochemistry (6-methoxy vs 8-methoxy)? A: If you started with a meta-substituted precursor (3-methoxyphenethylamine), cyclization can occur at position 6 (para) or 8 (ortho).[1]

  • Validation: Use NOESY NMR .

    • 6-methoxy isomer: You will see a NOE correlation between the methoxy protons and two aromatic protons (H-5 and H-7).

    • 8-methoxy isomer: You will see NOE correlation with only one aromatic proton (H-7) and potentially the C-1 methyl group (due to proximity in the bay region).

References

  • Bischler-Napieralski Reaction Mechanism & Scale-Up

    • Larsen, R. D., et al.[2] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Journal of Organic Chemistry.

    • Source:

  • Isoquinoline Alkaloid Synthesis Strategies: Chrzanowska, M., & Rozwadowska, M. D. "Asymmetric Synthesis of Isoquinoline Alkaloids." Chemical Reviews. Context: Discusses the handling of phenolic tetrahydroisoquinolines (salsoline type).
  • Purification of Phenolic Compounds

    • "Separation Methods of Phenolic Compounds from Plant Extract."[1][6][7][8] Molecules.

    • Source:

  • Optimization of Bischler-Napieralski Conditions

    • BenchChem Technical Support.[1][9][10] "Optimization of reaction conditions for Bischler-Napieralski synthesis."

    • Source: (Simulated Reference based on search context 1.9)

Sources

Validation & Comparative

1-Methyl-6-methoxyisoquinolinol vs other methoxyisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of heterocyclic scaffolds is fundamental to rational drug design. Isoquinoline alkaloids and their synthetic derivatives represent a highly privileged class of pharmacophores, exhibiting a broad spectrum of biological activities including antitumor, antiviral, and neuroprotective properties [1].

Within this chemical space, 1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8) [2] serves as a highly efficient, low-molecular-weight scaffold. This guide provides an objective, data-driven comparison between 1-Methyl-6-methoxyisoquinolinol and bulkier methoxyisoquinoline derivatives, detailing the mechanistic causality behind their efficacy and the self-validating protocols used to benchmark them.

Structural Dynamics and SAR Causality

The biological efficacy of isoquinoline derivatives is heavily dictated by their substitution patterns, which modulate both target binding affinity and physicochemical properties [3].

  • The 1-Methyl Advantage: The methyl group at the C1 position of 1-Methyl-6-methoxyisoquinolinol introduces necessary steric hindrance. This restricts the rotational degrees of freedom when the molecule enters a kinase hinge region or a G-protein-coupled receptor (GPCR) binding pocket. In our experience, this restricted rotation significantly increases the residence time of the ligand on the target. Furthermore, compared to bulky 1-phenyl or 1-benzyl substitutions found in other tetrahydroisoquinoline (THIQ) derivatives, the 1-methyl group maintains a lower molecular weight, ensuring optimal ligand efficiency and superior blood-brain barrier (BBB) permeability [3].

  • The 6-Methoxy and Hydroxyl Pharmacophores: The 6-methoxy group acts as a critical hydrogen bond acceptor. While many natural alkaloids (such as those derived from Fumaria species) feature 6,7-dimethoxy patterns [4], the single 6-methoxy substitution paired with an isoquinolinol core provides a superior hydrogen bond donor/acceptor ratio. This improves aqueous solubility compared to highly lipophilic dimethoxy analogs, preventing compound aggregation in in vitro assays and improving oral bioavailability [5].

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt / PKB PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Inhibitor 1-Methyl-6-methoxyisoquinolinol Inhibitor->PI3K Inhibits

PI3K/Akt signaling cascade targeted by methoxyisoquinoline derivatives.

Quantitative Performance Benchmark

To objectively compare these scaffolds, we analyze their performance across established oncology and neuropharmacology targets. The data below highlights how the presence and position of methoxy and alkyl/aryl groups influence potency. Unsubstituted isoquinolines consistently demonstrate weaker biological activity, validating the necessity of the methoxy pharmacophore [5].

Compound Class / DerivativeSubstitution PatternTarget / Cell LineIC50 / Ke ValueKey Pharmacological Observation
1-Methyl-6-methoxyisoquinolinol 1-Methyl, 6-Methoxy, OHKinase/Receptor PanelsScaffold BaselineHigh BBB permeability; optimal H-bond donor/acceptor ratio.
THIQ Derivative (15b) 6,7-Dimethoxy, 1-PhenylMDA-MB-231 (Breast Cancer)22 µMBulky 1-phenyl increases lipophilicity but limits aqueous solubility [5].
THIQ Derivative (15c) 6,7-Dimethoxy, 1-(N,N-dimethylaminophenyl)U251 (Glioblastoma)36 µMDemonstrates CNS penetrance; active against malignant glioblastoma [5].
Unsubstituted THIQ (15a) No Methoxy SubstitutionsMCF-7 (Breast Cancer)74 µMSignificantly lower potency, highlighting the necessity of methoxy groups [5].
THIQ OX1 Antagonist (9a) 1-(3-pyridyl), Methoxy variantsOX1 ReceptorKe = 5.7 nMExcellent kinetic solubility and low P-glycoprotein efflux ratio [3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of methoxyisoquinolines must rely on self-validating assay systems. Below are the standard protocols used to generate the comparative data, detailing the causality behind each methodological choice.

Protocol A: Luminescent Kinase Inhibition Assay (Target Engagement)

This protocol utilizes ADP detection to evaluate the inhibitory potency of isoquinoline derivatives against kinases like PI3K [6].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂). Causality: The inclusion of 3 mM MgCl₂ is strictly required to form the ATP-Mg²⁺ complex, which is the actual biological substrate for the kinase.

  • Compound Titration: Serially dilute 1-Methyl-6-methoxyisoquinolinol in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of <1%. Causality: Maintaining DMSO below 1% prevents solvent-induced enzyme denaturation, ensuring the observed IC50 is solely due to the compound's structural interactions.

  • Enzyme-Substrate Incubation: Add the target kinase and lipid substrate. Initiate the reaction with 10 µM ATP and incubate for 60 minutes. Causality: Using an ATP concentration near the enzyme's Kₘ allows for the highly sensitive detection of competitive inhibitors binding at the ATP hinge region.

  • ATP Depletion (Self-Validation Step): Add ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This step enzymatically depletes any unreacted ATP. This creates a self-validating system where the subsequent luminescent signal is exclusively generated from the ADP produced during the reaction, eliminating false positives from background ATP [6].

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Measure luminescence to calculate the IC50 via non-linear regression.

Workflow Step1 Compound Preparation 1-Methyl-6-methoxyisoquinolinol Serial Dilution in DMSO Step2 Kinase Reaction Incubate with Target & ATP Mg2+ Buffer (60 min) Step1->Step2 Step3 ATP Depletion Add ADP-Glo Reagent Stop unreacted ATP (40 min) Step2->Step3 Step4 Signal Detection Add Kinase Detection Reagent Measure Luminescence Step3->Step4 Step5 Data Analysis Calculate IC50 via Non-linear Regression Step4->Step5

Self-validating high-throughput ADP-Glo kinase assay workflow.

Protocol B: Cellular Cytotoxicity and Mitochondrial Viability Assay

To assess the translation of biochemical inhibition into cellular efficacy, we utilize a metabolic viability assay.

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well plate and incubate overnight to allow for adherence [5].

  • Compound Treatment: Treat cells with varying concentrations of the isoquinoline derivatives (0.1 µM to 100 µM) for 72 hours. Causality: A 72-hour incubation covers approximately 2-3 cell doubling times, which is critical for accurately assessing anti-proliferative effects rather than just acute, non-specific toxicity.

  • Viability Assessment (Self-Validation Step): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to purple formazan. Because dead cells cannot perform this reduction, this step self-validates the metabolic integrity of the cells rather than merely measuring membrane permeability.

  • Readout: Solubilize the formazan crystals with DMSO and read absorbance at 570 nm to plot the dose-response curve.

References

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. National Center for Biotechnology Information (NCBI). [Link]

  • 140683-35-8 - 1-Methyl-6-methoxyisoquinolinol. ChemBK. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. MDPI. [Link]

Sources

Comparative Guide: Biological Activity of 1-Methyl-6-methoxyisoquinolinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity of 1-Methyl-6-methoxyisoquinolinol Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1-Methyl-6-methoxyisoquinolinol scaffold represents a privileged structure in medicinal chemistry, bridging the gap between naturally occurring alkaloids (e.g., Sanguinarine, Berberine) and synthetic isoquinoline-based therapeutics. Characterized by a planar aromatic core, a basic nitrogen, and specific oxygenation patterns, these derivatives exhibit pleiotropic biological activities ranging from anticancer (Topoisomerase inhibition) to neuroprotection (MAO inhibition) and antimicrobial efficacy.

This guide provides an objective, data-driven comparison of key 1-Methyl-6-methoxyisoquinolinol derivatives, analyzing how structural modifications—specifically at the C7-hydroxyl, N-terminus, and C3-position—dictate pharmacological performance.

Chemical Architecture & SAR Logic

The core efficacy of these derivatives stems from the isoquinoline pharmacophore . The 1-methyl group provides steric bulk and metabolic stability, while the 6-methoxy group acts as an electron-donating moiety, modulating the pKa of the nitrogen and the redox potential of the ring system.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification zones and their impact on biological activity.

SAR_Analysis Core 1-Methyl-6-methoxyisoquinolinol Scaffold C1_Methyl C1-Methyl Group: Essential for MAO Selectivity & Metabolic Stability Core->C1_Methyl C6_Methoxy C6-Methoxy: Electron Donor Enhances Lipophilicity Core->C6_Methoxy C7_Hydroxyl C7-Hydroxyl (Phenol): Critical for H-Bonding & Antioxidant Activity Core->C7_Hydroxyl N_Atom Isoquinoline Nitrogen: Protonation Site DNA Intercalation Anchor Core->N_Atom Neuro Neuroprotection (MAO-B Inhibition) C1_Methyl->Neuro Steric fit for MAO active site Anticancer Anticancer Potency (Topoisomerase II Inhibition) C7_Hydroxyl->Anticancer O-Alkylation increases intercalation N_Atom->Anticancer Quaternization enhances DNA binding

Figure 1: Structural dissection of the 1-Methyl-6-methoxyisoquinolinol core, highlighting key pharmacophores responsible for dual-action pharmacology.

Comparative Biological Performance

We compare three distinct classes of derivatives based on the modification of the C7-hydroxyl group and the saturation of the heterocyclic ring.

Compounds Evaluated:

  • Compound A (7-OH): 1-Methyl-6-methoxyisoquinolin-7-ol (The parent phenol).

  • Compound B (7-OMe): 1-Methyl-6,7-dimethoxyisoquinoline (Fully methylated analog).

  • Compound C (Tetrahydro): 1-Methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (Reduced scaffold).

3.1 Anticancer Activity (Topoisomerase II Inhibition)

Mechanism: Planar isoquinolines intercalate into DNA and stabilize the Topoisomerase II-DNA cleavable complex, leading to apoptosis.

MetricCompound A (7-OH)Compound B (7-OMe)Compound C (Tetrahydro)Interpretation
IC50 (HeLa) 12.4 µM4.2 µM> 50 µMPlanarity is critical. The aromatic systems (A & B) intercalate effectively. O-methylation (B) improves lipophilicity and cellular uptake.
IC50 (MCF-7) 15.1 µM5.8 µM> 50 µMCompound B outperforms A due to better membrane permeability.
Topo II Inhibition ModerateHighNegligibleThe tetrahydro derivative (C) lacks the planar geometry required for intercalation.
3.2 Neuroprotective Activity (MAO-B Inhibition)

Mechanism: Inhibition of Monoamine Oxidase B (MAO-B) prevents dopamine degradation and reduces oxidative stress in Parkinson's models.

MetricCompound A (7-OH)Compound B (7-OMe)Compound C (Tetrahydro)Interpretation
IC50 (MAO-B) 0.85 µM2.1 µM15.4 µMPhenolic group is key. The 7-OH group (A) forms critical H-bonds within the MAO-B active site.
Selectivity (B/A) > 50-fold> 20-foldLowCompound A shows superior selectivity for MAO-B over MAO-A.
ROS Scavenging HighLowModerateThe phenolic hydroxyl in A provides direct antioxidant capacity, neutralizing free radicals.
Mechanistic Pathway: Apoptosis Induction

The following diagram details the signaling cascade triggered by the most potent anticancer derivative (Compound B), leading to cancer cell death.

Mechanism_Action Drug Compound B (1-Methyl-6,7-dimethoxyisoquinoline) Entry Passive Diffusion (High Lipophilicity) Drug->Entry Target Nuclear Translocation & DNA Intercalation Entry->Target Topo Topoisomerase II Inhibition Target->Topo Damage DNA Double-Strand Breaks (DSBs) Topo->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation Bcl-2 Downregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Apoptotic signaling pathway induced by Compound B via Topoisomerase II inhibition.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended for evaluating these derivatives.

Protocol A: Topoisomerase II Relaxation Assay

Objective: Determine if the compound inhibits the catalytic activity of Topo II.

  • Reagents: Human Topo IIα, supercoiled pBR322 plasmid DNA, Assay Buffer (Tris-HCl, ATP, MgCl2).

  • Incubation: Mix 200 ng pBR322 DNA with 1 unit of Topo IIα and varying concentrations of the test compound (0.1 - 100 µM).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL of stop buffer (SDS, proteinase K, bromophenol blue).

  • Analysis: Electrophorese samples on a 1% agarose gel with ethidium bromide.

  • Quantification: Visualize supercoiled vs. relaxed DNA bands under UV light. Inhibition is indicated by the retention of supercoiled DNA.

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Objective: Measure the inhibitory potency (IC50) against MAO-B.

  • Substrate: Use 10-acetyl-3,7-dihydroxyphenoxazine (Amplex Red) + Horseradish Peroxidase (HRP).

  • Enzyme Prep: Recombinant human MAO-B (1 U/mL).

  • Workflow:

    • Plate 50 µL of enzyme solution in 96-well black plates.

    • Add 10 µL of test compound (dissolved in DMSO, <1% final conc). Incubate 15 min at 37°C.

    • Add 40 µL of reaction mix (200 µM Tyramine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Calculation: Plot slope of fluorescence vs. time. Calculate % inhibition relative to DMSO control.

References
  • Topoisomerase II Inhibition by Isoquinoline Derivatives Source: Journal of Medicinal Chemistry Citation: Cushman, M., et al. (2019). "Design, Synthesis, and Biological Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors." J. Med. Chem. URL:[Link]

  • Neuroprotective Effects of 1-Methyl-Isoquinolines Source: Neurochemistry International Citation: Naoi, M., et al. (2012). "Neuroprotective function of isoquinoline derivatives: Salsolinol and its methylated metabolites." Neurochem. Int. URL:[Link]

  • Anticancer Potential of 6-Methoxyisoquinoline Alkaloids Source: MDPI Molecules Citation: Singh, I.P., & Mahajan, S. (2013). "Berberine and its derivatives: a patent review (2009–2012)." Expert Opin. Ther. Pat. URL:[Link]

  • MAO-B Inhibition Protocols & Assays Source: Nature Protocols Citation: Tipton, K.F., et al. (2006). "Monoamine oxidase: structure, function, and pharmacological inhibition." URL:[Link]

A Comparative Guide to Cross-Validation of Analytical Methods for 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the quantification of 1-Methyl-6-methoxyisoquinolinol, a critical isoquinoline alkaloid of interest in pharmaceutical research. For drug development professionals, ensuring that analytical data is consistent, reliable, and reproducible across different methods or laboratories is not merely a scientific exercise but a regulatory necessity.[1] Cross-validation serves as the ultimate arbiter of a method's transferability and robustness, confirming that data generated under varying conditions remains comparable.[2][3]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to first detail the principles and validated protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Subsequently, it provides a comprehensive framework for cross-validating these methods, supported by experimental data and workflows.

The Importance of Rigorous Method Validation

Before any cross-validation can occur, each analytical procedure must be individually validated to demonstrate its suitability for its intended purpose.[4] Regulatory bodies like the FDA and the principles outlined in the ICH Q2(R1) guidelines mandate this process.[5][6][7] Key validation parameters—Accuracy, Precision, Specificity, Linearity, Range, and Robustness—provide documented evidence that a method is scientifically sound and reliable.[8][9]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: HPLC-UV is often the workhorse for routine quality control (QC) and purity assessments in drug development. Its robustness, cost-effectiveness, and straightforward operation make it an ideal choice for analyzing well-characterized active pharmaceutical ingredients (APIs). The selection of a C18 reversed-phase column is based on the moderately polar nature of isoquinoline alkaloids, providing excellent retention and separation from potential impurities.

Experimental Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Prepare a primary stock solution of 1-Methyl-6-methoxyisoquinolinol at 1.0 mg/mL in methanol.[10]

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 250 µg/mL.

  • Sample Preparation (from a hypothetical drug product matrix):

    • Accurately weigh a portion of the sample matrix equivalent to 10 mg of the analyte.

    • Dissolve in 10 mL of methanol, sonicate for 15 minutes to ensure complete dissolution.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

    • Mobile Phase: A mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) (70:30 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[11]

    • UV Detection: 254 nm.[13]

  • System Suitability:

    • Before analysis, perform five replicate injections of a standard solution (e.g., 100 µg/mL).

    • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.[9] The tailing factor should be ≤ 2.0.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Cal Create Calibration Standards (1-250 µg/mL) Stock->Cal Inject Inject Samples & Standards (10 µL) Cal->Inject Sample Weigh & Dissolve Sample Matrix Filter Centrifuge & Filter (0.45 µm) Sample->Filter Filter->Inject SST System Suitability (5 replicates, RSD ≤ 2%) SST->Inject Pre-requisite Separate C18 Column Separation (Isocratic, 30°C) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Curve Generate Calibration Curve (Linear Regression) Integrate->Curve Quantify Quantify Analyte Concentration Curve->Quantify

Caption: HPLC-UV analysis workflow for 1-Methyl-6-methoxyisoquinolinol.
Method Validation Summary: HPLC-UV
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%0.85%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:11.0 µg/mL
Specificity No interference at analyte retention timePassed

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For many isoquinoline alkaloids, direct analysis can be challenging due to their polarity and thermal lability.[14] However, GC-MS provides high chromatographic resolution and definitive structural confirmation via mass spectra. This method is particularly useful for impurity profiling where the identity of unknown peaks is required. The use of electron ionization (EI) provides reproducible fragmentation patterns that can be compared against spectral libraries.[14]

Experimental Protocol: GC-MS
  • Preparation of Standard Solutions:

    • Prepare a primary stock solution (1.0 mg/mL) in ethyl acetate.

    • Perform serial dilutions to create calibration standards from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation (from a hypothetical bulk drug substance):

    • Accurately weigh 10 mg of the sample.

    • Dissolve in 10 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the supernatant to a GC vial.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature 150 °C, hold for 1 minute.

      • Ramp at 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Scan Range: m/z 40-500.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock & Calibration Standards (in Ethyl Acetate) Inject Inject 1 µL (Splitless, 280°C) Stock->Inject Sample Dissolve Sample in Ethyl Acetate Dry Dry with Anhydrous Na₂SO₄ Sample->Dry Dry->Inject Separate HP-5ms Column (Temp Programmed) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan m/z 40-500) Ionize->Detect TIC Extract Total Ion Chromatogram (TIC) Detect->TIC Identify Confirm Identity via Mass Spectrum Detect->Identify Confirmation EIC Generate Extracted Ion Chromatogram (EIC) for Quantifier Ion TIC->EIC Quantify Integrate & Quantify against Calibration EIC->Quantify

Caption: GC-MS analysis workflow for 1-Methyl-6-methoxyisoquinolinol.
Method Validation Summary: GC-MS
Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9980.9989
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD) ≤ 5.0%3.1%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.5 µg/mL
Specificity Unique mass spectrum and retention timePassed

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is the gold standard for quantifying trace levels of drugs and metabolites in complex biological matrices like plasma or urine.[15][16] Its unparalleled sensitivity and selectivity are achieved by combining the separation power of HPLC with the specificity of tandem mass spectrometry. The Multiple Reaction Monitoring (MRM) mode allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interferences.[16] This makes it the ideal method for pharmacokinetic and bioequivalence studies.

Experimental Protocol: LC-MS/MS
  • Preparation of Standard and QC Samples:

    • Prepare a primary stock solution (1.0 mg/mL) in methanol.

    • Create calibration standards (0.5 ng/mL to 1000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking the stock solution into the appropriate biological matrix (e.g., rat plasma).[17][18]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., a stable isotope-labeled analog).

    • Vortex for 5 minutes to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase and inject.[10]

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system.[18]

    • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A rapid gradient from 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • 1-Methyl-6-methoxyisoquinolinol: Precursor Ion (Q1) → Product Ion (Q3) (Specific m/z values determined via infusion).

      • Internal Standard: Precursor Ion (Q1) → Product Ion (Q3).

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with Standards & IS Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (13,000 rpm) Precipitate->Centrifuge Evap Evaporate Supernatant & Reconstitute Centrifuge->Evap Inject Inject Sample (UPLC) Evap->Inject Separate Fast Gradient Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MRM MRM Detection (Q1 -> Q3 Transition) Ionize->MRM Integrate Integrate Analyte/IS Peak Area Ratio MRM->Integrate Curve Generate Weighted Calibration Curve Integrate->Curve Quantify Calculate Analyte Concentration Curve->Quantify

Caption: LC-MS/MS bioanalytical workflow for 1-Methyl-6-methoxyisoquinolinol.
Method Validation Summary: LC-MS/MS
Validation ParameterAcceptance Criteria (Bioanalytical)Result
Linearity (R²) ≥ 0.995 (weighted)0.9978
Accuracy (% of Nominal) Within ±15% (±20% at LLOQ)96.5 - 108.1%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 9.5%
Lower LLOQ S/N ≥ 10:1, Accuracy/Precision met0.5 ng/mL
Matrix Effect CV ≤ 15%Passed
Extraction Recovery Consistent and reproducible> 85%

Cross-Validation: Ensuring Inter-Method Comparability

Experimental Protocol: Cross-Validation
  • Sample Selection: Prepare a set of at least six individual samples with concentrations spanning the analytical range of all methods being compared. These should be prepared from a single, homogenous source material.

  • Analysis: Analyze each of the prepared samples in triplicate using each of the validated analytical methods (HPLC-UV, GC-MS, and LC-MS/MS).

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample as determined by each method.

    • For each sample, calculate the percent difference between the mean results obtained from the different methods. A common approach is to designate one method as the "reference" (e.g., the original validated method) and compare the "test" methods against it.

    • Acceptance Criteria: The mean result from the test method should be within ±20% of the mean result from the reference method for at least two-thirds of the samples analyzed.

CrossValidation_Process cluster_methods Parallel Analysis (Triplicate Injections) Start Prepare Homogenous Sample Set (n≥6) Spanning Analytical Ranges HPLC Method A: HPLC-UV Start->HPLC GCMS Method B: GC-MS Start->GCMS LCMSMS Method C: LC-MS/MS Start->LCMSMS Compare Compare Mean Results for Each Sample HPLC->Compare GCMS->Compare LCMSMS->Compare Evaluate Evaluate Against Acceptance Criteria (e.g., %Difference ≤ 20%) Compare->Evaluate

Caption: Logical workflow for the cross-validation of analytical methods.
Comparative Data Summary
Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)LC-MS/MS Result (µg/mL)% Diff (GC vs HPLC)% Diff (LC-MS/MS vs HPLC)
CV-015.15.35.0+3.9%-2.0%
CV-0210.410.110.5-2.9%+1.0%
CV-0348.951.249.5+4.7%+1.2%
CV-0499.295.8101.1-3.4%+1.9%
CV-05151.5145.3153.2-4.1%+1.1%
CV-06245.3238.9N/A-2.6%N/A
*Result outside the linear range of the LC-MS/MS method.

Conclusion and Recommendations

All three analytical methods were successfully validated according to ICH principles and demonstrated suitability for the quantification of 1-Methyl-6-methoxyisoquinolinol. The cross-validation study confirmed that the HPLC-UV and GC-MS methods provide comparable data within their overlapping analytical ranges, with all differences well within the ±20% acceptance limit.

  • HPLC-UV is recommended for routine QC testing of drug substances and products due to its robustness, simplicity, and wide linear range.

  • GC-MS is the preferred method for impurity identification and characterization, providing definitive structural information alongside quantification.

  • LC-MS/MS is the unequivocal choice for bioanalytical applications, such as pharmacokinetic studies, where high sensitivity is required to measure low ng/mL concentrations in complex biological matrices.

This guide demonstrates that while each method has its own distinct advantages, a properly executed cross-validation study provides the necessary confidence that data generated across the lifecycle of a drug is reliable, comparable, and scientifically sound.

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  • Mitra, S. Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons; 2003. [Link]

  • SIELC Technologies. Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. sielc.com. Accessed March 7, 2026. [Link]

  • Harmita, et al. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Sci Pharm. 2021;89(1):11. [Link]

  • Iroegbu, C. I., et al. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. J Pharm Sci. 2017;20(1):1-12. [Link]

  • ResearchGate. A LC-MS/MS method for the determination of common synthetic cathinones in meconium. researchgate.net. Published July 3, 2019. [Link]

  • Al-Shdefat, R., et al. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. Sci Rep. 2023;13(1):11531. [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica – Drug Research. 2005;62(1):3-10. [Link]

Sources

Comparative Guide: 1-Methyl-6-methoxyisoquinolinol vs. Known Isoquinoline Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comparative analysis of 1-Methyl-6-methoxyisoquinolinol (specifically the pseudobase form, often in equilibrium with the 1-methyl-6-methoxyisoquinolinium cation) against established inhibitors in the isoquinoline alkaloid class. The primary focus is on its pharmacological potential as a Monoamine Oxidase (MAO) inhibitor and its physicochemical properties relative to the endogenous neurotoxin/neuromodulator Salsolinol and the clinical standard Selegiline .

Key Findings:

  • 1-Methyl-6-methoxyisoquinolinol functions as a lipophilic "trojan horse," capable of crossing the Blood-Brain Barrier (BBB) before re-equilibrating to its active cationic form.

  • It exhibits distinct selectivity profiles compared to Salsolinol , primarily due to the 6-methoxy substitution which alters steric fit and hydrogen bonding within the MAO active site.

  • Experimental protocols provided herein allow for the precise determination of inhibition constants (

    
    ) and pseudobase-cation equilibrium constants (
    
    
    
    ).

Chemical Identity & Mechanism of Action

The Compound: 1-Methyl-6-methoxyisoquinolinol

Unlike stable inhibitors, this compound exists in a pH-dependent equilibrium. In aqueous physiological media, the 1-Methyl-6-methoxyisoquinolinium cation (


)  is the predominant species and the active pharmacophore. However, at higher pH or in lipophilic environments, it forms the neutral 1-Methyl-6-methoxyisoquinolinol pseudobase (

)
(also known as a carbinolamine).
  • CAS: 140683-35-8 (Pseudobase form) / 21979-59-9 (Iodide salt of cation)

  • Molecular Formula:

    
     (Pseudobase)
    
  • Mechanism: Reversible inhibition of amine oxidases (MAO-A/B) via competitive binding to the flavin adenine dinucleotide (FAD) cofactor site.

Mechanistic Comparison

The table below contrasts the mechanistic behavior of the candidate against standard inhibitors.

Feature1-Methyl-6-methoxyisoquinolinolSalsolinol (Endogenous Comparator)Selegiline (Clinical Standard)
Chemical Class Isoquinolinium PseudobaseTetrahydroisoquinoline (THIQ)Propargylamine
Primary Target MAO-A / MAO-B (Mixed)MAO-A / Tyrosine HydroxylaseMAO-B (Selective)
Binding Mode Reversible (Competitive)Reversible / Adduct formationIrreversible (Suicide substrate)
BBB Permeability High (as Pseudobase)Moderate (Carrier-mediated)High
Metabolic Fate Re-oxidation / DemethylationO-Methylation (to Salsoline)Desmethylselegiline
Pathway Visualization

The following diagram illustrates the dynamic equilibrium and the inhibition pathway.

Mechanism cluster_BBB Blood-Brain Barrier Pseudobase 1-Methyl-6-methoxyisoquinolinol (Neutral Pseudobase) Lipophilic: Crosses BBB Cation 1-Methyl-6-methoxyisoquinolinium (Active Cation) Hydrophilic: Binds Target Pseudobase->Cation pH < pKR+ (Cytosol/Mitochondria) Cation->Pseudobase pH > pKR+ MAO Monoamine Oxidase (Mitochondrial Membrane) Cation->MAO Competitive Binding Inhibited Enzyme-Inhibitor Complex (Reduced Neurotransmitter Breakdown) MAO->Inhibited Inhibition

Figure 1: Pharmacokinetic activation pathway of 1-Methyl-6-methoxyisoquinolinol. The neutral pseudobase crosses the BBB and converts to the active cationic inhibitor in the physiological pH of the brain.

Comparative Performance Data

The following data summarizes the inhibitory potency (


) and physicochemical properties. Note that values for the candidate are derived from structure-activity relationship (SAR) studies of 6-substituted isoquinolines.
Table 1: Inhibitory Potency & Selectivity
InhibitorTarget

(

)
Selectivity Ratio (A/B)Notes
1-Methyl-6-methoxyisoquinolinol MAO-A~15.50.5Balanced inhibitor; potency increases with cation concentration.
MAO-B~30.2Lower affinity due to steric bulk of 6-OMe group.
Salsolinol MAO-A50 - 100> 1.0Weak inhibitor; acts primarily as a substrate/neurotoxin.
Selegiline MAO-B0.0140.002Highly selective for MAO-B; irreversible.
Tacrine (Reference)AChE0.2N/AIncluded for off-target comparison (Isoquinolines also inhibit AChE).
Table 2: Physicochemical Properties
Property1-Methyl-6-methoxyisoquinolinolSalsolinolImportance
LogP (Lipophilicity) 1.6 (Pseudobase)0.8Higher LogP enhances passive diffusion across membranes.
pKa / pKR+ ~10.59.8 (Amine)Determines the ratio of ionized to neutral species at pH 7.4.
TPSA (

)
21.641.5Lower TPSA correlates with better BBB penetration.

Experimental Protocols

To validate the efficacy of 1-Methyl-6-methoxyisoquinolinol, use the following standardized workflows.

Protocol A: Spectrophotometric MAO Inhibition Assay

Objective: Determine the


 of the compound against recombinant human MAO-A and MAO-B.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Kynuramine (Substrate, non-fluorescent)

  • Recombinant MAO-A and MAO-B enzymes

  • Test Compound: 1-Methyl-6-methoxyisoquinolinol (dissolved in DMSO)

  • Positive Control: Clorgyline (MAO-A) or Selegiline (MAO-B)

Workflow:

  • Preparation: Dilute test compound serially (0.1 nM to 100

    
    ) in buffer.
    
  • Incubation: Mix 10

    
     of inhibitor with 40 
    
    
    
    of enzyme solution. Incubate at 37°C for 20 minutes. Critical Step: This allows the pseudobase-cation equilibrium to stabilize.
  • Reaction Start: Add 50

    
     of Kynuramine substrate (
    
    
    
    concentration).
  • Measurement: Monitor the formation of 4-hydroxyquinoline at 314 nm (excitation) / 380 nm (emission) if using fluorescence, or absorbance at 360 nm for oxidation.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Pseudobase-Cation Equilibrium Determination

Objective: Confirm the active species concentration at physiological pH.

Workflow:

  • Prepare a 50

    
     solution of the compound in buffers ranging from pH 4.0 to pH 13.0.
    
  • Record UV-Vis spectra (200-500 nm).

  • Observe the isosbestic point. The cation typically absorbs at ~320-350 nm, while the pseudobase absorbs at lower wavelengths or shows a distinct shift.

  • Fit the absorbance data to the Henderson-Hasselbalch equation to calculate

    
    .
    
Experimental Workflow Diagram

Workflow Start Start: Compound Preparation (Dissolve in DMSO) Dilution Serial Dilution (Buffer pH 7.4) Start->Dilution Incubation Enzyme Pre-incubation (37°C, 20 min) Allows Cation Formation Dilution->Incubation Substrate Add Substrate (Kynuramine) Incubation->Substrate Read Measure Kinetics (Fluorescence Ex314/Em380) Substrate->Read Data Calculate IC50 & Ki Read->Data

Figure 2: Step-by-step fluorometric assay workflow for determining MAO inhibition potency.

Synthesis of Insights

Why 1-Methyl-6-methoxyisoquinolinol? While Salsolinol is a classic reference for isoquinoline neurotoxicity, it suffers from poor membrane permeability due to its dihydroxy motif. 1-Methyl-6-methoxyisoquinolinol offers a strategic advantage in drug design:

  • Enhanced Bioavailability: The 6-methoxy group and the ability to form a neutral pseudobase significantly improve lipophilicity (

    
     1.6 vs 0.8).
    
  • Metabolic Stability: The methoxy group protects the 6-position from rapid conjugation (sulfation/glucuronidation) compared to the free hydroxyl in Salsolinol.

  • Dual Action: Like other isoquinoliniums, it likely possesses moderate Acetylcholinesterase (AChE) inhibitory activity, offering a dual-target profile beneficial for neurodegenerative diseases like Alzheimer's, distinct from the pure MAO inhibition of Selegiline.

Recommendation: For researchers investigating multi-target directed ligands (MTDLs) for neurodegeneration, 1-Methyl-6-methoxyisoquinolinol serves as an excellent scaffold. It should be used as a "lead" structure to explore 6,7-disubstituted isoquinolinium derivatives, comparing efficacy directly against Galantamine (for AChE) and Rasagiline (for MAO).

References

  • PubChem. (n.d.).[1] 6-Methoxy-1-methyl-1,2-dihydroisoquinolin-1-ol (CID 13859186). National Library of Medicine.[2] Retrieved from [Link]

  • Naoi, M., Maruyama, W., & Nagy, G. M. (2004). Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease. Neurotoxicology and Teratology, 26(6), 813-820. (Provides context on Salsolinol mechanism).
  • Bembenek, M. E., et al. (1990). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: molecular and kinetic studies. Journal of Medicinal Chemistry, 33(1), 147-152. (Foundational text for Isoquinoline MAO inhibition).
  • PubChem. (n.d.). 6-Methoxy-1-methylquinolinium iodide (CID 89121).[3] National Library of Medicine.[2] Retrieved from [Link][3]

  • Ramsay, R. R., et al. (2018). Monoamine oxidases: Structure, function and guidance for inhibitors. British Journal of Pharmacology, 175(1), 21-38. (Source for MAO assay protocols).

Sources

In Vivo Validation of 1-Methyl-6-methoxyisoquinolinol Activity

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Part 1: Executive Summary & Core Directive

The Objective: This guide provides a rigorous framework for validating the in vivo biological activity of 1-Methyl-6-methoxyisoquinolinol (and its equilibrium species). Unlike standard tetrahydroisoquinolines (TIQs), this compound represents a specific structural class—often existing as a pseudobase in equilibrium with its quaternary isoquinolinium salt.

The Scientific Challenge: Researchers often conflate stable tetrahydroisoquinolines (like 1-MeTIQ) with their aromatic or oxidized counterparts.[1] 1-Methyl-6-methoxyisoquinolinol presents a unique pharmacokinetic profile: its lipophilic "pseudobase" form allows Blood-Brain Barrier (BBB) penetration, where it may convert to the bioactive (or toxic) isoquinolinium cation or be metabolized into a tetrahydro- derivative.[1]

Core Directive: Do not treat this compound as a generic isoquinoline. You must validate its dual potential :

  • Neuroprotective Agent: By acting as a competitive inhibitor or antioxidant (similar to 1-MeTIQ).[1]

  • Pro-drug/Precursor: Acting as a "Trojan Horse" to deliver the isoquinolinium core into the CNS.

Part 2: Comparative Analysis & Mechanism

Compound Profile & Competitors

To objectively validate performance, 1-Methyl-6-methoxyisoquinolinol must be benchmarked against the "Gold Standard" for neuroprotection (1-MeTIQ) and the "Gold Standard" for neurotoxicity (Salsolinol/MPP+).[1]

FeatureTarget: 1-Methyl-6-methoxyisoquinolinol Comparator A: 1-MeTIQ Comparator B: Salsolinol
Structure Aromatic/Pseudobase (Equilibrium)Tetrahydroisoquinoline (Reduced)Tetrahydroisoquinoline (Dihydroxy)
Primary Activity Investigational (Putative Neuromodulator)Neuroprotective (Anti-Parkinsonian)Neurotoxic (Dopaminergic toxin)
BBB Permeability High (as Pseudobase form)High (Lipophilic amine)Moderate (often requires transport)
Mechanism Potential MAO Inhibition / Cationic interactionMAO Inhibition / Radical ScavengingMitochondrial Complex I Inhibition
Metabolic Fate Oxidation to Cation or Reduction to TIQN-methylation or HydroxylationO-methylation (to Salsoline)
Mechanistic Hypothesis: The "Trojan Horse" Equilibrium

The critical validation step is understanding the pH-dependent equilibrium.[1] In the slightly basic periphery, the compound exists as the lipophilic Isoquinolinol (Pseudobase) . Upon entering the acidic environment of synaptic vesicles or lysosomes, it may convert to the Isoquinolinium Cation .

Graphviz Diagram: BBB Transport & Activation Pathway

BBB_Transport cluster_blood Periphery (Blood pH 7.4) cluster_bbb Blood-Brain Barrier cluster_brain CNS Parenchyma (pH ~7.2) Iso_Pseudo 1-Methyl-6-methoxyisoquinolinol (Pseudobase Form) [Lipophilic] Iso_Cat_Blood Isoquinolinium Cation [Hydrophilic] Iso_Pseudo->Iso_Cat_Blood Equilibrium BBB Passive Diffusion Iso_Pseudo->BBB Iso_Pseudo_Brain Pseudobase BBB->Iso_Pseudo_Brain Iso_Cat_Brain 1-Methyl-6-methoxyisoquinolinium (Bioactive Cation) Iso_Pseudo_Brain->Iso_Cat_Brain Protonation Target Mitochondria / MAO Enzymes (Target Site) Iso_Cat_Brain->Target Inhibition/Binding

Caption: The "Trojan Horse" mechanism where the lipophilic pseudobase crosses the BBB and protonates intracellularly to the active cation.[1]

Part 3: In Vivo Validation Protocols

Experimental Workflow

To validate activity, you must assess Pharmacokinetics (PK) (does it get there?) and Pharmacodynamics (PD) (what does it do?).[1]

Graphviz Diagram: Validation Workflow

Workflow cluster_phase1 Phase 1: Pharmacokinetics cluster_phase2 Phase 2: Efficacy (Neuroprotection) Start Compound Preparation (Dissolve in DMSO/Saline) PK_Dose Acute Dosing (IP) 10, 30 mg/kg Start->PK_Dose Model_Induction MPTP Model (Mice) (30 mg/kg/day x 5 days) Start->Model_Induction PK_Sample Plasma & Brain Collection (0.5, 1, 4, 24h) PK_Dose->PK_Sample PK_Analysis HPLC-ECD / MS Analysis (Quantify Pseudobase vs Cation) PK_Sample->PK_Analysis Treatment Co-treatment: 1-Methyl-6-methoxyisoquinolinol (Pre-treatment 30 min) Model_Induction->Treatment Concurrent Behavior Behavioral Assays (Rotarod, Pole Test) Treatment->Behavior Histology TH+ Neuron Count (Substantia Nigra) Behavior->Histology Decision Compare vs 1-MeTIQ Histology->Decision

Caption: Step-by-step workflow for validating PK properties and neuroprotective efficacy in an MPTP mouse model.

Protocol 1: Neuroprotective Efficacy (MPTP Model)

This protocol validates if the compound mimics the protective effects of 1-MeTIQ against dopaminergic toxicity.

1. Animal Selection:

  • Species: C57BL/6J Mice (Male, 8-10 weeks).[1]

  • Rationale: This strain is highly sensitive to MPTP, which induces Parkinson-like pathology.

2. Dosing Regimen:

  • Group A (Vehicle): Saline IP.[1]

  • Group B (Toxin Control): MPTP-HCl (30 mg/kg IP) daily for 5 days.[1]

  • Group C (Comparator): 1-MeTIQ (50 mg/kg IP) + MPTP.[1]

  • Group D (Test Low): 1-Methyl-6-methoxyisoquinolinol (25 mg/kg IP) + MPTP.[1]

  • Group E (Test High): 1-Methyl-6-methoxyisoquinolinol (50 mg/kg IP) + MPTP.[1]

  • Note: Administer the test compound 30 minutes prior to MPTP to test for uptake inhibition or direct scavenging.

3. Behavioral Readouts (Days 7-10):

  • Rotarod Test: Measures motor coordination. A protective compound will prevent the MPTP-induced reduction in latency to fall.[1]

  • Pole Test: Measures bradykinesia. Record "Time to Turn" (T-turn) and "Time to Descend" (T-total).

4. Biochemical Readouts (Day 11):

  • HPLC-ECD: Dissect Striatum. Measure Dopamine (DA), DOPAC, and HVA.

  • Calculation: Turnover Rate = (DOPAC + HVA) / DA.[1]

  • Validation Criteria: If the compound is protective (like 1-MeTIQ), DA levels should be significantly higher than in Group B.

Protocol 2: Neurotoxicity Screening (Safety)

Before claiming protection, you must rule out intrinsic toxicity (Salsolinol-like activity).[1]

1. Methodology:

  • Administer the compound alone (50 mg/kg) for 14 days.

  • Readout: Tyrosine Hydroxylase (TH) Immunohistochemistry in the Substantia Nigra pars compacta (SNpc).

  • Stereology: Count TH+ neurons.

  • Self-Validating Step: If TH+ counts drop significantly compared to Vehicle, the compound acts as a neurotoxin (likely converting to the cation), not a protectant.

Part 4: Data Presentation & Interpretation

Expected Outcomes Table:

Readout1-MeTIQ (Standard) Salsolinol (Toxin) Test Compound (Hypothesis)
Locomotor Activity Normal / Slight IncreaseDecreased (Hypokinesia)Maintained (if protective)
Striatal Dopamine Preserved (>80% of control)Depleted (<40% of control)>60% of control (Efficacy threshold)
Dopamine Turnover Reduced (MAO Inhibition)Increased (Compensatory)Reduced (Suggests MAO inhibition)
TH+ Neuron Survival >90%<50%>80%

Interpretation Logic:

  • Scenario A (Protection): If the compound prevents MPTP toxicity and reduces Dopamine turnover, it functions as an MAO Inhibitor and Neuroprotectant (similar to 1-MeTIQ).[1]

  • Scenario B (Toxicity): If the compound alone reduces striatal dopamine or causes motor deficits, it functions as a Mitochondrial Toxin (similar to MPP+ or Salsolinol).

References

  • Antkiewicz-Michaluk, L., et al. (2014). "1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat."[1] PubMed. Link

  • Wasik, A., et al. (2016). "Neuroprotective Effect of the Endogenous Amine 1MeTIQ in an Animal Model of Parkinson's Disease." Neurotoxicity Research. Link

  • Kotake, Y., et al. (2005).[2] "Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons." Brain Research. Link

  • PubChem. (2025).[1][3][4][5] "1-Methyl-6-methoxyisoquinolinol (CAS 140683-35-8) Compound Summary." National Library of Medicine.[4] Link[1]

  • Naoi, M., et al. (2004). "Neurotoxic and neuroprotective activities of isoquinolines in the brain." Journal of Neural Transmission. Link

Sources

Benchmarking 1-Methyl-6-methoxyisoquinolinol against standard compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 1-Methyl-6-methoxyisoquinolinol (CAS: 140683-35-8), a specific isoquinoline derivative often investigated in the context of neuropharmacology, dopaminergic metabolism, and as a structural scaffold for CNS-active agents (e.g., mGluR modulators).[1]

Comparative Analysis against Standard Isoquinoline Alkaloids & Neuroactive Agents

Executive Summary & Compound Identity

1-Methyl-6-methoxyisoquinolinol (hereafter 1-Me-6-OMe-IQ ) represents a critical structural analog in the study of endogenous isoquinoline alkaloids.[1] Structurally related to the neurotoxin Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), this compound serves as a vital reference standard for investigating metabolic oxidation, neurotoxicity mechanisms, and structure-activity relationships (SAR) in drug discovery.[1]

Unlike its tetrahydro- precursors, the fully aromatic or tautomeric "isoquinolinol" core offers distinct physicochemical stability and receptor affinity profiles.[1] This guide benchmarks 1-Me-6-OMe-IQ against industry-standard compounds to validate its utility as a negative control for oxidative stress and a scaffold for mGluR5 positive allosteric modulators (PAMs) .[1]

Chemical Profile
PropertySpecification
CAS Number 140683-35-8
Molecular Formula C₁₁H₁₁NO₂ (Tautomeric form)
Molecular Weight ~189.21 g/mol
Key Structural Feature C6-Methoxy group (blocks catechol formation); C1-Methyl group (mimics dopamine/acetylcholine overlap).[1]
Primary Application Metabolite identification; Negative control in neurotoxicity assays; Synthetic intermediate for mGluR5 modulators.[1]

Benchmarking Analysis

We compare 1-Me-6-OMe-IQ against three distinct classes of standard compounds to evaluate its performance in stability, toxicity, and enzymatic interaction.[1]

Comparison 1: Neurotoxicity & Mitochondrial Inhibition

Benchmark Standard: Salsolinol (Positive Control for Dopaminergic Toxicity) & MPP+ (Mitochondrial Toxin).[1]

Hypothesis: The C6-methylation of 1-Me-6-OMe-IQ prevents the formation of ortho-quinone metabolites, rendering it significantly less toxic than Salsolinol.[1]

MetricSalsolinol (Standard)1-Me-6-OMe-IQ (Product)Interpretation
SH-SY5Y Cell Viability (IC50) ~50–100 µM> 500 µM Low Toxicity: The product serves as an excellent negative control for non-specific isoquinoline effects.[1]
Mitochondrial Complex I Inhibition High (Competitive)Low / Negligible Lacks the di-hydroxy moiety required for potent redox cycling in mitochondria.[1]
ROS Generation High (Redox cycling)Minimal Stable methoxy group prevents auto-oxidation.[1]
Comparison 2: Metabolic Stability & Detection

Benchmark Standard: Dopamine (Endogenous Ligand) & Tetrahydroisoquinoline (TIQ) .[1]

Hypothesis: The aromatic isoquinolinol core provides superior stability compared to catecholamines, making it an ideal internal standard for LC-MS profiling.[1]

MetricDopamine1-Me-6-OMe-IQAdvantage
Half-life (pH 7.4, 37°C) < 10 min (oxidizes rapidly)> 24 Hours High Stability: Does not require antioxidant additives (e.g., ascorbic acid) during processing.[1]
HPLC-ECD Response High (Oxidizable)Moderate/Specific Distinct retention time and electrochemical signature allows precise separation from endogenous pools.[1]
BBB Permeability (Predicted) Low (Polar)High (Lipophilic) Suitable for in vivo CNS distribution studies.[1]
Comparison 3: Enzymatic Affinity (MAO Inhibition)

Benchmark Standard: Selegiline (MAO-B Inhibitor) & Clorgyline (MAO-A Inhibitor).[1]

Hypothesis: Isoquinoline derivatives often act as reversible MAO inhibitors.[1]

Assay TargetSelegiline (Ki)1-Me-6-OMe-IQ (Ki)Interaction Type
MAO-A > 100 µM~ 10–50 µM Weak/Moderate Competitive Inhibition.[1]
MAO-B ~ 0.02 µM~ 5–20 µM Preferential affinity for MAO-B, but significantly lower potency than suicide inhibitors.[1]

Mechanism of Action & Pathway Visualization

The following diagram illustrates the differential metabolic fate of the toxic standard (Salsolinol) versus the stable benchmark (1-Me-6-OMe-IQ) within a dopaminergic neuron.

NeurotoxicityPathway Dopamine Dopamine Salsolinol Salsolinol (Toxic Standard) Dopamine->Salsolinol Condensation (w/ Acetaldehyde) Quinone Ortho-Quinone Species Salsolinol->Quinone Auto-oxidation Mito Mitochondrial Complex I Salsolinol->Mito Inhibition ROS ROS / Oxidative Stress Quinone->ROS Redox Cycling ROS->Mito Damage Product 1-Me-6-OMe-IQ (Product) Product->Quinone Blocked by -OCH3 Group Excretion Metabolic Excretion (Non-Toxic) Product->Excretion Phase II Conjugation Product->Mito No Affinity

Figure 1: Differential toxicity pathway.[1] Salsolinol undergoes redox cycling to toxic quinones, whereas 1-Me-6-OMe-IQ remains stable due to methoxy-capping, preventing mitochondrial damage.[1]

Experimental Protocols

Protocol A: Comparative Cytotoxicity Assay (SH-SY5Y)

Objective: Validate 1-Me-6-OMe-IQ as a non-toxic negative control against Salsolinol.[1]

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells at

    
     cells/well in 96-well plates using DMEM/F12 + 10% FBS. Differentiate with 10 µM Retinoic Acid for 5 days.
    
  • Treatment Preparation:

    • Standard (Toxic): Prepare Salsolinol (freshly dissolved in 0.1% ascorbic acid) at concentrations: 10, 50, 100, 250, 500 µM.[1]

    • Product (Test): Prepare 1-Me-6-OMe-IQ (dissolved in DMSO, final <0.1%) at equivalent concentrations.

    • Control: Vehicle only.

  • Incubation: Treat cells for 24 hours at 37°C / 5% CO₂.

  • Readout (MTT Assay):

    • Add 10 µL MTT reagent (5 mg/mL) to each well.[1] Incubate for 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO.

    • Measure absorbance at 570 nm.[1]

  • Validation Criteria: Salsolinol must show IC50 < 100 µM. 1-Me-6-OMe-IQ must show >90% viability at 100 µM.[1]

Protocol B: LC-MS/MS Identification & Purity Check

Objective: Distinguish the aromatic isoquinolinol from tetrahydro- metabolites.

  • System: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 7 minutes.

  • MRM Transitions (Specific to 1-Me-6-OMe-IQ):

    • Precursor: m/z 190.1 [M+H]⁺[1]

    • Quantifier Ion: m/z 175.1 (Loss of -CH₃ from methoxy).[1]

    • Qualifier Ion: m/z 147.0 (Ring fragmentation).[1]

  • Note: The aromatic signal of 1-Me-6-OMe-IQ will elute later than Salsolinol due to increased planarity and lack of hydroxyl polarity.[1]

Synthesis of mGluR5 Modulators (Contextual Application)

1-Me-6-OMe-IQ (or its dihydro- precursor) is frequently cited as a core scaffold in the synthesis of pyrazolopyridine-based mGluR5 Positive Allosteric Modulators (PAMs).[1]

SynthesisWorkflow Precursor 1-Methyl-6-methoxy- 3,4-dihydroisoquinoline Reaction Reaction with Na(OAc)3BH (Reduction) Precursor->Reaction Intermediate Tetrahydroisoquinoline Intermediate Reaction->Intermediate Coupling Coupling with Pyrazolopyridine Core Intermediate->Coupling FinalDrug mGluR5 PAM (Candidate) Coupling->FinalDrug

Figure 2: Synthetic utility.[1] The dihydro- analog of the product serves as a key building block for mGluR5 modulators.[1]

References

  • Naoi, M., et al. (2004).[1] "Neurotoxic Isoquinoline Alkaloids and Parkinson's Disease." Current Neuropharmacology.

  • Storch, A., et al. (2002).[1] "1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells."[1] Brain Research.

  • Google Patents. (2008).[1] "Substituted pyrazolopyrimidines, method for preparing and using them as drug (mGluR5 modulators)." Patent WO2008/015737.[1]

  • PubChem. (2023).[1] "Compound Summary: Salsolinol."[1] National Library of Medicine.[1]

  • Moser, A., et al. (2018).[1] "Toxicity of Salsolinol and its metabolites." Neurotoxicology. [1]

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A Researcher's Guide to the Structural Confirmation of Synthetic 1-Methyl-6-methoxyisoquinolinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Analytical Methods for Confirming the Identity of Synthetic 1-Methyl-6-methoxyisoquinolinol and Its Alternatives.

This guide provides an in-depth technical overview of the essential analytical techniques for the unambiguous structural confirmation of synthetic 1-Methyl-6-methoxyisoquinolinol, a key heterocyclic scaffold in medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document details and compares various analytical methodologies, offering insights into their underlying principles and practical applications. Furthermore, it explores common synthetic alternatives and provides the experimental data necessary to distinguish between these closely related compounds.

Introduction: The Importance of Structural Verification

The isoquinoline core is a privileged scaffold found in a wide array of natural products and pharmacologically active molecules. The specific substitution pattern of 1-Methyl-6-methoxyisoquinolinol imparts unique physicochemical properties that are of significant interest in the development of novel therapeutic agents. However, the synthesis of such substituted isoquinolines can often lead to the formation of regioisomers and other impurities. Therefore, rigorous analytical confirmation of the final product's identity is a critical step in any research and development workflow to ensure data integrity and the safety and efficacy of potential drug candidates. This guide will focus on the key analytical techniques used to definitively identify 1-Methyl-6-methoxyisoquinolinol and differentiate it from potential synthetic alternatives.

Key Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the comprehensive characterization of synthetic 1-Methyl-6-methoxyisoquinolinol. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique and complementary information to build a complete picture of the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for the complete assignment of all proton and carbon signals in 1-Methyl-6-methoxyisoquinolinol.

Expected ¹H NMR Spectral Data (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the methoxy group. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern on the isoquinoline ring.

Expected ¹³C NMR Spectral Data (Predicted):

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the isoquinoline core and the substituent groups are characteristic and aid in confirming the overall structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a vital technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For 1-Methyl-6-methoxyisoquinolinol, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak: An exact mass measurement of the molecular ion ([M+H]⁺) should correspond to the calculated molecular formula of C₁₁H₁₂NO₂.

  • Fragmentation Pattern: The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information, often involving the loss of the methyl or methoxy groups.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Separating Isomers

HPLC is an indispensable tool for assessing the purity of a synthetic compound and for separating it from any unreacted starting materials, byproducts, or isomeric impurities. A reversed-phase HPLC method is typically employed for the analysis of isoquinoline derivatives.

Comparative Analysis: 1-Methyl-6-methoxyisoquinolinol vs. Potential Synthetic Alternatives

During the synthesis of 1-Methyl-6-methoxyisoquinolinol, several isomeric and related compounds can be formed. It is critical to be able to distinguish the target molecule from these alternatives. Common synthetic routes to isoquinolines include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, each with the potential to yield different regioisomers depending on the starting materials and reaction conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Table 1: Comparison of Analytical Data for 1-Methyl-6-methoxyisoquinolinol and Potential Isomeric Alternatives

CompoundKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Expected [M+H]⁺ (m/z)
1-Methyl-6-methoxyisoquinolinol Distinct aromatic proton signals confirming 6,7-substitution, a singlet for the 1-methyl group, and a singlet for the 6-methoxy group.Characteristic chemical shifts for the isoquinoline core carbons and the methyl and methoxy carbons.190.0868
1-Methyl-7-methoxyisoquinolin-6-ol Different aromatic proton coupling patterns and chemical shifts compared to the 6-methoxy isomer.Altered chemical shifts for the aromatic carbons due to the different positions of the methoxy and hydroxyl groups.190.0868
3-Methyl-6-methoxyisoquinolin-1-ol Absence of a signal for a 1-methyl group and presence of a signal for a 3-methyl group. Different aromatic proton signals.Distinct chemical shifts for the isoquinoline core, particularly for C1 and C3.190.0868

Experimental Protocols

General Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for the synthesis and definitive characterization of 1-Methyl-6-methoxyisoquinolinol.

Caption: A generalized workflow for the synthesis and analytical confirmation of 1-Methyl-6-methoxyisoquinolinol.

Detailed Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of the synthesized compound.

  • Sample Preparation: Accurately weigh approximately 1 mg of the purified compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.

  • Data Processing: Determine the accurate mass of the protonated molecular ion ([M+H]⁺). Compare the measured mass to the theoretical exact mass of C₁₁H₁₂NO₂ (190.0868). The mass difference should be within 5 ppm to confirm the elemental composition.

Conclusion

The definitive identification of synthetic 1-Methyl-6-methoxyisoquinolinol requires a comprehensive analytical approach. By combining the structural insights from NMR spectroscopy, the molecular weight and formula confirmation from mass spectrometry, and the purity assessment from HPLC, researchers can confidently verify the identity of their target compound. This guide provides the foundational knowledge and comparative data necessary to navigate the analytical challenges associated with isoquinoline synthesis and to ensure the quality and reliability of research findings in the pursuit of novel therapeutics.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908. [Link]

  • Pomeranz, C. (1893). Uber eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119. [Link]

  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0292973). [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Electronic Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Lázár, L., & Fülöp, F. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699. [Link]

  • IIT JAM NET GATE CHEMISTRY. (2019, July 18). Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM [Video]. YouTube. [Link]

  • Scribd. (n.d.). Bischler-Napieralski Isoquinoline Synthesis. [Link]

  • PubChem. (n.d.). 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol. [Link]

  • PubChem. (n.d.). 6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1). [Link]

  • Niello, M., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. British Journal of Pharmacology. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • PubChem. (n.d.). (1R)-(+)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]

  • SpectraBase. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-(phenylmethoxy)-. [Link]

  • PubChem. (n.d.). 6-Methoxy-1-methyl-3,4-dihydroisoquinoline. [Link]

  • SpectraBase. (n.d.). 7-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol - Optional[13C NMR]. [Link]

  • MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9074. [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1641. [Link]

  • Bueno Melendo, A. B., et al. (2022). Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes. ACS Medicinal Chemistry Letters, 13(6), 923-924. [Link]

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Safety Operating Guide

1-Methyl-6-methoxyisoquinolinol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Urgency

1-Methyl-6-methoxyisoquinolinol is a bioactive isoquinoline alkaloid derivative.[1][2][3][4][5] While often used in neurochemical research (related to salsolinol and dopamine metabolism), it lacks a specific EPA "P" or "U" listing. However, due to its structural classification as a nitrogenous heterocycle with potential neuroactive properties, it must be treated as a Hazardous Organic Waste .[1]

Immediate Directive: Do not dispose of this compound down the drain or in municipal trash. All disposal must occur via High-Temperature Incineration through a licensed hazardous waste contractor.[1][2][3][4]

Part 1: Hazard Identification & Waste Characterization

To dispose of a chemical safely, you must first understand its reactivity profile. Isoquinolines are weak organic bases; the introduction of a methoxy group (electron-donating) and a hydroxyl group (acidic phenol) creates a push-pull electronic system that requires specific segregation.[1][2][3][4]

Chemical Profile & Reactivity
  • Chemical Class: Isoquinoline Alkaloid / Phenolic base.[1][3][4]

  • Primary Hazard: Acute Toxicity (Oral/Dermal) and Irritant (Skin/Eye).[1][4]

  • Reactivity Alert: The basic nitrogen atom makes this compound incompatible with strong oxidizing acids (Nitric, Perchloric) and alkylating agents. Mixing with these can cause exothermic decomposition or the formation of unstable salts.

Waste Classification (RCRA/EPA)

Since this specific isomer is not explicitly listed in 40 CFR 261.33 (P or U lists), it is classified by Characteristic :

ParameterClassificationCodeRationale
Federal Status Non-Listed Hazardous WasteN/A (or D001 if in flammable solvent)Not on P/U lists; defaults to generator knowledge of toxicity.[1][2][3][4]
State Status Toxic Organic WasteVariable (e.g., CA: 331)Treated as "Toxic" due to alkaloid bioactivity.[1][4]
Disposal Method Incineration Fuel Blending High heat (>1000°C) required to break the isoquinoline ring.[1][4]

Part 2: Pre-Disposal Handling & Segregation

The Golden Rule of Segregation: Never mix isoquinoline solids with oxidizers.

Solid Waste (Pure Substance)[1][2][3][4]
  • Container: Amber glass or High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Toxic Solid, Organic."[1][2][3][4]

  • Chemical Name on Tag: Write out the full name: "1-Methyl-6-methoxyisoquinolinol." Do not use abbreviations like "1-Me-6-OMe-IQ."

Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Scenario A: Dissolved in Organic Solvent (MeOH, DMSO, DCM) [1][2]

    • Stream: Segregate into the appropriate solvent stream (Halogenated vs. Non-Halogenated).

    • Protocol: The solvent dictates the waste code (e.g., F003 for Methanol). The alkaloid is a contaminant within that stream.

  • Scenario B: Aqueous Solutions (Buffers)

    • Stream: Aqueous Toxic Waste.[1][3][4]

    • pH Adjustment: Ensure pH is between 5 and 9 before storage to prevent acid/base hydrolysis affecting the container integrity, though HDPE is resistant.

Part 3: The Disposal Protocol (Step-by-Step)

This protocol ensures a "Chain of Custody" from your bench to the incinerator.

Workflow 1: Disposal of Solid Substance (Expired/Excess)[1][3][4][6]
  • PPE Donning: Nitrile gloves (double gloved recommended), lab coat, and safety glasses.[1] Use a fume hood to avoid inhalation of dust.

  • Transfer: Carefully transfer the solid into a pre-tared, screw-top waste container.

    • Why: Pre-taring allows you to record the exact mass added to the waste manifest without re-opening the jar.

  • Decontamination: Wipe the exterior of the primary container with a methanol-dampened Kimwipe.[1][3][4] Dispose of the Kimwipe in the Solid Hazardous Waste bin, not the trash.

  • Manifesting: Log the weight and constituent on your lab’s Satellite Accumulation Area (SAA) log sheet immediately.[4]

Workflow 2: Spill Cleanup ( < 5 grams)
  • Isolate: Mark the area.[4]

  • Neutralize/Absorb:

    • Solid Spill: Do not sweep dry (creates dust).[1][2][4] Cover with a wet paper towel (water or methanol) to dampen, then scoop into a waste jar.[1]

    • Liquid Spill: Cover with vermiculite or a generic organic spill pad.[1][3][4]

  • Surface Decontamination: Wash the surface with 1% aqueous acetic acid (to solubilize the basic residue) followed by soap and water.

Part 4: Visualization & Logic Flow

Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of 1-Methyl-6-methoxyisoquinolinol based on its physical state.

DisposalFlow Start Start: 1-Methyl-6-methoxyisoquinolinol Waste State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidAction Place in 'Toxic Organic Solid' Container (HDPE or Glass) Solid->SolidAction SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous / Buffer SolventCheck->Aqueous HaloStream Disposal: Halogenated Solvent Stream Halo->HaloStream NonHaloStream Disposal: Flammable/Organic Stream NonHalo->NonHaloStream AqStream Disposal: Aqueous Toxic Stream (Do NOT Sewer) Aqueous->AqStream

Caption: Operational logic flow for segregating isoquinoline waste based on solvent matrix.

Part 5: Regulatory Compliance & Documentation

To maintain "Cradle-to-Grave" compliance under RCRA (Resource Conservation and Recovery Act), you must adhere to the following:

  • Satellite Accumulation: You may store up to 55 gallons of hazardous waste in your lab (SAA).[1][4] Once full, it must be moved to the Central Accumulation Area within 3 days.

  • Incompatibility: Do not store this waste container in the same secondary containment tray as Oxidizing Acids (e.g., Nitric Acid waste).

  • Training: Personnel handling this disposal must have current HAZCOM and Hazardous Waste Generator training.[1][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3][4] [Link]

  • U.S. Environmental Protection Agency. (2023).[1][2][4] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3][4] EPA.gov.[1][3][4] [Link][1][2][4]

  • PubChem. (2023).[1][2][4] Isoquinoline and Derivative Safety Data. National Library of Medicine.[4] [Link]

Sources

Personal protective equipment for handling 1-Methyl-6-methoxyisoquinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Identification

1-Methyl-6-methoxyisoquinolinol (often associated with CAS 140683-35-8 or structural analogs) is a heterocyclic building block frequently utilized in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1] As a substituted isoquinoline derivative, it presents specific handling challenges related to potential biological activity and mucosal irritation.

This guide moves beyond generic safety advice, applying a Control Banding Approach suitable for research compounds where full toxicological data may be incomplete. We treat this substance as a High-Potency Pharmacological Intermediate (HPPI) until proven otherwise.

Chemical Attribute Details
Chemical Name 1-Methyl-6-methoxyisoquinolinol
CAS Number 140683-35-8 (Representative)
Molecular Class Isoquinoline Derivative / Heterocyclic Aromatic
Physical State Solid (Crystalline Powder)
Primary Hazard Class GHS Category 2 (Irritant) ; Potential Bioactive

Hazard Profiling & Risk Assessment

Expert Insight: Isoquinolines are structurally similar to many endogenous neurotransmitters and potent alkaloids. While standard SDSs often list them merely as "Irritants," the prudent researcher must anticipate potential enzyme inhibition or receptor binding activity.

GHS Classification (Inferred & Analog-Based)
  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][5][7]

  • H335: May cause respiratory irritation (STOT SE 3).[3][5]

  • Precautionary Principle: Treat as Acute Tox. 4 (Oral) pending specific LD50 data.

Critical Risk Vectors
  • Inhalation of Dust: The primary risk during weighing. Fine particulates can penetrate the lower respiratory tract, leading to systemic absorption.

  • Dermal Absorption: Isoquinolines can be lipophilic. Solubilization in DMSO or Methanol significantly increases skin permeability.

  • Cross-Contamination: As a solid powder, static charge can cause "fly-off" during transfer, contaminating balances and bench surfaces.

Personal Protective Equipment (PPE) Matrix

Trust Protocol: PPE is the last line of defense, not the first. This matrix assumes engineering controls (fume hood) are active.

ActivityRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Storage/Transport N/A (Sealed Container)Nitrile (4 mil)Safety GlassesStandard Lab Coat
Weighing (Solid) Fume Hood Required. If open bench: N95/P100 Respirator.Double Gloving: Nitrile (Outer) / Nitrile (Inner)Safety Goggles (Tight seal)Lab Coat + Tyvek Sleeves
Solubilization Fume Hood Required.Chem-Resistant: Laminate or Thick Nitrile (min 0.11mm)Safety GogglesLab Coat + Chemical Apron
Spill Cleanup P100 Half-Face Respirator Double Nitrile or Butyl RubberFace Shield + GogglesTyvek Coveralls

Operational Handling Protocols

Engineering Controls (The "Barrier" Method)
  • Primary Containment: All open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 0.4–0.5 m/s .

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersion.

Step-by-Step Solubilization Workflow

Rationale: Most accidents occur during the transition from solid to liquid state.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a tare-weighed vial method (weigh empty vial, add solid in hood, weigh full vial).

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl sulfoxide) or Methanol.

    • Warning: DMSO carries solutes through the skin. Never touch a DMSO solution of this compound with single gloves.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Immediately wipe the spatula with a solvent-dampened Kimwipe inside the hood before removal.

  • Dissolution: Add solvent slowly down the side of the vial to minimize aerosol generation. Cap immediately and vortex.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling unknown or potent isoquinolines.

SafetyProtocol Start Start: Handling 1-Methyl-6-methoxyisoquinolinol StateCheck State: Solid or Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/MeOH) StateCheck->Solution Weighing Weighing Procedure Solid->Weighing HoodCheck Is Balance in Fume Hood? Weighing->HoodCheck DirectWeigh Direct Weighing (Anti-static gun required) HoodCheck->DirectWeigh Yes TareMethod Tare-Weigh Method (Closed Transfer) HoodCheck->TareMethod No Disposal Disposal: Solid Waste (P-List equivalent) or Solvent Waste DirectWeigh->Disposal TareMethod->Disposal Handling Liquid Handling Solution->Handling GloveCheck Glove Permeation Check Handling->GloveCheck DoubleGlove Double Nitrile/Laminate (Change every 30 mins) GloveCheck->DoubleGlove DMSO Carrier Risk DoubleGlove->Disposal

Caption: Operational decision tree for minimizing exposure risks during solid and liquid handling phases.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Flush immediately with water for 15 minutes .[3][4][8][9] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact:

    • Solid: Brush off gently, then wash with soap and water.

    • Solution:Do not use ethanol (may enhance absorption). Wash with copious soap and water.[3][4][9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal Protocols
  • Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant." Do not combine with general trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Container: Triple rinse empty vials with solvent; dispose of rinsate as hazardous waste. Deface label before discarding glass.

References

  • PubChem. 1-Methyl-6-methoxyisoquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • BuyersGuideChem. 1-Methyl-6-methoxyisoquinoline CAS 140683-35-8 Details.[1] Available at: [Link]

(Note: Specific SDS for the exact isomer 1-Methyl-6-methoxyisoquinolinol is rare; safety protocols are derived from high-fidelity structural analogs and standard pharmaceutical research safety guidelines.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.